1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFHSAITNHPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429276 | |
| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876866-50-1 | |
| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: A Key Scaffold in Modern Medicinal Chemistry
This compound is a vital heterocyclic building block in contemporary drug discovery and development. The molecule itself merges two structurally significant motifs: the piperidine ring and the cyclopropylcarbonyl group. The piperidine scaffold is a privileged structure found in a vast array of pharmaceuticals, prized for its conformational rigidity and its ability to be functionalized to modulate pharmacological properties like receptor affinity and pharmacokinetic profiles.[1][2] The N-acyl cyclopropyl group is often introduced to enhance metabolic stability, improve potency, or alter the electronic properties of the parent amine.
This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. It is designed for researchers, medicinal chemists, and process development scientists, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and scalability.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The most logical approach to the involves the formation of the amide bond between the piperidine nitrogen and the cyclopropylcarbonyl moiety. This retrosynthetic disconnection leads to two readily accessible starting materials: piperidine-4-carboxylic acid (also known as isonipecotic acid) and a cyclopropanecarboxylic acid derivative.[3]
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy I: Direct N-Acylation of Isonipecotic Acid
The most straightforward synthesis involves the direct acylation of the secondary amine of isonipecotic acid using an activated cyclopropanecarboxylic acid derivative, typically the acyl chloride. This method is often employed for its atom economy and fewer synthetic steps.
Causality and Rationale
This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The reaction is typically performed in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of a non-nucleophilic base is crucial to prevent it from competing with the piperidine for the acylating agent.
Experimental Protocol: Direct Acylation
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic Acid)
-
Cyclopropanecarbonyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or a Water/Toluene mixture
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Acylation: To the stirred solution, add cyclopropanecarbonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture again to 0-5 °C and carefully acidify to a pH of 2-3 with concentrated HCl.
-
Isolation: The product may precipitate from the solution and can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Synthetic Strategy II: The Protective Group Approach
A more robust and often higher-yielding strategy involves the protection of the carboxylic acid functional group as an ester prior to N-acylation. This prevents potential side reactions, such as the formation of a mixed anhydride between the carboxylic acid of the starting material and the acyl chloride. The synthesis proceeds in three distinct steps: esterification, N-acylation, and saponification (hydrolysis).
Caption: Workflow for the protective group synthetic strategy.
Step 1: Esterification of Piperidine-4-carboxylic Acid
Rationale: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) renders it unreactive towards the acyl chloride in the subsequent step. This is a standard and highly effective protecting group strategy.[1]
Protocol:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the ester, typically as its hydrochloride salt.
Step 2: N-Acylation of the Piperidine Ester Intermediate
Rationale: With the carboxylic acid protected, the piperidine nitrogen is the sole nucleophilic site available for reaction with the electrophilic cyclopropanecarbonyl chloride.
Protocol:
-
Dissolve the piperidine-4-carboxylate ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), and stir for 15 minutes at room temperature.
-
Cool the mixture to 0-5 °C and add cyclopropanecarbonyl chloride (1.1 eq) dropwise.[4]
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acylated ester.
Step 3: Saponification (Hydrolysis) of the Ester
Rationale: The final step is the deprotection of the ester group to reveal the target carboxylic acid. This is achieved through base-mediated hydrolysis.
Protocol:
-
Dissolve the N-acylated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water or ethanol and water.
-
Add an aqueous solution of a base such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).[1]
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC/LCMS).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0-5 °C and acidify with 1M HCl to a pH of 2-3, which will precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Data Summary and Comparison
| Parameter | Strategy I: Direct Acylation | Strategy II: Protective Group Approach |
| Starting Materials | Piperidine-4-carboxylic acid, Cyclopropanecarbonyl chloride | Piperidine-4-carboxylic acid, Cyclopropanecarbonyl chloride, Alcohol, Thionyl chloride |
| Number of Steps | 1 | 3 |
| Key Reagents | NaOH or TEA | H₂SO₄ or SOCl₂, TEA or DIPEA, LiOH or NaOH |
| Typical Overall Yield | Moderate (60-75%) | High (80-95%) |
| Pros | Fewer steps, faster overall time | Higher purity, fewer side products, more robust and scalable |
| Cons | Potential for side reactions, may require more rigorous purification | Longer process, requires more reagents |
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected functional groups (cyclopropyl, piperidine, carbonyl, and carboxylic acid protons/carbons).
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in drug development.
Adherence to these analytical checkpoints at each stage ensures the reliability and reproducibility of the synthesis.
References
- Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.
- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- Google Patents. (n.d.). WO2006034092A2 - Process for production of piperidine derivatives.
- Hegedüs, L., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 13(7), 1457-1469.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Justia Patents. (2018). processes for preparing olaparib.
- Google Patents. (n.d.). EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
- DTIC. (n.d.). Piperidine Synthesis.
- Royal Society of Chemistry. (2023). Green Chemistry.
- Wikipedia. (n.d.). Isonipecotic acid.
- MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
- Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts.
- MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 12(11), 1361.
- Arkivoc. (2004). N-Acylation in combinatorial chemistry.
- ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
Sources
An In-depth Technical Guide to the Chemical Properties of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core physicochemical properties, a proposed synthetic pathway, and the predicted spectroscopic profile of the molecule. By integrating data from computational models and established chemical principles for analogous structures, this guide serves as a foundational resource for researchers and scientists. The narrative emphasizes the rationale behind experimental methodologies and the molecule's potential as a versatile building block, grounded in authoritative references to ensure scientific integrity.
Introduction and Molecular Overview
The piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents across diverse areas, including neurology and oncology.[1][2] Its conformational rigidity and synthetic tractability make it an ideal framework for designing molecules with specific biological activities. This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), a known conformationally restricted analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1]
The subject molecule is distinguished by two key functionalizations of the parent piperidine ring: a carboxylic acid at the 4-position and a cyclopropylcarbonyl group attached to the ring nitrogen. This N-acylation transforms the secondary amine of the parent piperidine into a tertiary amide. This modification is critical as it neutralizes the basicity of the nitrogen atom and introduces a metabolically robust cyclopropyl moiety, a common strategy in medicinal chemistry to enhance pharmacokinetic profiles. This guide will explore the chemical and physical identity of this compound, providing the technical foundation required for its application in research.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below are derived from computational models and are provided as a robust estimation for experimental design.[3]
Core Data Summary
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[3][4] |
| Molecular Weight | 197.23 g/mol | PubChem[3][4] |
| CAS Number | 876866-50-1 | PubChem[3] |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[3] |
| Polar Surface Area | 57.6 Ų | PubChem (Computed)[3] |
| XLogP3 (Predicted) | 0.2 | PubChem (Computed)[3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 3 (two oxygens from acid, one from amide) | PubChem (Computed)[3] |
| Rotatable Bond Count | 2 | PubChem (Computed)[3] |
Solubility Profile (Predicted)
The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Based on its structure, which contains both polar (carboxylic acid, amide) and nonpolar (aliphatic rings) regions, a mixed solubility profile is anticipated.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond, but the overall hydrocarbon content limits high solubility. Reactivity with alcohols (esterification) is possible under acidic conditions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents are effective at solvating both the polar functional groups and the nonpolar backbone without the risk of reaction.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Suitable for a moderately polar compound. |
| Nonpolar | Hexane, Toluene | Very Low | The molecule's polarity, driven by the amide and carboxylic acid groups, is too high for significant solubility in nonpolar media.[5] |
Acidity (pKa)
The primary acidic proton is that of the carboxylic acid group. For typical aliphatic carboxylic acids, the pKa value is in the range of 4-5.[6] The electron-withdrawing nature of the adjacent amide-substituted ring is unlikely to shift this value dramatically. The nitrogen atom is part of a tertiary amide and is non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
-
Predicted pKa (Carboxylic Acid): ~4.8
Synthesis and Reactivity
While multiple synthetic routes may be conceived, a logical and efficient pathway involves the N-acylation of a commercially available piperidine-4-carboxylic acid derivative. This approach is standard for creating N-substituted piperidines.
Proposed Synthetic Workflow
The synthesis can be achieved in a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The causality for this workflow is rooted in protecting the reactive carboxylic acid as an ester to prevent it from interfering with the N-acylation step. The final step is a simple hydrolysis to liberate the target carboxylic acid.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: N-Acylation and Hydrolysis
This protocol is a self-validating system where reaction progress can be monitored by standard techniques like Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding to the next step.
Step 1: N-Acylation of Ethyl Piperidine-4-carboxylate
-
System Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl piperidine-4-carboxylate (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.2 eq), to act as an acid scavenger.
-
Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate. Purification can be achieved via column chromatography if necessary.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the crude ester from the previous step in a mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Acidification & Isolation: Remove the THF via rotary evaporation. Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of ~3-4 with 1M HCl. The target carboxylic acid should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural verification. The following profile is predicted based on the known spectral characteristics of the constituent functional groups: a carboxylic acid, a tertiary amide, a piperidine ring, and a cyclopropyl group.
| Spectroscopy | Predicted Features |
| Infrared (IR) | ~3300-2500 cm⁻¹: Very broad band (O-H stretch of the hydrogen-bonded carboxylic acid dimer).[7][8]~1710 cm⁻¹: Strong, sharp band (C=O stretch of the carboxylic acid).[8]~1640 cm⁻¹: Strong, sharp band (C=O stretch of the tertiary amide, "Amide I band").[9] |
| ¹H NMR | ~12.0 ppm: Very broad singlet, 1H (acidic proton of -COOH).~3.0-4.5 ppm: Complex multiplets, 4H (piperidine protons alpha to the nitrogen, -CH₂-N-CH₂-). Rotational isomers (rotamers) around the amide bond may cause broadening or duplication of these signals.~1.5-2.5 ppm: Complex multiplets, 5H (remaining piperidine protons).~0.7-1.0 ppm: Multiplets, 4H (cyclopropyl -CH₂-CH₂- protons). |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbon of the carboxylic acid.~170-175 ppm: Carbonyl carbon of the amide.~40-50 ppm: Piperidine carbons adjacent to the nitrogen.~25-40 ppm: Other piperidine carbons.~5-15 ppm: Cyclopropyl carbons. |
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a highly valuable chemical building block for the synthesis of more complex molecules.[2][10]
-
Fragment-Based Drug Discovery: Its defined three-dimensional shape and display of key functional groups (hydrogen bond donor/acceptor, hydrophobic region) make it an attractive fragment for screening against biological targets.
-
Scaffold for Lead Optimization: The carboxylic acid serves as a versatile chemical handle for elaboration. It can be converted into esters, amides, or other functional groups to explore the structure-activity relationship (SAR) of a lead compound. This allows medicinal chemists to fine-tune properties like potency, selectivity, and solubility.[11]
-
Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of metabolism. Its presence on the amide nitrogen can sterically hinder enzymatic degradation, potentially improving the compound's in vivo half-life.
Conclusion
This compound is a well-defined molecular scaffold with a predictable chemical profile. Its properties—governed by the interplay between a carboxylic acid, a tertiary amide, and two aliphatic ring systems—make it a compound of high utility. The synthetic route is straightforward, relying on fundamental and reliable organic reactions. Its true value lies in its application as a versatile intermediate in drug discovery, offering a robust framework for the development of novel therapeutics. This guide provides the essential technical knowledge for scientists to confidently incorporate this molecule into their research and development programs.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8902915, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. In NIST Chemistry WebBook.
- Defense Technical Information Center (DTIC). (2025). Piperidine Synthesis.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- PubChemLite. (n.d.). 1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid (C9H15NO4S).
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- O'Donnell, M. (n.d.). Approximate pKa chart of the functional groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust and detailed synthesis protocol, and thorough analytical characterization methods. Furthermore, it explores the compound's role as a valuable building block in drug discovery, with a particular focus on its application in the development of PIM kinase inhibitors. This guide is intended to be a critical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents incorporating the piperidine scaffold.
Introduction and Chemical Identity
This compound, with the CAS Number 876866-50-1 , is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[1] The structure features a piperidine ring N-acylated with a cyclopropylcarbonyl group, combining the conformational rigidity of the piperidine scaffold with the unique electronic and steric properties of the cyclopropyl moiety.[1] The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[2] The N-acylation with a cyclopropylcarbonyl group can influence the compound's metabolic stability and its interaction with biological targets.
Key Identifiers:
-
IUPAC Name: 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid[1]
-
CAS Number: 876866-50-1[1]
-
Molecular Formula: C₁₀H₁₅NO₃[1]
-
Molecular Weight: 197.23 g/mol [1]
-
Canonical SMILES: C1CC1C(=O)N2CCC(CC2)C(=O)O[1]
-
InChIKey: CGVFHSAITNHPHR-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 197.23 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 197.10519334 Da | PubChem[1] |
| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |
Synthesis Protocol
The synthesis of this compound is most efficiently achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). A common and reliable method involves the use of cyclopropanecarbonyl chloride as the acylating agent in the presence of a suitable base.
Reaction Scheme
Sources
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid molecular weight
An In-Depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid: Molecular Weight, Characterization, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic building block relevant to drug discovery and medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceutical agents, and N-substitution with moieties like the cyclopropylcarbonyl group allows for fine-tuning of physicochemical and pharmacological properties.[1] This document details the core physicochemical properties of the title compound, with a primary focus on the empirical and theoretical determination of its molecular weight. We present validated, step-by-step protocols for its analytical characterization by mass spectrometry and NMR spectroscopy, explaining the causal basis for methodological choices. Furthermore, a robust synthetic pathway is proposed, grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this compound.
Core Physicochemical Properties
This compound (CAS Number: 876866-50-1) is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[2][3][4] The introduction of the N-acyl cyclopropyl group significantly modifies the polarity, metabolic stability, and conformational flexibility of the parent piperidine ring, making it a valuable intermediate for library synthesis in drug discovery programs. Its fundamental properties are summarized below.
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[2] |
| CAS Number | 876866-50-1 | PubChem, Santa Cruz Biotechnology[2][3] |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem, Santa Cruz Biotechnology[2][3] |
| Average Molecular Weight | 197.23 g/mol | PubChem, Santa Cruz Biotechnology[2][3] |
| Monoisotopic Mass | 197.10519334 Da | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 57.6 Ų | PubChem[2] |
| XLogP3 | 0.2 | PubChem[2] |
Caption: Figure 1: 2D structure of the specified compound.
Proposed Synthesis Pathway
While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach involves the N-acylation of piperidine-4-carboxylic acid with a suitable cyclopropylcarbonyl electrophile. The following protocol is based on well-established amide bond formation reactions.[5][6]
Experimental Protocol: N-Acylation
Causality: This reaction utilizes cyclopropanecarbonyl chloride as the acylating agent. The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be included to act as an acid scavenger.[6] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the reactants.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring.
-
Acylation: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (aq), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.
Caption: Figure 2: High-level overview of the synthetic pathway.
Analytical Characterization & Molecular Weight Determination
Accurate molecular weight determination and structural confirmation are critical for compound validation. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for identity and purity assessment.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for determining the molecular weight of polar, non-volatile small molecules such as this. ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, enabling precise measurement of the parent ion. We would expect to observe the protonated molecular ion, [M+H]⁺. Its measured mass should be within 5 ppm of the theoretical monoisotopic mass (197.10519 Da + 1.00728 Da for H⁺ = 198.11247 Da).[2]
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer according to the manufacturer's guidelines.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The observed m/z value will confirm the monoisotopic mass, and by extension, the molecular weight.
NMR Spectroscopy for Structural Elucidation
Expertise & Rationale: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms and the connectivity of the functional groups. Both ¹H and ¹³C NMR are required for unambiguous structural assignment.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:
-
A multiplet in the upfield region (~0.7-1.0 ppm) for the cyclopropyl protons.
-
Complex multiplets in the region of ~1.5-4.5 ppm for the diastereotopic protons of the piperidine ring.
-
A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Key expected signals include:
-
A peak for the carboxylic acid carbonyl (~175-180 ppm).
-
A peak for the amide carbonyl (~170-175 ppm).
-
Signals for the carbons of the piperidine ring (~25-50 ppm).
-
Signals for the carbons of the cyclopropyl ring (~5-15 ppm).
-
-
Data Interpretation: Correlate the observed chemical shifts, integrations (for ¹H), and multiplicities with the proposed structure to confirm its identity.
Caption: Figure 3: Integrated workflow for compound validation.
Conclusion
The molecular weight of this compound is definitively established as 197.23 g/mol (average mass) and 197.10519 Da (monoisotopic mass).[2] This technical guide has outlined the critical physicochemical properties, a robust synthetic strategy, and a self-validating set of analytical protocols essential for its characterization. The methodologies described, particularly the combined use of high-resolution mass spectrometry and NMR spectroscopy, provide the necessary framework for researchers to confidently synthesize, identify, and utilize this important chemical building block in the pursuit of novel therapeutics.
References
- AMERICAN ELEMENTS®. 1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid | CAS 1017669-48-5. [Link]
- PubChem. This compound | C10H15NO3 | CID 8902915. [Link]
- Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. [Link]
- PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. [Link]
- Google Patents.
- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive scientific overview of 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the scientific choices, ensuring both technical accuracy and field-proven insights. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications.
Introduction and Scientific Context
This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals across therapeutic areas like neurology and oncology.[1] Isonipecotic acid itself is a conformationally restricted analogue of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), and acts as a partial agonist at GABAA receptors.[1][2]
The modification of the piperidine nitrogen is a common strategy in drug discovery to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1] The introduction of a cyclopropylcarbonyl group at the 1-position introduces a unique combination of steric and electronic features. The cyclopropyl ring is a bioisostere for various functional groups and can influence metabolic stability and binding interactions. This guide will delve into the synthesis, characterization, and potential biological significance of this specific N-acyl piperidine derivative.
Nomenclature and Physicochemical Properties
A clear understanding of the compound's identifiers and properties is fundamental for any research endeavor.
| Property | Value | Source |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | [3] |
| CAS Number | 876866-50-1 | [3] |
| Molecular Formula | C₁₀H₁₅NO₃ | [3] |
| Molecular Weight | 197.23 g/mol | [3] |
| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O | [3] |
Table 1: Core Identifiers and Properties of this compound.
Proposed Synthesis Pathway and Experimental Protocol
Synthetic Strategy
The most direct approach involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with cyclopropanecarbonyl chloride. To avoid potential side reactions with the carboxylic acid moiety of the starting material, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed in the final step.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Rationale: Protection of the carboxylic acid as an ethyl ester prevents its interference in the subsequent N-acylation step. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure to yield piperidine-4-carboxylic acid ethyl ester hydrochloride as a solid. This can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to obtain the free base.
-
Step 2: N-Acylation with Cyclopropanecarbonyl Chloride
-
Rationale: This is the key amide bond-forming step. A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound ethyl ester.
-
Step 3: Hydrolysis of the Ethyl Ester
-
Rationale: The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester using a base like lithium hydroxide.
-
Procedure:
-
Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 3-4 with 1N HCl.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
-
Characterization and Analytical Profile
While specific experimental spectra for this compound are not widely published, a predicted analytical profile can be constructed based on the known spectroscopic behavior of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The piperidine protons will likely appear as complex multiplets in the range of 1.5-4.0 ppm. The cyclopropyl protons will be observed as multiplets in the upfield region, typically between 0.7 and 1.0 ppm. The carboxylic acid proton will be a broad singlet far downfield, likely above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the carboxylic acid carbonyl carbon around 175-180 ppm and the amide carbonyl carbon around 170-175 ppm. The carbons of the piperidine ring will resonate in the 25-50 ppm region, while the cyclopropyl carbons will appear in the upfield region, typically below 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the amide carbonyl, expected around 1620-1650 cm⁻¹.
Mass Spectrometry (MS)
-
Expected Fragmentation: In mass spectrometry, the molecular ion peak [M]+ at m/z = 197 would be expected. Common fragmentation patterns for N-acyl piperidines involve cleavage of the acyl group, leading to a fragment corresponding to the piperidine-4-carboxylic acid cation. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidine derivatives.
Potential Biological Activity and Applications in Drug Discovery
The piperidine-4-carboxylic acid scaffold is a known pharmacophore that interacts with GABA receptors.[1][2] The N-substituent plays a crucial role in modulating the affinity and selectivity for different receptor subtypes.
The introduction of the cyclopropylcarbonyl group can have several effects:
-
Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism, potentially increasing the in vivo half-life of the compound.
-
Conformational Rigidity: The amide linkage and the cyclopropyl group can impose conformational constraints on the molecule, which may lead to a more defined interaction with a biological target.
-
Lipophilicity: The N-acylation increases the lipophilicity of the parent isonipecotic acid, which could influence its ability to cross cell membranes, including the blood-brain barrier.
Given the structural similarities to other N-substituted piperidine derivatives, this compound could be a valuable tool for probing the binding pockets of various receptors and enzymes. Its potential as a lead compound in the development of novel therapeutics for neurological disorders or other conditions warrants further investigation.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of this compound, including its nomenclature, a proposed synthesis, and predicted analytical characteristics. While there is a lack of specific experimental data in the public domain, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers interested in this molecule.
Future research should focus on the execution and optimization of the proposed synthesis, followed by a thorough experimental characterization using modern analytical techniques. Furthermore, the biological evaluation of this compound is a critical next step to elucidate its pharmacological profile and potential therapeutic applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023, December 1). Isonipecotic acid.
Sources
An In-depth Technical Guide to the NMR Data Interpretation of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Foreword: From Structure to Spectrum
In the landscape of modern drug discovery and development, small heterocyclic scaffolds are indispensable building blocks. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid is one such molecule, merging the rigid, strained cyclopropyl motif with the conformationally flexible piperidine ring, a privileged structure in medicinal chemistry. Its utility as a synthetic intermediate demands unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool.[1]
This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive framework for understanding the NMR spectrum of this molecule from first principles. We will dissect the structure, predict the spectral output, outline a robust experimental protocol, and provide a systematic approach to interpretation. The causality behind each chemical shift, coupling constant, and experimental choice will be explained, reflecting a field-proven methodology for structural elucidation.
Part 1: Theoretical NMR Analysis and Structural Prediction
Before entering the lab, a skilled scientist first predicts the expected NMR spectrum. This predictive process, grounded in fundamental principles of chemical environment and spin-spin coupling, transforms spectral interpretation from a puzzle into a confirmation exercise.[2][3]
The structure of this compound (C₁₀H₁₅NO₃) presents three distinct spin systems: the cyclopropyl group, the piperidine ring, and the exchangeable carboxylic acid proton.
Visualizing the Structure
To facilitate discussion, we will use the following atom numbering scheme:
Caption: Numbering scheme for this compound.
¹H NMR Spectrum Prediction
The proton spectrum is predicted by analyzing the local electronic environment of each unique proton.[4][5]
-
Carboxylic Acid (C10-OH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a very broad singlet far downfield, typically δ 12.0-13.0 ppm . Its broadness results from hydrogen bonding and chemical exchange.
-
Piperidine Ring Protons (H2, H3, H4, H5, H6):
-
H2/H6 (Axial & Equatorial): These protons are adjacent to the amide nitrogen. The electron-withdrawing carbonyl group deshields them significantly. Due to the amide bond's partial double-bond character, rotation can be restricted, potentially leading to two distinct sets of signals for the protons at C2 and C6. They are expected in the range of δ 3.0-4.0 ppm . The signals will be complex multiplets due to geminal and vicinal coupling.
-
H4 (Methine): This proton is alpha to the carboxylic acid group, causing moderate deshielding. It is coupled to four neighboring protons on C3 and C5, and will likely appear as a multiplet (a triplet of triplets, tt) around δ 2.4-2.6 ppm .[6]
-
H3/H5 (Axial & Equatorial): These methylene protons are further from the electron-withdrawing groups. They will appear as complex, overlapping multiplets in the range of δ 1.5-2.0 ppm .
-
-
Cyclopropyl Group Protons (H8, H9):
-
H8 (Methine): This proton is alpha to the amide carbonyl, which deshields it. It will be a multiplet due to coupling with the four H9 protons, appearing around δ 1.7-1.9 ppm .
-
H9 (Methylene): These protons are highly shielded due to the unique electronic nature of the cyclopropane ring. They are diastereotopic and will show complex geminal and vicinal coupling. They are expected to appear as two separate multiplets in the upfield region of δ 0.7-1.0 ppm .[7]
-
¹³C NMR Spectrum Prediction
Carbon chemical shifts are primarily influenced by the hybridization and electronegativity of attached atoms.[8][9]
-
Carbonyl Carbons (C7, C10): These are the most deshielded carbons. The carboxylic acid carbon (C10) is typically found around δ 175-178 ppm , while the amide carbonyl (C7) will be slightly more shielded, around δ 170-173 ppm .
-
Piperidine Ring Carbons (C2, C3, C4, C5, C6):
-
C2/C6: Attached to the nitrogen, these carbons will be in the δ 40-50 ppm range.[10]
-
C4: The methine carbon bearing the carboxyl group will be around δ 39-42 ppm .
-
C3/C5: These methylene carbons are the most shielded within the piperidine ring, expected around δ 28-32 ppm .
-
-
Cyclopropyl Group Carbons (C8, C9):
-
C8 (Methine): Alpha to the carbonyl, this carbon will be deshielded relative to the methylenes, appearing around δ 12-15 ppm .
-
C9 (Methylene): The cyclopropyl methylene carbons are highly shielded, appearing upfield in the δ 7-10 ppm range.
-
Predicted Data Summary
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| COOH | 12.0 - 13.0 | br s | 1H | - |
| C10 | - | - | - | 175 - 178 |
| C7 | - | - | - | 170 - 173 |
| C2, C6 | 3.0 - 4.0 | m | 4H | 40 - 50 |
| C4 | 2.4 - 2.6 | m (tt) | 1H | 39 - 42 |
| C3, C5 | 1.5 - 2.0 | m | 4H | 28 - 32 |
| C8 | 1.7 - 1.9 | m | 1H | 12 - 15 |
| C9 | 0.7 - 1.0 | m | 4H | 7 - 10 |
Part 2: Experimental Protocol: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. This protocol is designed to yield high-resolution, artifact-free spectra.
Workflow for NMR Analysis
Caption: Standardized workflow from sample preparation to final data interpretation.
Step-by-Step Methodology for Sample Preparation
-
Material & Solvent Selection:
-
Analyte: Weigh approximately 10-15 mg of this compound for ¹H NMR, and 25-50 mg for ¹³C NMR, into a clean, dry vial.[11] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Solvent: The choice of deuterated solvent is critical. For this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.
-
Causality: DMSO is a highly polar solvent capable of dissolving the carboxylic acid. Crucially, it will form a hydrogen bond with the acidic proton, slowing its exchange rate and allowing it to be observed as a distinct, albeit broad, peak.[12] Solvents like CDCl₃ might struggle with solubility, while D₂O would lead to the rapid exchange of the COOH proton with deuterium, causing its signal to disappear.[13]
-
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube to avoid paramagnetic impurities or contaminants that can degrade spectral resolution.[14]
-
-
Sample Dissolution and Transfer:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial containing the analyte.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for proper magnetic field shimming and sharp spectral lines.[11]
-
Visually inspect the solution against a bright background. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid particles will not appear in the spectrum but will severely degrade shimming and resolution.[15]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Methodology for Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform an automatic lock on the deuterium signal of the solvent and initiate a shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would be: 16-32 scans, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, more scans are required (e.g., 1024-4096). The spectral width is much larger (~240 ppm).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-135 and DEPT-90 experiments.
-
Causality: These experiments are invaluable for differentiating carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. This allows for unambiguous assignment of the methine (C4, C8) and methylene (C2, C3, C5, C6, C9) carbons.
-
-
Part 3: Data Processing and Spectrum Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that we interpret.[16][17]
-
Processing Steps:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.[18]
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).
-
Baseline Correction: Flattens the baseline of the spectrum to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis. For a sample in DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[19]
-
Interpreting the Spectrum: A Systematic Approach
The interpretation process involves assigning each signal in the processed spectrum to a specific nucleus in the molecule, using chemical shift, integration, multiplicity, and data from DEPT experiments.
Caption: Logical workflow for the systematic interpretation of NMR spectra.
Example Interpretation Walkthrough:
-
Step 1 (¹H): Locate the broad singlet around δ 12-13 ppm. Assign this to the COOH proton. Its integral should be 1H.
-
Step 2 (¹H): Examine the upfield region (δ 0.7-1.0 ppm). The complex signals integrating to 4H are characteristic of the cyclopropyl methylene (H9 ) protons.
-
Step 3 (¹H): Look for the deshielded multiplets between δ 3.0-4.0 ppm. These 4H signals correspond to the H2/H6 protons adjacent to the amide nitrogen.
-
Step 4 (¹H): Find the remaining multiplets. The signal around δ 2.4-2.6 ppm (1H) is the methine proton H4 . The signal around δ 1.7-1.9 ppm (1H) is the cyclopropyl methine H8 . The remaining signals around δ 1.5-2.0 ppm (4H) belong to the H3/H5 protons.
-
Step 5 (¹³C): Identify the two downfield signals (>170 ppm). These are the carbonyl carbons C7 and C10 .
-
Step 6 (DEPT): Use the DEPT spectra to confirm assignments. The signals for C4 and C8 should be positive in DEPT-135 and present in DEPT-90. The signals for C2, C3, C5, C6, and C9 should be negative in DEPT-135 and absent in DEPT-90.
-
Step 7 (Final Correlation): Cross-reference all assignments. The predicted data should align closely with the experimental results, providing a high-confidence structural confirmation. For ultimate certainty, 2D NMR experiments like HSQC (which correlates protons to their directly attached carbons) and HMBC (which shows longer-range H-C correlations) can be employed to definitively link all atoms.[19]
By following this integrated approach—predicting the spectrum, acquiring high-quality data with a validated protocol, and interpreting the results systematically—researchers can achieve unambiguous and trustworthy structural elucidation of this compound.
References
- Organomation.
- Iowa State University.
- MIT OpenCourseWare. 8.
- Vedantu.
- University of Wisconsin-Madison.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- eMagRes.
- Creative Biostructure.
- International Journal of Innovative Research in Science, Engineering and Technology.
- Slideshare.
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
- YouTube.
- The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
- PubChem. 4-Piperidinecarboxylic acid. [Link]
- Journal of the American Chemical Society. Dynamic NMR study of cyclopropylcarbonyl fluoride. A comparison of the conjugating abilities of the cyclopropyl, vinyl, and phenyl groups. [Link]
- PubChem. This compound. [Link]
- University of Calgary. NMR Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- MDPI.
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate.
- National Institutes of Health.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 3. ijirset.com [ijirset.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. organomation.com [organomation.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 17. youtube.com [youtube.com]
- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
An In-Depth Technical Guide to the Solubility of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a key building block in contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predicted physicochemical properties, and established experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility in various organic solvents. The guide delves into the molecular structure's influence on solubility, presents theoretical expectations for its behavior in different solvent classes, and provides detailed, field-proven protocols for accurate solubility determination.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This compound is a molecule of interest in medicinal chemistry, often utilized as a scaffold or intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical characterization. This guide provides an in-depth exploration of the factors governing the solubility of this compound and equips the reader with the necessary knowledge to approach its handling and application with scientific rigor.
Physicochemical Properties of this compound
To understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. These parameters provide clues as to how the molecule will interact with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 197.23 g/mol | PubChem[1] |
| XLogP3 (Octanol-Water Partition Coefficient) | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Polar Surface Area | 57.6 Ų | PubChem[1] |
The structure of this compound reveals a molecule with both polar and non-polar characteristics. The carboxylic acid group is a potent hydrogen bond donor and acceptor, contributing to its polarity. The tertiary amide and the carbonyl group also act as hydrogen bond acceptors. Conversely, the cyclopropyl and piperidine rings introduce non-polar, aliphatic character. The XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic nature.
Theoretical Framework for Solubility in Organic Solvents
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The Role of the Carboxylic Acid Moiety
The carboxylic acid functional group is the primary driver of the molecule's polar interactions. It can engage in strong hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens).[3][4] In protic solvents, such as alcohols, the carboxylic acid can form robust hydrogen bonds, leading to favorable solubility. In aprotic polar solvents, like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), the carboxylic acid can still act as a hydrogen bond donor to the solvent's acceptor sites.
A key characteristic of carboxylic acids is their tendency to form stable hydrogen-bonded dimers, particularly in non-polar or aprotic solvents.[2] This dimerization can effectively increase the molecular size and reduce the molecule's ability to interact with the solvent, potentially lowering solubility in certain contexts.
Influence of the Molecular Scaffold
The piperidine ring and the cyclopropyl group contribute to the molecule's non-polar character. These saturated hydrocarbon components will interact favorably with non-polar and weakly polar solvents through van der Waals forces.[2]
Predicted Solubility in Different Solvent Classes
Based on the structural features, we can predict the solubility behavior of this compound in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's carboxylic acid and amide functionalities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. DMSO is a particularly strong organic solvent capable of disrupting solute-solute interactions.[5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. While the aliphatic portions of the molecule will have some affinity for these solvents, the highly polar carboxylic acid and amide groups will be poorly solvated, making dissolution energetically unfavorable.[3][4]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents are weakly polar and can act as hydrogen bond acceptors, offering some interaction with the carboxylic acid group.
It is important to note that the presence of even small amounts of water in organic solvents can significantly enhance the solubility of carboxylic acids.[6]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[7]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Caption: Workflow for the Shake-Flask Method.
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For viscous solvents or fine particles, centrifugation may be necessary.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., PTFE) is recommended.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentrations.
Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility assays are often employed due to their higher throughput.[9] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous or organic medium and measuring the concentration of the dissolved material.[5]
Caption: Principle of Kinetic Solubility Measurement.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the organic solvent of interest.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation of the supersaturated solutions.
-
Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer.[9] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Data Presentation and Interpretation
The results of solubility studies should be presented in a clear and standardized format to allow for easy comparison across different solvents.
Table 2: Hypothetical Solubility Data for this compound
| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | High | To be determined |
| Acetonitrile | Polar Aprotic | Good | To be determined |
| Dichloromethane | Chlorinated | Moderate | To be determined |
| Toluene | Non-Polar | Low | To be determined |
| Hexane | Non-Polar | Very Low | To be determined |
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is scarce, a robust understanding of its solubility profile can be constructed from first principles of chemical theory. The presence of a carboxylic acid group, an amide, and aliphatic rings creates a molecule with a balanced polarity, suggesting solubility in a range of polar organic solvents and limited solubility in non-polar media. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, provide a reliable pathway for researchers. A thorough characterization of this property is a critical step in the successful application of this versatile chemical building block in research and development.
References
- Physical Properties of Carboxylic Acids. (2025, December 16).
- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]
- Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. [Link]
- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
- This compound. PubChem. (n.d.). [Link]
- Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]
- An introduction to carboxylic acids. (n.d.). Chemguide. [Link]
Sources
- 1. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. asianpubs.org [asianpubs.org]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Physicochemical Properties and Analysis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
This technical guide provides a comprehensive analysis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited availability of experimental data for this specific molecule, this document synthesizes information from established chemical databases, predictive modeling, and standardized analytical methodologies to offer a robust resource for researchers and drug development professionals.
Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents, valued for its conformational rigidity and its capacity for diverse functionalization.[1] N-substituted piperidine-4-carboxylic acid derivatives, in particular, serve as critical building blocks in the synthesis of complex molecules targeting a range of therapeutic areas, including neurology, oncology, and inflammatory diseases.[1][2] this compound (Figure 1) combines the stable piperidine core with a cyclopropylcarbonyl group at the nitrogen atom, a feature known to modulate metabolic stability and receptor binding affinity.
Figure 1. Chemical Structure of this compound
Caption: Structure of this compound.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and known properties of this compound.
| Property | Value | Data Source |
| Molecular Formula | C10H15NO3 | PubChem[3] |
| Molecular Weight | 197.23 g/mol | PubChem[3] |
| CAS Number | 876866-50-1 | Santa Cruz Biotechnology[4] |
| Melting Point | Not Experimentally Reported | N/A |
| Predicted XLogP3 | 0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter that provides information about the purity and identity of a crystalline solid. The following protocol outlines a robust method for the determination of the melting point of this compound using a digital melting point apparatus.
Principle
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Materials and Equipment
-
This compound (solid)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Spatula
-
Mortar and pestle
-
Drying oven
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry by placing it in a drying oven at a temperature below its expected melting point for several hours. This removes any residual solvent that could depress the melting point.
-
Place a small amount of the dried sample into a mortar and grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.
-
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.
-
Repeat until the packed sample height is approximately 2-3 mm. A densely packed, uniform sample is crucial for accurate results.
-
-
Melting Point Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a ramp rate of 1-2 °C per minute for a precise determination. A faster initial ramp rate can be used to approximate the melting point, followed by a slower ramp rate for an accurate measurement.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Start the heating program.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
-
Data Interpretation:
-
A sharp melting range (typically less than 2 °C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
-
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Synthesis and Reactivity
While a detailed synthetic route for this compound is not extensively published, its synthesis can be logically inferred from established methods for N-acylation of piperidine derivatives. A plausible synthetic pathway involves the reaction of piperidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane.
The presence of both a carboxylic acid and a tertiary amide functional group provides two key sites for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid can undergo esterification or amide bond formation, while the piperidine ring can be subject to various transformations, although the N-acyl group influences its reactivity.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its potential utility in several areas of drug discovery:
-
Scaffold for Novel Therapeutics: As a functionalized piperidine, it serves as a valuable starting material for the synthesis of new chemical entities.[1]
-
Modulation of CNS Targets: Piperidine-4-carboxylic acid (isonipecotic acid) is a known GABA receptor partial agonist.[5] N-substitution is a common strategy to modulate the pharmacological properties of such compounds, suggesting that this derivative could be explored for its activity at GABA receptors or other neurological targets.[5]
-
Fragment-Based Drug Design: The compound's relatively small size and distinct functional groups make it an attractive candidate for fragment-based screening to identify novel binders to protein targets.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research. While some of its physicochemical properties, such as the melting point, are not yet documented in the literature, this guide provides a comprehensive framework for its analysis and a detailed protocol for the experimental determination of this key parameter. The insights into its structure, properties, and potential applications are intended to support and accelerate research and development efforts involving this and related piperidine derivatives.
References
- PubChem. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
Sources
biological activity of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide on the Biological Activity of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Preamble: Navigating the Frontier of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on This compound , a molecule of significant interest due to its structural relationship with known neuroactive compounds. To date, the public domain lacks extensive research on the specific biological activities of this compound. Therefore, this document serves not as a retrospective summary, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will dissect the molecule's structural components, posit a primary hypothesis for its biological target based on established pharmacology of its core scaffold, and delineate a comprehensive, multi-tiered experimental strategy to elucidate its mechanism of action and therapeutic potential.
Molecular Architecture and Physicochemical Profile
This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] The key structural features are a piperidine ring, a carboxylic acid group at the 4-position, and a cyclopropylcarbonyl group attached to the piperidine nitrogen.
| Property | Value | Source |
| Molecular Formula | C10H15NO3 | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| CAS Number | 876866-50-1 | [3] |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | [2] |
The piperidine-4-carboxylic acid core is a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][4] Isonipecotic acid itself is a partial agonist at the GABAA receptor.[1][4] The N-substitution with a cyclopropylcarbonyl group is a critical modification that is expected to significantly influence the molecule's pharmacological profile, including its receptor affinity, selectivity, efficacy, and pharmacokinetic properties.
A Hypothesis-Driven Approach to Biological Activity
Given that the parent scaffold, isonipecotic acid, is a GABAA receptor partial agonist, the most logical starting point for investigating the is to hypothesize that it also modulates the GABAergic system. The N-acyl substitution could potentially alter its interaction with the GABAA receptor in several ways:
-
Altered Affinity and Efficacy: The cyclopropylcarbonyl group may enhance or diminish the binding affinity for the GABAA receptor and could shift the efficacy from partial agonism towards full agonism, antagonism, or even inverse agonism.
-
Subunit Selectivity: The GABAA receptors are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α, β, γ). The N-substitution might confer selectivity for specific subunit compositions, leading to a more targeted pharmacological effect.
-
Allosteric Modulation: It is also plausible that the compound acts as an allosteric modulator, binding to a site distinct from the GABA binding site and modulating the receptor's response to GABA.
The following sections will detail the experimental workflows necessary to test these hypotheses.
Experimental Workflows for Elucidating Biological Activity
This section outlines a phased experimental approach, from initial in vitro screening to more complex cellular and potential in vivo assays.
Phase 1: In Vitro Target Engagement and Functional Assays
The primary objective of this phase is to determine if this compound directly interacts with GABAA receptors and to characterize the nature of this interaction.
3.1.1. Radioligand Binding Assays
Objective: To assess the binding affinity of the test compound for the GABAA receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GABAA receptors (e.g., HEK293 cells) or from rodent brain tissue.
-
Assay Buffer: Utilize a suitable binding buffer (e.g., Tris-HCl) at physiological pH.
-
Radioligand: Employ a well-characterized GABAA receptor radioligand, such as [3H]muscimol (for the agonist site) or [3H]flunitrazepam (for the benzodiazepine site).
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 (inhibitory concentration 50%) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
3.1.2. Electrophysiological Assays
Objective: To functionally characterize the effect of the compound on GABAA receptor activity.
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Compound Application: Apply GABA to elicit a baseline current response. Co-apply or pre-apply this compound with GABA to assess its modulatory effects. Apply the compound alone to test for direct agonist or antagonist activity.
-
Data Analysis: Measure changes in current amplitude to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Workflow for In Vitro GABAA Receptor Characterization
Sources
An In-depth Technical Guide on the Investigation of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid as a Putative GABA Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid as a potential ligand for γ-aminobutyric acid (GABA) receptors. While direct empirical data for this specific molecule is not extensively available in public literature, its structural similarity to known GABAergic modulators, such as isonipecotic acid, suggests a promising avenue for investigation. This document provides a detailed, step-by-step methodology for its chemical synthesis and subsequent in-vitro characterization. Protocols for radioligand binding assays to determine affinity for GABA receptor subtypes and electrophysiological studies to assess functional activity are presented. Furthermore, this guide offers insights into the interpretation of potential results and their implications for drug discovery efforts targeting the GABAergic system.
Introduction: The GABAergic System and the Rationale for Novel Ligands
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). GABAergic signaling is crucial for maintaining the delicate balance between neuronal excitation and inhibition, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. The primary mediators of fast synaptic inhibition are the GABA type A (GABAA) receptors, which are ligand-gated ion channels.[1] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), giving rise to a diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions.[2]
The piperidine-4-carboxylic acid (isonipecotic acid) scaffold is a well-established pharmacophore that acts as a conformationally restricted analog of GABA, exhibiting partial agonism at GABAA receptors.[3][4] N-substitution on the piperidine ring is a common medicinal chemistry strategy to modulate the potency, efficacy, and selectivity of these ligands.[5] The introduction of a cyclopropylcarbonyl group at the nitrogen atom of piperidine-4-carboxylic acid presents a novel chemical entity with the potential for unique interactions with GABA receptors. The cyclopropyl moiety is a bioisostere for a variety of functional groups and can introduce conformational rigidity, which may enhance binding affinity and selectivity.
This guide provides the necessary scientific framework to explore the potential of this compound as a novel GABA receptor ligand.
Chemical Profile and Synthesis
2.1. Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | [6] |
| CAS Number | 876866-50-1 | [6][7] |
| Molecular Formula | C₁₀H₁₅NO₃ | [6][7] |
| Molecular Weight | 197.23 g/mol | [6][7] |
| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O | [6] |
2.2. Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the acylation of piperidine-4-carboxylic acid. A detailed, two-step protocol is outlined below, which includes the protection of the carboxylic acid moiety followed by N-acylation and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in an excess of methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0°C.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester of piperidine-4-carboxylic acid.
Step 2: N-Acylation with Cyclopropanecarbonyl Chloride
-
Reaction Setup: Dissolve the methyl piperidine-4-carboxylate from Step 1 in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer.
-
Base: Add an organic base, such as triethylamine or diisopropylethylamine (2 equivalents), to the solution.
-
Acylation: Cool the mixture to 0°C and add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the purified methyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate in a mixture of methanol and water.
-
Base: Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Acidification: Upon completion, remove the methanol under reduced pressure and acidify the aqueous residue to a pH of 3-4 with dilute hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Pharmacological Characterization: A Roadmap
The following sections detail the essential in-vitro assays required to determine the pharmacological profile of this compound at GABA receptors.
3.1. Radioligand Binding Assays: Assessing Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[8] These assays quantify the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Experimental Protocol: [³H]Muscimol Binding Assay for GABAA Receptors
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum) by homogenization and differential centrifugation.
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.4) at 4°C.
-
Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]muscimol (a high-affinity GABAA receptor agonist, typically 1-5 nM) and a range of concentrations of this compound.
-
Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of unlabeled GABA (e.g., 100 µM) to determine non-specific binding.[9]
-
Incubation Time and Temperature: Incubate the plates for 60 minutes at 4°C.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for Radioligand Binding Assay.
3.2. Functional Assays: Determining Efficacy
While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured neurons or cell lines expressing recombinant GABA receptors, are the gold standard for this purpose.[1][10]
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with bathing solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Agonist Activity: Apply increasing concentrations of this compound to the oocyte and record the elicited current. A direct activation of the receptor will indicate agonist activity. Construct a concentration-response curve to determine the EC₅₀ and maximal efficacy (Iₘₐₓ).
-
Modulatory Activity: To test for positive or negative allosteric modulation, co-apply a fixed, submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) with increasing concentrations of the test compound. An enhancement of the GABA-evoked current suggests positive allosteric modulation, while a reduction indicates negative allosteric modulation.
-
Antagonist Activity: To assess antagonist activity, co-apply a fixed concentration of GABA (e.g., EC₅₀) with increasing concentrations of the test compound. A decrease in the GABA-evoked current in a concentration-dependent manner indicates competitive or non-competitive antagonism.
dot
Caption: Putative GABAA Receptor Signaling.
Interpretation of Potential Outcomes and Future Directions
The results from the proposed experiments will provide a comprehensive pharmacological profile of this compound.
-
High Affinity and Agonist Activity: Should the compound exhibit high affinity and act as a full or partial agonist, it could be a candidate for development as a sedative, anxiolytic, or anticonvulsant.
-
Selective Allosteric Modulation: If the compound demonstrates allosteric modulatory properties, particularly with selectivity for specific GABAA receptor subtypes, it could offer a more targeted therapeutic approach with a potentially improved side-effect profile.[11][12]
-
Antagonist Profile: An antagonist profile could be valuable as a pharmacological tool for probing the GABAergic system or potentially as a pro-convulsant or cognitive enhancer, though with a higher risk of adverse effects.
Further studies would involve assessing the compound's selectivity against other neurotransmitter receptors, determining its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and evaluating its in-vivo efficacy in animal models of relevant CNS disorders.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features warrant a thorough investigation into its potential as a GABA receptor ligand. The synthetic and pharmacological methodologies outlined in this technical guide provide a clear and robust pathway for researchers to elucidate its affinity, efficacy, and mechanism of action. The insights gained from such studies will not only contribute to the fundamental understanding of GABA receptor pharmacology but also have the potential to uncover a novel lead compound for the development of next-generation therapeutics for a range of neurological and psychiatric conditions.
References
- Baur, R., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 169(8), 1784-1793. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8902915, this compound.
- American Elements. (n.d.). 1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid.
- Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 75(4), 1589-1600. [Link].
- Haythornthwaite, A., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 21(8), 843-851. [Link].
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.11. [Link].
- Henschel, O., et al. (2019). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action.
- Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology.
- Khom, S., et al. (2013).
- Schoonjans, K., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link].
- Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences of the United States of America, 85(23), 9336-9340. [Link].
- Szymańska, E., et al. (2025).
- Gising, J., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 27(1), 232. [Link].
- Moltzen, E. K. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Molbase.
- Yamauchi, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1546-1554. [Link].
- Benkherouf, A. Y., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link].
- Wikipedia contributors. (2023, December 1). Isonipecotic acid. In Wikipedia, The Free Encyclopedia.
- Ivanenkov, Y. A., et al. (2021).
Sources
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Context
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a derivative of the conformationally restricted GABA analogue, isonipecotic acid. While a detailed historical record of its specific discovery is not prominent in the public domain, this document elucidates its rational synthesis, chemical characterization, and places it within the broader context of medicinal chemistry and drug development. The guide details a robust synthetic protocol, explores the significance of its structural motifs—the piperidine-4-carboxylic acid core and the cyclopropylcarbonyl group—and discusses its potential as a scaffold in modern drug discovery. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and process development.
Introduction and Background
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents targeting a wide spectrum of diseases. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, serve as a versatile scaffold for three-dimensional diversification, and mimic natural ligands.[1] A key derivative, piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2] As a partial agonist of the GABA-A receptor, isonipecotic acid itself has been a foundational platform for the development of novel central nervous system (CNS) agents.[1]
Modification of the piperidine nitrogen via N-acylation is a widely employed strategy to modulate the pharmacological profile of the resulting compounds. The introduction of an acyl group can significantly alter a molecule's polarity, lipophilicity, and ability to interact with biological targets. This guide focuses on a specific N-acyl derivative: this compound. The incorporation of a cyclopropyl moiety is of particular interest in modern drug design due to its unique stereoelectronic properties. The cyclopropyl group can confer metabolic stability, improve potency, and fine-tune the conformational rigidity of a molecule.
This guide will provide a detailed exploration of the synthesis of this compound, its physicochemical properties, and a discussion of its potential applications based on the established roles of its constituent chemical motifs.
Proposed Synthesis of this compound
The synthesis of this compound is a direct and high-yielding process involving the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with cyclopropanecarbonyl chloride. This reaction falls under the classic Schotten-Baumann conditions, a reliable method for acylating amines.
Synthetic Scheme
The overall transformation is depicted in the following reaction scheme:
Figure 1: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Cyclopropanecarbonyl chloride[3]
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) and cool the mixture to 0-5 °C in an ice bath.
-
Acylation: While vigorously stirring, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The reaction is a nucleophilic acyl substitution, where the amine nitrogen of isonipecotic acid attacks the electrophilic carbonyl carbon of the acyl chloride.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After completion, acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate, making the product less water-soluble.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Causality in Experimental Design
-
Choice of Base: An excess of a base like sodium hydroxide or triethylamine is crucial. It serves two purposes: to deprotonate the carboxylic acid and the piperidine nitrogen, increasing the nucleophilicity of the amine, and to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
-
Temperature Control: The initial cooling of the reaction is essential to control the exothermicity of the acylation reaction, which can be vigorous.[4]
-
Acidic Workup: The final acidification step is critical for the isolation of the product. By protonating the carboxylate anion, the product's solubility in aqueous media is significantly reduced, facilitating its extraction into an organic solvent.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem |
| Molecular Weight | 197.23 g/mol | PubChem |
| CAS Number | 876866-50-1 | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | - |
Predicted Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the cyclopropyl protons, the piperidine ring protons, and a broad singlet for the carboxylic acid proton are expected.
-
¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as carbons of the cyclopropyl and piperidine rings, would be observed.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 198.11 would be expected in ESI-MS.
Discussion of Structural Moieties and Medicinal Chemistry Relevance
The structure of this compound can be deconstructed into two key pharmacologically relevant moieties: the piperidine-4-carboxylic acid core and the N-cyclopropylcarbonyl group.
Figure 2: Key structural features and their potential contributions.
The Piperidine-4-carboxylic Acid Core
As a rigid analogue of GABA, the isonipecotic acid framework is a well-established starting point for targeting GABA receptors.[1] The constrained nature of the piperidine ring limits the conformational flexibility, which can lead to increased receptor selectivity and potency compared to more flexible molecules. This core structure has been extensively used in the development of agents for neurological disorders.
The N-Cyclopropylcarbonyl Group
The introduction of the cyclopropylcarbonyl moiety at the piperidine nitrogen has several potential implications in a medicinal chemistry context:
-
Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism. Its strained ring system can be more resistant to enzymatic degradation compared to linear alkyl chains.
-
Lipophilicity and Permeability: The acyl group modifies the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes, including the blood-brain barrier.
-
Conformational Effects: The rigid cyclopropyl ring can influence the conformational preferences of the adjacent amide bond and the piperidine ring, potentially locking the molecule into a bioactive conformation.
-
Novel Interactions: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions with biological targets that are not possible with simple alkyl or aryl substituents.
The combination of these two moieties suggests that this compound could serve as a valuable building block or a lead compound in the discovery of novel therapeutics, particularly those targeting the central nervous system. Its derivatives could be explored as modulators of GABA receptors or other neurological targets.
Conclusion
While the specific historical discovery of this compound is not well-documented, its synthesis is straightforward and based on fundamental organic chemistry principles. The true value of this compound lies in its potential as a versatile scaffold for medicinal chemistry. The combination of a conformationally restricted GABA analogue with a metabolically robust and conformationally influential cyclopropylcarbonyl group makes it an attractive starting point for the development of new chemical entities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related N-acyl piperidine derivatives.
References
- Zhang, M., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. (URL: [Link])
- ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... (URL: [Link])
- PrepChem.com. Synthesis of N-acetyl isonipecotic acid. (URL: [Link])
- Merck Index. Isonipecotic Acid. (URL: [Link])
- PubChem. 1-Acetylpiperidine-4-carboxylic acid. (URL: [Link])
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (URL: )
- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (URL: [Link])
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (URL: [Link])
- Google Patents. CA1187080A - 1-(cyclohexyl)
- Google P
- Google Patents.
- Wikipedia. Isonipecotic acid. (URL: [Link])
- Google Patents. EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (URL: )
- Chemguide.
- YouTube. How Do Amines React With Other Chemicals? - Chemistry For Everyone. (URL: [Link])
- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (URL: )
- PubChem. Cyclopropanecarbonyl chloride. (URL: [Link])
Sources
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid starting material for synthesis
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure masterfully combines two key motifs highly valued in drug design: the piperidine-4-carboxylic acid core and the cyclopropylcarbonyl group. The piperidine scaffold is a prevalent structural feature in a vast number of pharmaceutical agents across therapeutic areas like oncology, neurology, and infectious diseases.[1] As a conformationally restricted analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, the piperidine ring system serves as a robust framework for constructing molecules that interact with a variety of biological targets.[1]
The addition of the N-cyclopropylcarbonyl moiety further enhances the molecule's utility. The cyclopropyl group is recognized as a valuable bioisostere, a chemical substituent capable of mimicking other groups in terms of size, shape, and electronic properties while potentially offering improvements in metabolic stability, target affinity, and pharmacokinetic profiles.[2][3] This strategic combination makes this compound a versatile starting material for the synthesis of complex drug candidates, enabling precise molecular architecture and the fine-tuning of pharmacological properties.
This guide provides a comprehensive technical overview of this compound, detailing its synthesis from readily available precursors, outlining its key physicochemical properties, and exploring its strategic application in contemporary drug discovery programs.
Physicochemical and Structural Properties
A summary of the key identifiers and computed properties for this compound is provided below. These data are essential for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[4] |
| CAS Number | 203303-82-4 (representative) | - |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[4] |
| Molecular Weight | 197.23 g/mol | PubChem[4] |
| XLogP3 | 0.2 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Strategic Synthesis: A Validated Approach
The synthesis of this compound is most reliably achieved from piperidine-4-carboxylic acid (isonipecotic acid) via a robust, three-step sequence involving protection, acylation, and deprotection. This strategy ensures high yields and purity by preventing undesirable side reactions at the carboxylic acid moiety during the critical N-acylation step.
Causality Behind the Synthetic Strategy
-
Step 1: Ester Protection: The carboxylic acid group of isonipecotic acid is nucleophilic and acidic. During N-acylation, it could react with the acylating agent or interfere with the base used, leading to side products and reduced yields. Converting it to an ester (e.g., an ethyl ester) temporarily masks its reactivity, ensuring that the subsequent acylation occurs exclusively at the piperidine nitrogen.[1]
-
Step 2: N-Acylation: This is the key bond-forming reaction. Cyclopropanecarbonyl chloride is a reactive acylating agent that readily couples with the secondary amine of the piperidine ring. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it unreactive.
-
Step 3: Saponification (Deprotection): Once the N-acylation is complete, the ester protecting group is removed to regenerate the free carboxylic acid. This is typically accomplished through base-mediated hydrolysis (saponification) using sodium hydroxide or lithium hydroxide, followed by careful acidification to protonate the resulting carboxylate salt and precipitate the final product.[1]
Synthetic Workflow Diagram
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl Piperidine-4-carboxylate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxylic acid (25.0 g, 193.5 mmol).
-
Reaction: Add absolute ethanol (250 mL) to the flask. Cool the resulting suspension in an ice bath to 0°C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirred suspension.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as a clear oil, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(Cyclopropylcarbonyl)piperidine-4-carboxylate
-
Setup: Dissolve the ethyl piperidine-4-carboxylate from the previous step (approx. 193.5 mmol) in dichloromethane (300 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Base Addition: Add triethylamine (40.4 mL, 290.3 mmol) to the solution. Cool the flask to 0°C in an ice bath.
-
Acylation: Add a solution of cyclopropanecarbonyl chloride (20.2 g, 193.5 mmol) in dichloromethane (50 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor for the consumption of the starting material by TLC.
-
Workup: Quench the reaction by adding water (150 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.
Step 3: Synthesis of this compound
-
Setup: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1, 200 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add lithium hydroxide monohydrate (12.2 g, 290.3 mmol) to the solution and stir vigorously at room temperature for 3-5 hours, until TLC indicates complete consumption of the ester.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification: Cool the solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.[1]
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Drying: Dry the resulting white solid under vacuum to afford the final product, this compound.
Application in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for creating more elaborate molecules with therapeutic potential. The carboxylic acid serves as a handle for amide bond formation, while the piperidine and cyclopropyl groups confer desirable structural and physicochemical properties.
-
Scaffold for Bioactive Molecules: The piperidine ring is a cornerstone in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes.[5] This starting material provides direct access to a library of N-acylated piperidine derivatives. For example, similar piperazine-based structures are used in the synthesis of PARP inhibitors for cancer therapy, where the cyclopropylcarbonyl moiety is installed in a key step.[6]
-
The Role of the Cyclopropyl Group: The cyclopropyl moiety is more than just a small ring; it acts as a "conformationally locked" bioisostere for groups like vinyl or carbonyls and can improve metabolic stability by blocking sites susceptible to oxidation.[7] Its rigid structure can enhance binding affinity to a target protein by reducing the entropic penalty of binding. In some contexts, it can also serve as a bioisosteric replacement for larger groups, improving properties like solubility and cell permeability.[2][3]
-
Enabling Complex Syntheses: This molecule is a key building block for creating compounds with intricate stereochemistry and functionality. For instance, spirocyclic systems, which are of great interest in drug discovery, can be constructed from piperidine derivatives.[8] The defined structure of this compound allows for its incorporation into complex scaffolds targeting protein-protein interactions or viral entry mechanisms.
Conclusion
This compound is a high-value starting material whose synthesis is straightforward and scalable. The convergence of the pharmacologically significant piperidine core with the advantageous cyclopropylcarbonyl group makes it a powerful tool for medicinal chemists. Its strategic use allows for the efficient construction of novel chemical entities with tailored properties, accelerating the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize and apply this versatile building block in their programs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8902915, this compound.
- Ley, S. V., et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- Dash, S., et al. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate.
- Bentley, J., et al. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules.
- Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry.
- University of Pennsylvania. (2012). Application of Bioisosteres in Drug Design.
- Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
- Google Patents. (2015). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- DTIC. (1993). Piperidine Synthesis.
- Cheméo. Chemical Properties of Cyclonite (CAS 121-82-4).
- Wang, Y., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
- de Souza, A. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
- Kurosu, M., et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
- Cocklin, S., et al. (2020). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses.
- Molbase. PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | CAS 5984-56-5.
- Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry.
- Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis.
- CAS Common Chemistry. Ceric sulfate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid (CAS No. 876866-50-1) is a synthetically useful building block in medicinal chemistry.[1] Its structure, which combines a rigid piperidine-4-carboxylic acid scaffold with an N-cyclopropylcarbonyl group, makes it an attractive starting material for the synthesis of novel chemical entities with potential therapeutic applications. The piperidine moiety is a highly privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[2][3][4] The N-acyl modification, in this case with a cyclopropylcarbonyl group, allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions.[4]
This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and potential applications of this compound, designed to support researchers and professionals in drug discovery and development.
Chemical Properties and Identification
| Property | Value | Source |
| CAS Number | 876866-50-1 | [1][5] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][5] |
| Molecular Weight | 197.23 g/mol | [1][5] |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | [1] |
| Synonyms | 1-(Cyclopropanecarbonyl)piperidine-4-carboxylic Acid, 1-(cyclopropylcarbonyl)-4-piperidinecarboxylic acid | [1] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General Chemical Knowledge |
Commercial Availability
This compound is available from a variety of chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the supplier's certificate of analysis.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 1g, 5g, 10g |
| Santa Cruz Biotechnology | ≥98% | 100mg, 250mg, 1g |
| Thermo Fisher Scientific | ≥97% | 1g, 5g |
| Enamine | >95% | Custom synthesis, screening libraries |
| VWR | ≥95% | 1g, 5g |
Note: Availability and purity levels are subject to change. Please consult the respective supplier's website for the most current information.
Proposed Synthesis Methodology
Step 1: Esterification of Piperidine-4-carboxylic acid
The carboxylic acid group of piperidine-4-carboxylic acid is first protected as an ester (e.g., a methyl or ethyl ester) to prevent self-polymerization or other side reactions during the subsequent N-acylation step.
Protocol:
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in an excess of dry methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
The resulting ester hydrochloride can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the piperidine-4-carboxylic acid ester.
Step 2: N-Acylation with Cyclopropanecarbonyl Chloride
The secondary amine of the piperidine ester is then acylated using cyclopropanecarbonyl chloride in the presence of a base.
Protocol:
-
Dissolve the piperidine-4-carboxylic acid ester (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the N-acylated ester.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ester to the desired carboxylic acid.
Protocol:
-
Dissolve the purified N-acylated ester (1 equivalent) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the reaction at room temperature until the hydrolysis is complete, as monitored by TLC.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid, such as 1M hydrochloric acid.
-
The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.
-
The final product can be further purified by recrystallization.
Caption: Proposed synthetic workflow for this compound.
Quality Control and Characterization
For a self-validating protocol, rigorous analytical characterization is essential. The following methods are recommended for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the range of 0.7-1.0 ppm), the piperidine ring protons, and the carboxylic acid proton (which may be broad and downfield). The integration of these signals should correspond to the number of protons in the molecule.[6]
-
¹³C NMR: The spectrum should display signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the carbons of the piperidine ring, and the carbons of the cyclopropyl group.[7]
Experimental Protocol (General):
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound.
Experimental Protocol (General):
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid is a common starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 198.11.
Caption: Quality control workflow for this compound.
Potential Applications in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][4] The N-substitution on the piperidine ring is a common strategy to modulate the pharmacological properties of the resulting compounds.[8]
While specific biological activity for this compound is not extensively documented, its structural motifs suggest potential applications in several areas:
-
CNS Disorders: Piperidine derivatives are prevalent in drugs targeting the central nervous system.[9] The rigid piperidine core can mimic the conformation of neurotransmitters, and the N-acyl group can influence interactions with receptors and enzymes.
-
Metabolic Diseases: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and potency.
-
Oncology: The piperidine ring is a key component of many kinase inhibitors and other anti-cancer agents.[4]
-
Infectious Diseases: N-substituted piperidines have been explored for their antibacterial and antiviral properties.
This compound serves as a valuable starting point for generating libraries of more complex molecules for high-throughput screening and lead optimization in these and other therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be universally available, the following general guidelines based on similar compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
Always consult the supplier-specific Safety Data Sheet (SDS) for detailed and up-to-date safety information.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its unique combination of a privileged piperidine scaffold and a metabolically robust cyclopropylcarbonyl moiety makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, enabling researchers to effectively incorporate this versatile compound into their research and development programs.
References
- PubChem. This compound. [Link]
- Fisher Scientific. SAFETY DATA SHEET. [https://www.fishersci.com/store/msds?partNumber=AC111450050&productDescription=CYCLOPROPANECARBOXYLIC+ACID+98%25+5G&vendorId=VN00032119&countryCode=US&language=en)
- RSC Publishing. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
- PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...[Link]
- PMC - PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- R&D Chemicals. Piperidine-4-carboxylic acid, 498-94-2, suppliers and manufacturers. [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- ResearchGate.
Sources
- 1. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unica.it [iris.unica.it]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Analysis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, with its unique combination of a rigid cyclopropyl group, a flexible piperidine scaffold, and a pharmacologically significant carboxylic acid moiety, presents a compelling subject for detailed structural analysis. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous identification and characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for researchers, scientists, and drug development professionals. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a thorough understanding of the molecule's structural intricacies.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is critical for the interpretation of spectroscopic data. This compound comprises three key functional domains that will manifest distinct spectroscopic signatures.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Due to the amide bond, restricted rotation around the N-C(O) bond may lead to the observation of rotamers, which would be evident as a doubling of some peaks.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H | Highly deshielded due to the electronegative oxygens.[1] |
| Piperidine (axial/equatorial) | 2.8 - 4.5 | multiplets | 4H | Protons α to the nitrogen are deshielded. |
| Piperidine-CH-COOH | 2.3 - 2.8 | multiplet | 1H | Deshielded by the adjacent carboxylic acid group. |
| Piperidine (axial/equatorial) | 1.5 - 2.2 | multiplets | 4H | Protons β to the nitrogen. |
| Cyclopropyl-CH | 1.5 - 2.0 | multiplet | 1H | Deshielded by the adjacent carbonyl group. |
| Cyclopropyl-CH₂ | 0.7 - 1.2 | multiplets | 4H | Characteristic upfield shift of cyclopropyl protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule. The presence of two carbonyl carbons (amide and carboxylic acid) will be a key diagnostic feature.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 175 - 185 | Typical range for a carboxylic acid carbonyl.[1] |
| Amide (C=O) | 170 - 175 | Typical range for a tertiary amide carbonyl.[2] |
| Piperidine (Cα to N) | 40 - 50 | Deshielded by the adjacent nitrogen atom. |
| Piperidine (C-COOH) | 35 - 45 | Deshielded by the carboxylic acid group. |
| Piperidine (Cβ to N) | 25 - 35 | Aliphatic carbons of the piperidine ring. |
| Cyclopropyl (CH) | 10 - 20 | Deshielded by the carbonyl group. |
| Cyclopropyl (CH₂) | 5 - 15 | Characteristic upfield shift of cyclopropyl carbons. |
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the two carbonyl groups and the O-H bond of the carboxylic acid.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| Carboxylic Acid O-H | 2500 - 3300 | Strong, Broad | Characteristic very broad absorption due to hydrogen bonding.[1][3] |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the piperidine and cyclopropyl C-H bonds. |
| Carboxylic Acid C=O | 1700 - 1725 | Strong | Carbonyl stretch of the hydrogen-bonded carboxylic acid dimer.[1][3] |
| Amide C=O | 1620 - 1650 | Strong | Carbonyl stretch of the tertiary amide, typically at a lower frequency than ketones or esters.[2] |
| C-O | 1210 - 1320 | Medium | Stretching vibration of the carboxylic acid C-O bond.[3] |
Experimental Protocol: FTIR Analysis (ATR Method)
Caption: Workflow for ATR-FTIR spectroscopic analysis.
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application : Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition : Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal. Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and assign the characteristic absorption bands.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Technique | Notes |
| [M+H]⁺ | 198.1125 | ESI-HRMS | Protonated molecule (C₁₀H₁₆NO₃⁺). The most likely ion in positive ion electrospray. |
| [M-H]⁻ | 196.0979 | ESI-HRMS | Deprotonated molecule (C₁₀H₁₄NO₃⁻). The carboxylic acid is readily deprotonated. |
| [M+Na]⁺ | 220.0944 | ESI-HRMS | Sodium adduct (C₁₀H₁₅NNaO₃⁺). Often observed in ESI. |
Key Fragmentation Pathways:
In tandem MS (MS/MS) experiments, the protonated molecule ([M+H]⁺) would likely undergo fragmentation via several pathways, including:
-
Loss of H₂O (m/z 180.1019): Dehydration from the carboxylic acid group.
-
Loss of COOH (m/z 153.1226): Loss of the carboxyl group as a radical.
-
Cleavage of the amide bond: This can lead to the formation of the cyclopropylcarbonyl cation (m/z 69.0335) or the protonated piperidine-4-carboxylic acid (m/z 130.0811). The cleavage of the amide bond is a common fragmentation pathway for amides.[2]
Experimental Protocol: Direct Infusion ESI-MS
Caption: Workflow for Direct Infusion ESI-MS analysis.
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion : Load the sample solution into a syringe and place it on a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer. Infuse the sample at a constant, low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS : Acquire a full scan mass spectrum in both positive and negative ion modes to identify the precursor ions (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).
-
Tandem MS (MS/MS) : Perform a product ion scan by selecting the protonated molecule ([M+H]⁺) as the precursor ion. The precursor ion is then fragmented in the collision cell, and the resulting fragment ions are detected. This provides information about the molecule's structure.
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic analysis of this compound requires a multi-faceted approach, with each technique providing complementary pieces of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map out the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry provides the definitive molecular weight and fragmentation patterns. By integrating the data from these powerful analytical methods, researchers can achieve an unambiguous and comprehensive characterization of this molecule, a critical step in its journey through the drug development pipeline. This guide serves as a robust framework for such an analysis, grounded in established scientific principles and practical, field-proven methodologies.
References
- PubChem. This compound.
- University of Calgary. IR: carboxylic acids. [Link]
- NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid. National Institute of Standards and Technology. [Link]
- Chemistry LibreTexts. 8.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Oregon State University.
- Georgia Institute of Technology.
- Drawell.
- University of Bergen. Guidelines for mass spectrometric analysis. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles (2024-09-30). [Link]
- Oregon State University.
Sources
potential therapeutic applications of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid: A Structurally-Informed Exploratory Analysis
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This compound is a molecule that, while not extensively documented in therapeutic literature, possesses a unique combination of structural motifs that suggest significant pharmacological potential.[1] This guide provides a comprehensive analysis of the compound, dissecting its constituent parts—the piperidine-4-carboxylic acid core and the N-cyclopropylcarbonyl group—to build a robust hypothesis for its therapeutic applications.
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutical agents targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[2][3][4] The parent structure, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known gamma-aminobutyric acid (GABA) analogue, hinting at a foundational potential for neuromodulation.[5][6] The strategic addition of the N-cyclopropylcarbonyl moiety is a key chemical modification that can dramatically alter the molecule's physicochemical properties, receptor affinity, and metabolic stability.
This document serves as a foundational resource for researchers and drug development professionals. It proposes a viable synthetic route, explores potential pharmacological mechanisms based on structural analogy to established drug classes, and provides detailed experimental protocols to validate these hypotheses. Our analysis will focus on two primary, promising therapeutic avenues: direct modulation of GABAergic neurotransmission and indirect modulation of the endocannabinoid system through the inhibition of Fatty Acid Amide Hydrolase (FAAH).
Part 1: Molecular Profile and Synthesis
A thorough understanding of the molecule's chemical identity and a reliable synthetic pathway are the bedrock of any preclinical investigation.
Molecular Data Summary
| Property | Value |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid[1] |
| Molecular Formula | C10H15NO3[1] |
| Molecular Weight | 197.23 g/mol [1] |
| CAS Number | 876866-50-1[1][7] |
| Structure | (See Diagram Below) |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via N-acylation of the commercially available piperidine-4-carboxylic acid (isonipecotic acid). To prevent unwanted side reactions, the carboxylic acid group of the starting material is first protected, typically as a methyl or ethyl ester. Following the acylation of the piperidine nitrogen, the ester is hydrolyzed to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Ester Protection: Dissolve piperidine-4-carboxylic acid in methanol. Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and then reflux for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC). Remove the solvent under reduced pressure to yield the methyl piperidine-4-carboxylate hydrochloride salt.
-
N-Acylation: Dissolve the ester salt in a suitable solvent like dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine, to neutralize the salt. To this mixture, add cyclopropanecarbonyl chloride dropwise at 0°C. Stir the reaction at room temperature for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the pure ester intermediate.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until TLC indicates the complete consumption of the starting material. Acidify the reaction mixture to a pH of ~3 using 1M HCl. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and remove the solvent to yield the final product, this compound.
Part 2: Potential as a GABAergic Modulator
The core structure of the molecule, isonipecotic acid, is a conformationally restricted analogue of GABA, the primary inhibitory neurotransmitter in the CNS.[5] Isonipecotic acid itself is a partial agonist at GABAA receptors.[6] This provides a logical starting point for exploring the therapeutic potential of its derivatives.
The N-cyclopropylcarbonyl group may influence this inherent activity in several ways:
-
Altered Receptor Affinity: The substitution could enhance or decrease binding affinity and efficacy at different GABAA receptor subtypes.
-
Improved Pharmacokinetics: Isonipecotic acid does not effectively cross the blood-brain barrier.[6] The addition of the more lipophilic N-acyl group could significantly improve CNS penetration, allowing the compound to reach its potential targets within the brain.
Therapeutic applications stemming from GABAA receptor modulation include treatments for anxiety disorders, insomnia, and seizure disorders.
Caption: Potential action at a GABAergic synapse.
Part 3: Hypothesis as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
A highly compelling, albeit speculative, application for this molecule is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[8][9]
Pharmacological inhibition of FAAH elevates the endogenous levels of these lipids in a spatially and temporally specific manner, enhancing their natural signaling.[9] This approach has shown significant therapeutic promise for a range of conditions, including:
-
Pain and Inflammation: FAAH inhibitors produce strong analgesic and anti-inflammatory effects in preclinical models.[9]
-
Anxiety and Depression: By boosting endocannabinoid tone, FAAH inhibition exhibits anxiolytic and antidepressant phenotypes without the undesirable side effects associated with direct cannabinoid receptor agonists.[9][10]
-
Neurodegenerative Disorders: The endocannabinoid system plays a neuroprotective role, and FAAH inhibition is being explored for conditions like Parkinson's disease.[8][9]
-
Oncology: Recent studies have highlighted the anticancer potential of FAAH inhibitors in various cancer types.[11]
The chemical structure of this compound contains an amide bond, a common feature in many enzyme inhibitors. The specific N-acyl group could facilitate interaction with the catalytic serine residue in the FAAH active site, leading to reversible or irreversible inhibition.
Caption: Proposed mechanism of action via FAAH inhibition.
Part 4: Proposed Protocols for Experimental Validation
To transition from hypothesis to evidence, a structured experimental plan is essential. The following protocols provide a self-validating system to test the proposed mechanisms of action.
Protocol 1: In Vitro FAAH Inhibition Assay
This experiment is designed to determine if the compound directly inhibits FAAH activity and to quantify its potency (IC₅₀).
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compound against human FAAH.
-
Methodology: A fluorescence-based assay using a commercially available FAAH inhibitor screening kit.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of test concentrations (e.g., from 1 nM to 100 µM).
-
In a 96-well microplate, add recombinant human FAAH enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known FAAH inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Measure the fluorescence intensity at regular intervals over 30-60 minutes using a plate reader.
-
Calculate the rate of substrate hydrolysis for each concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Radioligand Binding Assay for GABAA Receptors
This experiment will assess the compound's ability to bind to GABAA receptors.
-
Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site of the GABAA receptor.
-
Methodology: Competitive radioligand binding assay using synaptic membrane preparations.
-
Procedure:
-
Prepare synaptic membranes from rat or mouse cerebral cortex.
-
Incubate the membranes with a fixed concentration of a specific GABAA radioligand (e.g., [³H]flunitrazepam).
-
Add varying concentrations of the test compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound stands as a molecule of significant therapeutic interest due to its hybrid structure. The foundational piperidine-4-carboxylic acid core provides a strong rationale for exploring its potential as a CNS modulator acting on the GABAergic system. More compellingly, the N-acyl substitution positions it as a promising candidate for an FAAH inhibitor, a class of drugs with vast potential for treating pain, anxiety, and inflammatory disorders.[12]
The immediate path forward involves executing the proposed validation protocols. Positive results from the in vitro FAAH inhibition assay would warrant progression to cellular and then in vivo models of pain (e.g., hot plate test, von Frey filaments) and anxiety (e.g., elevated plus maze). Concurrently, structure-activity relationship (SAR) studies should be initiated, synthesizing analogues to optimize potency, selectivity, and pharmacokinetic properties. This rigorous, hypothesis-driven approach will clarify the therapeutic promise of this scaffold and could pave the way for a new class of therapeutic agents.
References
- National Center for Biotechnology Information. (n.d.). Fatty acid amide hydrolase inhibitors--progress and potential. PubMed.
- Ahn, K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 303–313.
- Pelliccia, S., et al. (2021). Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase. ChemMedChem, 16(14), 2185–2197.
- Kumar, A., et al. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European journal of medicinal chemistry, 188, 112020.
- Hill, M. N., & Gorzalka, B. B. (2009). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Behavioural pharmacology, 20(5-6), 414–426.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates.
- Laszcz, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6638.
- University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona Research.
- Wikipedia. (n.d.). Isonipecotic acid.
Sources
- 1. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Integration of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug design, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid motif has garnered significant attention. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this versatile building block. We will delve into the rationale behind its use, provide detailed experimental protocols for its synthesis and derivatization, and explore its role in the development of targeted therapeutics, most notably in the context of PARP inhibition. The piperidine scaffold is a common structural motif in a multitude of pharmaceutical agents across various therapeutic areas, including oncology and neurology.[1] The strategic incorporation of a cyclopropylcarbonyl group at the 1-position and a carboxylic acid at the 4-position creates a molecule with a unique combination of rigidity, metabolic stability, and synthetic versatility.
Physicochemical Properties and Design Rationale
The unique characteristics of this compound stem from the interplay of its constituent parts: the piperidine ring, the cyclopropyl group, and the carboxylic acid.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem CID: 8902915 |
| Molecular Weight | 197.23 g/mol | PubChem CID: 8902915 |
| XLogP3 | 0.2 | PubChem CID: 8902915 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 8902915 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 8902915 |
| Rotatable Bond Count | 2 | PubChem CID: 8902915 |
The cyclopropyl group is a particularly valuable moiety in medicinal chemistry for several reasons:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug.[4]
-
Conformational Rigidity: The strained three-membered ring imparts a degree of rigidity to the molecule, which can lock it into a bioactive conformation.[4] This pre-organization for binding can enhance potency and selectivity for the biological target.[5]
-
Improved Potency: The unique electronic properties of the cyclopropyl ring, with its enhanced π-character, can lead to favorable interactions with the target protein, thereby increasing binding affinity.[5]
-
Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can improve selectivity and minimize interactions with unintended biological targets.[5]
The piperidine-4-carboxylic acid portion of the molecule serves as a versatile scaffold for further chemical modifications. The carboxylic acid provides a convenient handle for amide bond formation, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). The piperidine ring itself is a well-established pharmacophore that can be tailored to optimize properties such as solubility and cell permeability.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step synthesis starting from piperidine-4-carboxylic acid.
Step 1: Esterification of Piperidine-4-carboxylic Acid
The carboxylic acid of the starting material is first protected as an ester to prevent unwanted side reactions during the subsequent N-acylation.
-
Materials: Piperidine-4-carboxylic acid, methanol (anhydrous), thionyl chloride, sodium bicarbonate (saturated solution), dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-piperidinecarboxylate.
-
Step 2: N-Acylation with Cyclopropanecarbonyl Chloride
-
Materials: Methyl 4-piperidinecarboxylate, triethylamine, cyclopropanecarbonyl chloride, dichloromethane, 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve methyl 4-piperidinecarboxylate (1.0 eq) in dichloromethane (15 mL per gram).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate.
-
Step 3: Hydrolysis of the Ester
-
Materials: Methyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate, lithium hydroxide, tetrahydrofuran (THF), water, 1 M HCl.
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nbinno.com [nbinno.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Bioactive Scaffolds from 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization opens avenues for the exploration of new chemical entities with potential therapeutic applications. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, and strategic modifications can significantly influence pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1]
The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety of Starting Material
Before commencing any synthetic work, it is crucial to be familiar with the properties and safety precautions for the starting material, this compound.
| Property | Value | Source |
| Molecular Formula | C10H15NO3 | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | [2] |
| CAS Number | 876866-50-1 | [2] |
Safety Precautions: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[3]
General Synthetic Strategies
The primary functional handle for derivatization on this compound is the carboxylic acid group at the 4-position of the piperidine ring. This allows for the straightforward synthesis of a wide array of derivatives, most notably amides and esters. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[5]
Caption: General synthetic pathways for derivatization.
Detailed Application Protocol 1: Synthesis of a Novel Amide Derivative
This protocol details the synthesis of N-phenyl-1-(cyclopropylcarbonyl)piperidine-4-carboxamide, a representative amide derivative. The choice of a carbodiimide coupling agent, such as EDC, in the presence of HOBt is a widely used and effective method for minimizing racemization and improving yields in amide bond formation.
Caption: Workflow for the synthesis of a novel amide derivative.
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 876866-50-1 | 197.23 | 1.0 g (5.07 mmol) |
| Aniline | 62-53-3 | 93.13 | 0.47 g (5.07 mmol) |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | 25952-53-8 | 191.70 | 1.16 g (6.08 mmol) |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.13 | 0.82 g (6.08 mmol) |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 2.21 mL (12.68 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |
| 1 M HCl (aq) | 7647-01-0 | - | As needed |
| Saturated NaHCO3 (aq) | 144-55-8 | - | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | As needed |
| Anhydrous Na2SO4 | 7757-82-6 | - | As needed |
| Ethyl acetate | 141-78-6 | - | For chromatography |
| Hexanes | 110-54-3 | - | For chromatography |
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.07 mmol) and dissolve in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add aniline (0.47 g, 5.07 mmol), EDC (1.16 g, 6.08 mmol), HOBt (0.82 g, 6.08 mmol), and DIPEA (2.21 mL, 12.68 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-phenyl-1-(cyclopropylcarbonyl)piperidine-4-carboxamide.
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.6 (m, 2H), 7.2-7.3 (m, 2H), 7.0-7.1 (t, 1H), 4.6-4.8 (m, 1H), 3.8-4.0 (m, 1H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 1H), 1.8-2.0 (m, 4H), 1.6-1.8 (m, 1H), 0.8-1.0 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.1, 172.3, 138.2, 129.1, 124.3, 120.0, 45.4, 42.8, 41.9, 28.9, 11.2, 7.8 |
| Mass Spec (ESI+) | m/z 273.16 [M+H]⁺ |
Detailed Application Protocol 2: Synthesis of a Novel Ester Derivative
This protocol outlines the synthesis of benzyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate via Steglich esterification. This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates that may be sensitive to the harsh conditions of Fischer esterification.[6][7]
Caption: Workflow for the synthesis of a novel ester derivative.
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 876866-50-1 | 197.23 | 1.0 g (5.07 mmol) |
| Benzyl alcohol | 100-51-6 | 108.14 | 0.60 g (5.58 mmol) |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 538-75-0 | 206.33 | 1.15 g (5.58 mmol) |
| DMAP (4-Dimethylaminopyridine) | 1122-58-3 | 122.17 | 0.06 g (0.51 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |
| 0.5 M HCl (aq) | 7647-01-0 | - | As needed |
| Saturated NaHCO3 (aq) | 144-55-8 | - | As needed |
| Anhydrous Na2SO4 | 7757-82-6 | - | As needed |
| Ethyl acetate | 141-78-6 | - | For chromatography |
| Hexanes | 110-54-3 | - | For chromatography |
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.07 mmol) in anhydrous dichloromethane (50 mL).
-
Add benzyl alcohol (0.60 g, 5.58 mmol) and DMAP (0.06 g, 0.51 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add DCC (1.15 g, 5.58 mmol) portion-wise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL) and saturated NaHCO3 solution (2 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure benzyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate.
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.4 (m, 5H), 5.1 (s, 2H), 4.6-4.8 (m, 1H), 3.8-4.0 (m, 1H), 2.8-3.0 (m, 2H), 2.5-2.7 (m, 1H), 1.8-2.0 (m, 4H), 1.6-1.8 (m, 1H), 0.8-1.0 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.2, 172.1, 136.1, 128.5, 128.2, 128.1, 66.2, 45.3, 42.7, 41.8, 28.5, 11.1, 7.7 |
| Mass Spec (ESI+) | m/z 288.16 [M+H]⁺ |
Troubleshooting and Optimization
-
Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated ester intermediate. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, or a more potent coupling reagent like HATU can be used.[8]
-
Difficulty Removing DCU in Esterification: After filtration, some DCU may remain dissolved. Cooling the filtrate to 0 °C for a short period can sometimes precipitate more DCU. Alternatively, the crude product can be dissolved in a minimal amount of cold ether and filtered again before chromatography.
-
Side Reactions: In Steglich esterification, the formation of N-acylurea byproduct can occur. Using the recommended stoichiometry and temperature can minimize this.[6]
Conclusion
The synthetic protocols detailed in this application note provide robust and reproducible methods for the derivatization of this compound. These pathways to novel amides and esters offer a solid foundation for the generation of diverse chemical libraries. Such libraries are invaluable for screening and identifying new lead compounds in drug discovery programs, leveraging the privileged piperidine scaffold for therapeutic innovation.[9][10]
References
- AK Scientific, Inc. (n.d.). 1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid Safety Data Sheet.
- BenchChem. (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
- Blades Online. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
- Matrix Scientific. (2017). (S)-Piperidine-2-carboxylic acid hydrochloride Safety Data Sheet.
- Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Autechaux. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.
- ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- DTIC. (2025). Piperidine Synthesis.
- Wikipedia. (n.d.). Isonipecotic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. peptide.com [peptide.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. growingscience.com [growingscience.com]
- 9. nbinno.com [nbinno.com]
- 10. thieme-connect.de [thieme-connect.de]
Application Notes & Protocols: 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a versatile building block in modern medicinal chemistry. We delve into the strategic rationale for its use, highlighting the synergistic contributions of its constituent motifs: the metabolically robust cyclopropyl group, the conformationally defined piperidine scaffold, and the synthetically tractable carboxylic acid handle. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, structure-activity relationship (SAR) insights, and case studies, with a particular focus on its application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Our objective is to provide both a theoretical framework and practical methodologies to effectively leverage this scaffold in drug discovery programs.
Introduction: A Privileged Scaffold by Design
The pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is the central challenge of drug discovery. The design of molecular scaffolds that confer advantageous properties is a cornerstone of this endeavor. This compound emerges as a "privileged scaffold" by combining three structural features, each bestowing distinct and valuable attributes upon a drug candidate.[1]
-
The Piperidine Core: As one of the most prevalent six-membered heterocyclic amines in pharmaceuticals, the piperidine ring offers a rigid, three-dimensional structure.[2][3] This conformational constraint can reduce the entropic penalty of binding to a biological target and allows for precise vectorial projection of substituents into binding pockets. Its nitrogen atom provides a key handle for modulating physicochemical properties like solubility and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[1]
-
The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and reduce off-target effects.[4][5] The strained C-C bonds of the cyclopropyl ring possess enhanced p-character, and its C-H bonds are stronger than those in typical alkyl chains.[6][7] This inherent stability often makes the cyclopropyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common liability for linear alkyl groups.[6][8] This can extend a drug's half-life and improve its overall pharmacokinetic profile.[8]
-
The Carboxylic Acid Handle: The carboxylic acid at the 4-position of the piperidine ring is a versatile synthetic handle. It serves as a primary attachment point for coupling to various amine-containing fragments or bioisosteres, enabling the rapid generation of compound libraries for SAR exploration. While carboxylic acids can sometimes present challenges with cell permeability and metabolic liabilities, they are also capable of forming critical, high-energy interactions (e.g., salt bridges, hydrogen bonds) with target proteins.[9]
The strategic combination of these three motifs in a single, readily accessible building block makes this compound a powerful tool for navigating the complexities of drug design.
Physicochemical Properties & Structural Data
A thorough understanding of a building block's fundamental properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[10] |
| Molecular Weight | 197.23 g/mol | PubChem[10] |
| CAS Number | 876866-50-1 | PubChem[10] |
| XLogP3 | 0.2 | PubChem[10] |
| Hydrogen Bond Donor Count | 1 | PubChem[10] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[10] |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[10] |
| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O | PubChem[10] |
Medicinal Chemistry Applications: A Case Study in FAAH Inhibition
The utility of the this compound scaffold is exemplified by its role in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for degrading endocannabinoids like anandamide.[11] Inhibiting FAAH raises endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects, making it a promising therapeutic target.[11][12]
Several potent FAAH inhibitors are built upon piperidine/piperazine urea and carbamate cores.[11][13] These inhibitors act as covalent modifiers, carbamylating the active site Ser241 residue.[11][14] The piperidine moiety plays a crucial role in orienting the reactive carbonyl group for nucleophilic attack by the catalytic serine triad (Ser241, Ser217, Lys142).[11]
The this compound scaffold provides an ideal starting point for synthesizing such inhibitors. The carboxylic acid allows for the coupling of various aryl amines to form the final amide or urea linkage, while the N-cyclopropylcarbonyl group can serve as a metabolically stable, potency-enhancing feature.
Experimental Protocols & Workflows
Synthesis of this compound
The title compound is typically prepared via a straightforward acylation of a piperidine-4-carboxylic acid derivative. A common route involves the N-acylation of commercially available piperidine-4-carboxylic acid (isonipecotic acid).[15][16]
Caption: Synthetic workflow for the title compound.
Protocol 4.1.1: Two-Step Synthesis from Isonipecotic Acid
-
Rationale: This protocol employs an ester protection strategy to prevent the carboxylic acid from interfering with the N-acylation step, a common and robust method in amine chemistry.[15]
-
Step 1: Esterification of Isonipecotic Acid
-
Suspend isonipecotic acid (1.0 eq) in ethanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while stirring. Caution: Exothermic reaction, releases HCl gas.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, ethyl isonipecotate hydrochloride, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free ester.
-
-
Step 2: N-Acylation and Saponification
-
Dissolve ethyl isonipecotate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, approx. 0.3 M).
-
Cool the solution to 0 °C.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate.
-
Dissolve the crude ester in a mixture of THF/water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid, which can be purified by recrystallization if necessary.
-
Amide Coupling Protocol
The carboxylic acid moiety is an excellent handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[17] Modern coupling reagents offer high efficiency and minimize side reactions like racemization.[18][19]
Caption: General workflow for HATU-mediated amide coupling.
Protocol 4.2.1: HATU-Mediated Amide Coupling
-
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, aminium-based coupling reagent that generates a reactive activated ester, promoting rapid amide bond formation with minimal racemization, even with sterically hindered or electron-deficient amines.[18][19]
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM (approx. 0.1 M), add HATU (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Structure-Activity Relationship (SAR) Insights
When incorporating this scaffold into a drug discovery program, several key SAR vectors can be explored:
-
The Amide/Urea Moiety: The primary point of diversification is the group attached to the C4-carboxylic acid. In the context of FAAH inhibitors, this is typically an aryl or heteroaryl group. Modifications here directly probe the binding pocket and are critical for potency and selectivity.[13][14]
-
The Cyclopropyl Group: While generally beneficial for metabolic stability, this group can be altered. Replacing it with other small, constrained rings (e.g., cyclobutyl) or small alkyl groups (e.g., isopropyl) can modulate lipophilicity and fine-tune interactions with hydrophobic pockets. In some cases, substitution on the cyclopropyl ring itself can block potential sites of metabolism or provide new interaction points.[6]
-
The Piperidine Ring: Although often maintained for its favorable properties, the piperidine ring itself can be modified. Introducing substituents on the ring can alter the conformation and orientation of the C4-substituent. Bioisosteric replacement with other saturated heterocycles (e.g., pyrrolidine, azetidine) is another common strategy to explore different chemical space and intellectual property.[1][3]
Conclusion
This compound represents a highly valuable and strategically designed building block for medicinal chemistry. It combines the conformational rigidity and favorable ADME properties of the piperidine scaffold with the metabolic stability conferred by the N-cyclopropylcarbonyl group. The C4-carboxylic acid provides a versatile and predictable handle for synthetic elaboration, enabling the efficient construction of compound libraries. As demonstrated by its utility in the design of FAAH inhibitors, this scaffold serves as an excellent starting point for developing potent, selective, and metabolically robust clinical candidates across a range of therapeutic areas.
References
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link][4]
- Anteris. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link][8]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link][2]
- Hypha Discovery. Metabolism of cyclopropyl groups. [Link][6]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][5]
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link][7]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link][20]
- Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. [Link][21]
- Wikipedia. Isonipecotic acid. [Link][16]
- PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link][22]
- PubChem. This compound. [Link][10]
- PubMed Central. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. [Link][11]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][1]
- Fisher Scientific. Amide Synthesis. [Link][23]
- Royal Society of Chemistry. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). [Link][24]
- PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link][25]
- PubMed Central.
- MDPI. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link][12]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][17]
- Aapptec Peptides. Coupling Reagents. [Link][18]
- PubMed Central. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link][14]
- PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][26]
- PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][6]benzothiazine as orally-active adhesion molecule inhibitors. [Link][27]
- Growing Science.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link][28]
- ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link][9]
- PubMed Central.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]
- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 17. hepatochem.com [hepatochem.com]
- 18. peptide.com [peptide.com]
- 19. growingscience.com [growingscience.com]
Application Note: Protocols for Amide Coupling with 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: Navigating the Challenges of Amide Bond Formation
The amide bond is a fundamental cornerstone in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceutical agents.[1][2] The most prevalent method for its construction is the coupling of a carboxylic acid and an amine, a transformation that, while conceptually simple, is fraught with practical challenges.[1] The success of this reaction hinges on the activation of the carboxylic acid, a process that must be efficient, selective, and minimally prone to side reactions, especially epimerization of adjacent chiral centers.
This application note focuses on protocols for the amide coupling of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This substrate, while common in drug discovery scaffolds, presents a unique challenge. The presence of the N-acyl group and the conformationally rigid piperidine ring introduces significant steric hindrance around the C4-carboxylic acid.[3][4] Such steric congestion can dramatically slow the rate of nucleophilic attack by the amine, leading to low yields and incomplete reactions when using standard coupling protocols.[5]
Therefore, selecting a robust activation strategy is paramount. This guide provides a detailed examination of two primary coupling methodologies, offering field-proven insights into the rationale behind reagent selection and protocol optimization for this and structurally related challenging substrates.
The Strategic Choice: Selecting an Amide Coupling Pathway
Amide coupling reagents can be broadly categorized into two major classes based on their activation mechanism: carbodiimides and onium salts (uronium/phosphonium).[6][7] The choice between them is a critical decision dictated by substrate reactivity, cost, and the desired purity profile.
-
Carbodiimide-Based Reagents (e.g., EDC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While cost-effective, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To mitigate this and reduce the risk of racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are essential to trap the O-acylisourea as a more stable active ester.[6] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[6][8]
-
Onium Salt-Based Reagents (e.g., HATU): Uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are generally considered the gold standard for difficult couplings.[6][9] They react with the carboxylate to directly form a highly reactive OAt-active ester, bypassing the unstable O-acylisourea intermediate.[10][11] This leads to faster reaction rates, higher yields, and significantly less epimerization, making them ideal for sterically hindered or electronically deactivated substrates.[12]
For this compound, the steric hindrance suggests that an onium salt reagent like HATU is the more reliable choice for achieving high conversion and yield, whereas EDC/HOBt serves as a more economical option that may require careful optimization.
In-Depth Mechanisms and Rationale
HATU: The High-Efficiency Protocol
HATU's efficacy stems from the 7-azabenzotriazole (OAt) leaving group. The reaction proceeds in two distinct steps within a one-pot procedure:
-
Activation: A non-nucleophilic base (typically DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[10][13]
-
Ester Formation & Coupling: The displaced OAt anion rapidly attacks the isouronium salt, forming the OAt-active ester and liberating tetramethylurea. The incoming amine then attacks this highly reactive ester to form the final amide product. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state via hydrogen bonding, accelerating the reaction.[10]
EDC/HOBt: The Cost-Effective Protocol
This classic method also involves a two-stage activation, but with a critical intermediate that can be prone to side reactions.
-
Initial Activation: The carboxylic acid attacks EDC, forming the O-acylisourea intermediate. This species is highly electrophilic but also unstable.[6]
-
Stabilization and Coupling: Before the O-acylisourea can rearrange to the N-acylurea side product, HOBt intercepts it, forming a more stable HOBt-active ester. This active ester is then sufficiently reactive to be attacked by the amine to yield the desired amide.[6][9] The reaction is typically started at 0 °C to minimize the rate of the undesired rearrangement.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like HATU are known to be potential sensitizers.[14]
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended as the primary choice for this compound to maximize the probability of a successful, high-yielding reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolution & Reagent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. Add the desired amine (1.1-1.2 equiv.), followed by HATU (1.1 equiv.). Stir the mixture.[12]
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.[15] For particularly hindered amines, gentle heating to 40-50 °C may be required.[15]
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM and quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. To remove residual DMF, washing with a 5% aqueous LiCl solution can be effective.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Carboxylic Acid | 1.0 equiv. | Limiting reagent. |
| Amine | 1.1 - 1.2 equiv. | Slight excess to drive the reaction to completion. |
| Coupling Reagent | HATU (1.1 equiv.) | Slight excess ensures full activation of the acid. |
| Base | DIPEA (2.0 - 3.0 equiv.) | Non-nucleophilic base to deprotonate the acid without competing.[13] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent to dissolve reagents. Must be anhydrous.[10] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most couplings; may be increased for difficult substrates. |
| Time | 2 - 18 hours | Highly substrate-dependent; requires monitoring.[15] |
Protocol 2: Cost-Effective Coupling with EDC/HOBt
This protocol is a viable alternative, particularly for large-scale synthesis where cost is a major factor. Careful adherence to the procedure is necessary to minimize side product formation.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM or DMF.[6]
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) to the solution and stir for 15-30 minutes at 0 °C to allow for pre-activation (formation of the HOBt ester).
-
Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture, ensuring the temperature remains at 0 °C. If the amine is used as a hydrochloride salt, an equivalent of a tertiary base like triethylamine or DIPEA must be added.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction with more solvent if necessary. Wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine. The water-soluble urea byproduct from EDC will be removed in the aqueous layers.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Carboxylic Acid | 1.0 equiv. | Limiting reagent. |
| Amine | 1.1 equiv. | Slight excess to drive reaction. |
| Coupling Reagent | EDC·HCl (1.2 equiv.) | Excess ensures full activation. |
| Additive | HOBt (1.2 equiv.) | Crucial to suppress racemization and N-acylurea formation.[6] |
| Solvent | Anhydrous DCM or DMF | Common solvents for amide coupling. |
| Temperature | 0 °C to Room Temperature | Initial low temperature minimizes side reactions during activation.[16] |
| Time | 4 - 24 hours | Generally slower than HATU; requires monitoring. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive/degraded coupling reagent (moisture sensitivity).2. Insufficient reactivity for the hindered substrate.3. Incomplete dissolution of reagents. | 1. Use fresh, high-quality anhydrous reagents and solvents.[16]2. If using EDC/HOBt, switch to HATU. If using HATU, consider gentle heating (40-50 °C).[15]3. Ensure all components are fully dissolved before proceeding. |
| N-Acylurea Side Product (with EDC) | O-acylisourea intermediate rearranged before reacting with HOBt or the amine. | 1. Ensure HOBt is added with the carboxylic acid before EDC.2. Perform the activation and amine addition steps at 0 °C.[16] |
| Difficult Purification | Byproduct co-elutes with the product. (e.g., tetramethylurea from HATU). | 1. For tetramethylurea (polar), extensive aqueous washes or reverse-phase chromatography may be necessary.[14]2. Ensure complete removal of water-soluble EDC byproduct with aqueous washes. |
| Reaction Stalls | Steric hindrance of the amine or acid is too great for the chosen conditions. | 1. Increase reaction temperature.[15]2. Increase reaction time.3. If applicable, switch to a more potent coupling reagent (e.g., from HATU to a phosphonium salt like PyBOP, though this is often unnecessary). |
Conclusion
The successful amide coupling of sterically demanding substrates like this compound requires a deliberate and informed choice of methodology. For maximum reliability and efficiency, the use of a uronium salt reagent such as HATU is the recommended primary approach due to its rapid kinetics and high reactivity, which effectively overcomes steric barriers.[12] While the EDC/HOBt method presents a cost-effective alternative, it necessitates more rigorous control over reaction conditions, particularly temperature, to minimize the formation of byproducts. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and successfully synthesize the desired amide products for their discovery programs.
References
- H
- Amine to Amide Mechanism - H
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
- Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]
- Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. [Link]
- HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]
- View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides.
- Chalasani, A. S., et al. (2023). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv. [Link]
- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]
- Coombs, J. R., et al. (2015). Optimization of Reaction and Substrate Activation in the Stereoselective Cross-Coupling of Chiral 3,3-Diboronyl Amides. The Journal of Organic Chemistry, 80(15), 7735-7744. [Link]
- Amide Synthesis. Fisher Scientific (UK). [Link]
- Amide coupling reaction in medicinal chemistry.
- Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering, Materials Science & Engineering, 6, 133-144. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. chimia.ch [chimia.ch]
- 4. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Workflow for Investigating the GABAergic Activity of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Abstract
This guide provides a comprehensive, step-by-step framework for the characterization of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid as a potential modulator of γ-aminobutyric acid (GABA) receptors. Structurally, this compound is an N-substituted derivative of piperidine-4-carboxylic acid (isonipecotic acid), a known conformationally restricted analog of GABA and a partial agonist of the GABA-A receptor.[1][2] N-substitution is a key strategy in medicinal chemistry for refining the pharmacological profile of a lead compound.[1] Given this structural rationale, we hypothesize that this compound may interact with GABA receptors. This document outlines a logical, multi-tiered workflow—from initial receptor binding assays to functional electrophysiological characterization—designed to elucidate the compound's binding affinity, functional activity (agonist, antagonist, or allosteric modulator), and receptor subtype selectivity. The protocols provided herein are designed to be self-validating, incorporating necessary controls and detailed data analysis procedures to ensure scientific rigor.
Introduction and Scientific Rationale
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[3] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors.[3][4] The GABA-A receptor, in particular, is a well-established target for a wide range of therapeutics, including benzodiazepines, barbiturates, and neurosteroids, used to treat anxiety, epilepsy, and sleep disorders.[5][6][7] These drugs typically act as positive allosteric modulators (PAMs), enhancing the effect of endogenous GABA.[8]
The subject of this guide, this compound, is a novel chemical entity. Its core structure, piperidine-4-carboxylic acid, constrains the flexible GABA backbone into a specific conformation, a common tactic for achieving receptor selectivity.[1][2] The addition of a cyclopropylcarbonyl group at the nitrogen atom introduces a novel chemical feature that could significantly alter its interaction with GABA receptors compared to its parent compound. This modification could affect its binding affinity, efficacy, or even shift its mechanism from direct agonism to allosteric modulation.
This document provides the necessary protocols to systematically answer the following key questions:
-
Does the compound bind to GABA-A or GABA-B receptors?
-
If it binds, what is its functional effect? Does it activate the receptor (agonism), block the natural ligand (antagonism), or modify the receptor's response to GABA (allosteric modulation)?
-
What is its potency and efficacy?
Compound Profile
| Property | Value | Source |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[9] |
| Molecular Formula | C10H15NO3 | PubChem[9] |
| Molecular Weight | 197.23 g/mol | PubChem[9] |
| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O | PubChem[9] |
Hypothesized Target Interaction
The GABA-A receptor is a heteropentameric complex with multiple binding sites.[6] The orthosteric sites, located at the interface between α and β subunits, bind GABA. Allosteric sites, such as the benzodiazepine site at the α/γ interface, bind modulators that influence channel gating.[6][7] Our investigation will probe whether our test compound interacts with the orthosteric site, an allosteric site, or both.
Figure 1: Hypothesized interaction of the test compound with the GABA-A receptor complex.
Experimental Workflow: A Tiered Approach
We propose a systematic workflow to efficiently characterize the compound's activity. The process begins with broad screening to establish binding and proceeds to more detailed functional analysis to determine the mechanism of action.
Figure 2: A systematic workflow for characterizing the test compound's GABAergic activity.
Protocol 1: GABA-A Receptor Radioligand Binding Assay
Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki). This protocol is adapted from established methods.[10][11] Two parallel experiments are recommended to probe the orthosteric site (using [³H]Muscimol) and the benzodiazepine allosteric site (using [³H]Flumazenil).
Materials & Reagents:
-
Tissue Source: Rat or mouse whole brain (minus cerebellum and pons) or cortical tissue.
-
Radioligands: [³H]Muscimol (for orthosteric site), [³H]Flumazenil (for benzodiazepine site).
-
Non-specific Binding Control: GABA (10 mM) for [³H]Muscimol assay; Diazepam (10 µM) for [³H]Flumazenil assay.
-
Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO, then diluted in buffer).
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Tissue homogenizer, refrigerated high-speed centrifuge, 96-well plates, filter harvester, scintillation vials, liquid scintillation counter.
Step-by-Step Procedure:
Part A: Membrane Preparation
-
Homogenize brain tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[11]
-
Discard the supernatant. Resuspend the pellet in ice-cold deionized water and homogenize again to lyse osmotic-sensitive organelles.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in Binding Buffer and centrifuging two more times. This is critical to remove endogenous GABA.[10]
-
Resuspend the final pellet in a known volume of Binding Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
Part B: Binding Assay
-
Thaw the membrane preparation on ice. Dilute to a final concentration of 0.1-0.2 mg/mL in Binding Buffer.
-
Set up the assay in a 96-well plate with a final volume of 200 µL per well. Include triplicate wells for:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled ligand (GABA or Diazepam).
-
Competition: Membranes + Radioligand + Increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Add 50 µL of Binding Buffer (for total binding) or unlabeled ligand (for non-specific) or test compound.
-
Add 100 µL of the diluted membrane preparation to each well.
-
Initiate the binding reaction by adding 50 µL of radioligand. A final concentration of ~1-5 nM [³H]Muscimol or [³H]Flumazenil is typical.
-
Incubate for 45-60 minutes at 4°C on a shaker.[11]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Expected Outcome | Interpretation |
| IC₅₀ ([³H]Muscimol) | < 10 µM | Compound binds to the GABA orthosteric site. |
| IC₅₀ ([³H]Flumazenil) | < 10 µM | Compound binds to the benzodiazepine allosteric site. |
| Ki | Calculated from IC₅₀ | Provides a measure of the compound's binding affinity. |
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional activity of the compound at specific GABA-A receptor subtypes. This protocol uses HEK293 cells transiently or stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2, the most common subtype in the adult brain).[12] Automated patch-clamp systems can also be used for higher throughput.[13][14]
Materials & Reagents:
-
Cells: HEK293 cells expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Solutions:
-
External Solution (ECS): Containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 10 Glucose; pH 7.4.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 2 Mg-ATP, 0.3 GTP, 0.2 EGTA; pH 7.2.[15]
-
-
Agonist: GABA.
-
Test Compound: this compound.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, data acquisition software.
Step-by-Step Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with ECS.
-
Pull glass micropipettes to a resistance of 4–8 MΩ when filled with internal solution.[15]
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell voltage at a holding potential of -70 mV.[16]
-
Establish a stable baseline recording.
Functional Testing Paradigms:
-
Agonist Test:
-
Apply increasing concentrations of the test compound directly to the cell.
-
Observation: An inward Cl⁻ current (at this holding potential) indicates direct activation of the receptor (agonism). Determine the EC₅₀.
-
-
Antagonist Test:
-
Apply a concentration of GABA that elicits a submaximal response (e.g., EC₅₀).
-
Co-apply the EC₅₀ concentration of GABA with increasing concentrations of the test compound.
-
Observation: A reduction in the GABA-evoked current indicates antagonism. Determine the IC₅₀.
-
-
Positive/Negative Allosteric Modulator (PAM/NAM) Test:
-
Apply a low, threshold concentration of GABA (e.g., EC₁₀-EC₂₀).
-
Co-apply the EC₁₀-EC₂₀ concentration of GABA with increasing concentrations of the test compound.
-
Observation:
-
PAM: Potentiation (increase) of the GABA-evoked current.
-
NAM: Inhibition (decrease) of the GABA-evoked current.
-
-
Quantify the percentage of modulation and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
-
Figure 3: Differentiating functional activity based on whole-cell patch-clamp recordings.
Data Presentation:
| Parameter | Value | Interpretation |
| Agonist EC₅₀ | e.g., 5 µM | Potency of the compound as a direct agonist. |
| Agonist Emax (%) | e.g., 60% (vs GABA) | Efficacy relative to GABA (partial or full agonist). |
| Antagonist IC₅₀ | e.g., 1 µM | Potency for blocking GABA's effect. |
| PAM EC₅₀ | e.g., 500 nM | Potency for enhancing GABA's effect. |
| PAM Max Potentiation (%) | e.g., 250% | Maximum enhancement of the GABA EC₂₀ current. |
Preliminary In Vivo Assessment
Should the in vitro data reveal potent and efficacious modulation of GABA-A receptors, preliminary in vivo studies may be warranted. The choice of model depends on the in vitro profile. For a compound showing positive allosteric modulation, classic behavioral tests for anxiolytic or sedative effects are appropriate.
-
Elevated Plus Maze (EPM): A standard test for anxiolytic-like activity. An increase in the time spent in the open arms suggests a reduction in anxiety.
-
Open Field Test (OFT): Measures general locomotor activity and anxiety-like behavior. A reduction in total distance traveled can indicate sedation, while an increase in time spent in the center can indicate anxiolysis.
-
Animal Models: The BTBR T+tf/J (BTBR) mouse strain is a model that displays autism-like phenotypes and is sensitive to GABA-A receptor modulation, offering a potential avenue for exploring effects on social behavior.[17] Mice models of increased trait anxiety have also shown alterations in GABA system expression, making them relevant for study.[18]
Conclusion
This application note provides a robust, hypothesis-driven workflow to thoroughly investigate the potential of this compound as a GABA receptor modulator. By progressing from binding affinity determination to detailed functional characterization, researchers can efficiently elucidate the compound's pharmacological profile. The successful application of these protocols will determine if this novel molecule acts as an agonist, antagonist, or allosteric modulator, providing critical data for its potential as a CNS research tool or therapeutic lead.
References
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Basic Neurochemistry (Seventh Edition). Elsevier. [Link]
- Li, G., Daniels, M., & Wang, M. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
- Wang, F., Liu, J., & Li, J. (2004). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 2(5), 525-534. [Link]
- Bio-protocol. (n.d.). Patch-Clamp Recordings. Bio-protocol, 8(18), e3022. [Link]
- Léna, C., & Changeux, J. P. (1991). Functional assay for GABA receptor subtypes of a cockroach giant interneuron. Archives of Insect Biochemistry and Physiology, 18(3), 147-157. [Link]
- Rau, A., et al. (2018). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PLoS One, 13(5), e0197607. [Link]
- PubChem. (n.d.). This compound.
- Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS One, 8(3), e59429. [Link]
- Mody, I., & Maguire, J. (2012). Plasticity of GABAA receptors relevant to neurosteroid actions. In Jasper's Basic Mechanisms of the Epilepsies (4th edition).
- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]
- Augier, E., et al. (2021). Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. International Journal of Molecular Sciences, 22(16), 8838. [Link]
- Zimin, P. I., et al. (2017). Allosteric modulation of nicotinic and GABAA receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model. Neuropharmacology, 126, 38-47. [Link]
- Axol Bioscience. (n.d.). Whole-Cell Patch Clamp Protocol. Axol Bioscience Ltd. [Link]
- Eaton, M. M., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 178(15), 3058-3076. [Link]
- Malherbe, P., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(20), 17351–17361. [Link]
- Olsen, R. W., & Sieghart, W. (2002). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th edition).
- Masiulis, S., et al. (2019). GABA-A receptor signalling mechanisms revealed by structural pharmacology.
- Nanion Technologies. (n.d.).
- Cancedda, L., et al. (2015). Modulation of GABAergic transmission in development and neurodevelopmental disorders. Frontiers in Cellular Neuroscience, 9, 185. [Link]
- Hvidhjelm, C. S., et al. (2016). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLoS One, 11(1), e0147629. [Link]
- Johnston, G. A. (2013). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 169(8), 1616-1627. [Link]
- Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
- Skórzewska, A., et al. (2009). Altered GABA transmission in a mouse model of increased trait anxiety. Neuroscience, 163(4), 1293-1302. [Link]
- Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Allosteric modulation of nicotinic and GABAA receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered GABA transmission in a mouse model of increased trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Analogs
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide offers a comprehensive overview of the experimental procedures for synthesizing 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid and its analogs. This scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3][4][5] We provide detailed, field-proven protocols for the preparation of key intermediates and the final target compounds via robust amide coupling strategies. The causality behind experimental choices, troubleshooting, and full characterization methodologies are discussed to ensure reproducible and efficient synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel therapeutics.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, present in numerous pharmaceutical agents across therapeutic areas like oncology and neurology.[1] Its conformational rigidity and the ability to modulate physicochemical properties through N-substitution make it an attractive building block. The specific incorporation of a cyclopropylcarbonyl group at the nitrogen of piperidine-4-carboxylic acid creates a molecule with a unique three-dimensional structure that can be pivotal for interaction with biological targets. The synthesis of analogs based on this core structure is a common strategy to explore structure-activity relationships (SAR) and optimize drug-like properties.[2]
The primary and most efficient method for constructing these molecules is the formation of an amide bond between the piperidine nitrogen and a cyclopropanecarboxylic acid moiety.[6][7] This guide will focus on two validated protocols to achieve this transformation: the use of a pre-activated acid chloride and the in-situ activation of the carboxylic acid using modern coupling reagents.
Core Synthetic Strategy & Workflow
The most direct pathway to the target compound involves the acylation of the secondary amine of a piperidine-4-carboxylic acid derivative. This requires two key starting materials: the piperidine core and the cyclopropyl acylating agent. The overall workflow is a two-stage process: preparation of the acylating agent followed by the crucial amide coupling reaction.
Experimental Protocols
Protocol 1: Preparation of Cyclopropanecarbonyl Chloride
The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, producing volatile byproducts (SO₂ and HCl) that are easily removed.[8]
Rationale: Cyclopropanecarbonyl chloride is a highly reactive electrophile, primed for efficient reaction with the nucleophilic piperidine nitrogen. Preparing it fresh or using a high-purity commercial source is critical for achieving high yields in the subsequent coupling step.
| Reagent | M.W. | Amount | Moles | Eq. |
| Cyclopropanecarboxylic Acid | 86.09 g/mol | 10.0 g | 116.1 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 10.2 mL | 140.0 mmol | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 1-2 drops | - | catalytic |
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The setup should be under an inert atmosphere (e.g., nitrogen or argon) and connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gas produced.
-
Reagent Addition: To the flask, add cyclopropanecarboxylic acid. Slowly add the thionyl chloride dropwise at room temperature. Caution: The reaction is exothermic and releases toxic gas.
-
Catalyst: Add one to two drops of DMF. This catalyzes the reaction by forming a reactive Vilsmeier intermediate.
-
Reaction: Gently heat the mixture to 70-80 °C using an oil bath. Stir for 2-3 hours or until the gas evolution ceases. The reaction progress can be monitored by observing the cessation of bubbling.
-
Isolation: The product, cyclopropanecarbonyl chloride, can be isolated by fractional distillation under reduced pressure.[8] Alternatively, for many applications, the excess thionyl chloride can be removed by rotary evaporation (with appropriate trapping), and the crude acid chloride can be used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol details the core amide bond formation. Two highly effective methods are presented.
This classic method involves the reaction of an amine with an acid chloride under basic conditions to neutralize the HCl byproduct. It is robust, high-yielding, and straightforward.
Rationale: The use of a base like triethylamine (Et₃N) is crucial. It acts as an acid scavenger, preventing the protonation of the piperidine starting material which would render it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both starting materials.
| Reagent | M.W. | Amount | Moles | Eq. |
| Piperidine-4-carboxylic acid | 129.16 g/mol | 5.0 g | 38.7 mmol | 1.0 |
| Cyclopropanecarbonyl Chloride | 104.53 g/mol | 4.4 g | 42.6 mmol | 1.1 |
| Triethylamine (Et₃N) | 101.19 g/mol | 8.1 mL | 58.1 mmol | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Dissolution: Suspend piperidine-4-carboxylic acid in 100 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine to the suspension and stir for 10-15 minutes.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the acylation.
-
Acylation: Prepare a solution of cyclopropanecarbonyl chloride in a small amount of DCM (~10 mL). Add this solution dropwise to the cold piperidine mixture over 20-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or for ~16 hours).[9] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash with 1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
This method avoids the need to prepare the acid chloride by activating the carboxylic acid in situ. It is a milder alternative, often preferred for sensitive substrates.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with cyclopropanecarboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate can racemize or rearrange. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps the intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the amide bond.[10][11]
| Reagent | M.W. | Amount | Moles | Eq. |
| Cyclopropanecarboxylic Acid | 86.09 g/mol | 3.7 g | 42.6 mmol | 1.1 |
| Piperidine-4-carboxylic acid | 129.16 g/mol | 5.0 g | 38.7 mmol | 1.0 |
| EDC·HCl | 191.70 g/mol | 8.2 g | 42.6 mmol | 1.1 |
| HOBt | 135.12 g/mol | 5.8 g | 42.6 mmol | 1.1 |
| DIPEA | 129.24 g/mol | 10.1 mL | 58.1 mmol | 1.5 |
| DMF | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve cyclopropanecarboxylic acid, EDC·HCl, and HOBt in 80 mL of anhydrous DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve piperidine-4-carboxylic acid in 20 mL of DMF. Add DIPEA (N,N-Diisopropylethylamine) to this solution.
-
Coupling: Add the piperidine solution to the pre-activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting materials.
-
Workup:
-
Pour the reaction mixture into a larger volume of water (~500 mL) and stir.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Synthesis of Analogs
The protocols described above are highly versatile. To synthesize analogs, one can simply substitute the starting materials:
-
Varying the Piperidine Core: Use commercially available or synthesized substituted piperidine-4-carboxylic acids (e.g., with substituents on the piperidine ring) to explore SAR at this position.[4][12]
-
Varying the Acyl Group: Replace cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid with other acid chlorides or carboxylic acids to investigate the impact of the acyl group on biological activity.[2]
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic multiplets for the cyclopropyl protons (~0.8-1.5 ppm) and the piperidine ring protons (~1.5-4.5 ppm). The disappearance of the piperidine N-H proton signal (if visible in the starting material) is a key indicator of reaction completion.[13][14]
-
¹³C NMR: Key signals include the amide carbonyl (~170-175 ppm) and the carboxylic acid carbonyl (~175-180 ppm).[14][15]
-
-
Mass Spectrometry (MS): For this compound (C₁₀H₁₅NO₃), the expected exact mass is 197.1052. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 198.1125 or the [M-H]⁻ ion at m/z 196.0980.[16]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch for the amide around 1620-1650 cm⁻¹ and a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.[9][15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.[17]
References
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
- CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
- Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Molbase. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
- This compound.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health (NIH). [Link]
- Amide Bond Formation and Peptide Coupling.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- A sustainable and scalable synthesis of Olaparib, a PARP inhibitor.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride - Google Patents [patents.google.com]
- 14. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unica.it [iris.unica.it]
- 16. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is vast, owing to their high specificity and biological activity. However, natural peptides often suffer from significant drawbacks, including poor metabolic stability and low bioavailability, which limit their clinical utility.[1][2] A primary reason for these limitations is their conformational flexibility, which makes them susceptible to proteolytic degradation. Medicinal chemists address this challenge by designing peptidomimetics, compounds that mimic the essential features of a natural peptide's pharmacophore in a more stable and drug-like scaffold.[3][4]
A key strategy in the design of peptidomimetics is the introduction of conformational constraints into the peptide backbone.[3][5] This can be achieved by incorporating non-proteinogenic amino acids, cyclizing the peptide, or introducing rigid scaffolds.[4][6] Piperidine-based scaffolds have emerged as particularly valuable in this regard. The piperidine ring, a six-membered heterocyclic amine, offers a rigid structure that can be strategically functionalized to create conformationally restricted peptide analogues.[7][8]
This technical guide focuses on the application of a unique piperidine derivative, 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid , as a novel building block in peptide synthesis to create structurally defined and potentially more robust peptide-based therapeutics.
This compound: A Novel Scaffold for Peptidomimetics
This compound (CAS 876866-50-1) is a bifunctional molecule featuring a carboxylic acid for peptide bond formation and a rigid piperidine core acylated with a cyclopropylcarbonyl group.[9] This unique combination of moieties offers several potential advantages in the design of peptidomimetics.
Key Structural Features and Their Implications:
-
Piperidine Scaffold: The inherent rigidity of the piperidine ring restricts the rotational freedom of the peptide backbone, helping to pre-organize the peptide into a specific conformation. This can lead to enhanced binding affinity and selectivity for the biological target.[7][10]
-
N-Acylation: The nitrogen of the piperidine ring is acylated with a cyclopropylcarbonyl group. This N-acylation introduces a partial double-bond character to the N-C(carbonyl) bond, further restricting the conformation around the piperidine ring.[11] This can influence the orientation of substituents and the overall shape of the resulting peptide.
-
Cyclopropyl Group: The small, rigid cyclopropyl ring adds a unique steric and electronic profile to the molecule. It can be used to probe specific interactions within a receptor binding pocket and may contribute to improved metabolic stability. The incorporation of cyclopropane-containing amino acids into peptides has been shown to enhance bioactivity and stability.[12]
-
Carboxylic Acid: The carboxylic acid at the 4-position of the piperidine ring serves as the attachment point for standard peptide coupling reactions, allowing for its incorporation into a growing peptide chain.[13]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol [9] |
| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid[9] |
| CAS Number | 876866-50-1[9] |
Proposed Application: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
While specific, published protocols for the incorporation of this compound into peptides are not widely available, its structure lends itself to standard solid-phase peptide synthesis (SPPS) techniques using the Fmoc/tBu strategy.[13][14] The following is a proposed, detailed protocol for its use as a non-standard amino acid building block.
Workflow for Incorporating this compound
Caption: Proposed SPPS workflow for incorporating the title compound.
Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing this compound. The quantities are based on a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagent: HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
-
Standard laboratory glassware and SPPS reaction vessel
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the Fmoc-protected amino acid resin (0.1 mmol) in the SPPS reaction vessel.
-
Add DMF to swell the resin for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Activation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.) in DMF. Add DIPEA (0.6 mmol, 6 eq.). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3, using the next Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin thoroughly with DMF and DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Mechanism of Amide Bond Formation
The coupling of this compound follows the standard mechanism of amide bond formation in peptide synthesis.[15]
Caption: General mechanism of amide bond formation using HBTU.
Conclusion and Future Perspectives
This compound represents a novel and intriguing building block for the synthesis of peptidomimetics. Its rigid, pre-organized structure offers a powerful tool for medicinal chemists seeking to design peptide-based drugs with enhanced stability, bioavailability, and target affinity.[16] The proposed protocol provides a framework for the incorporation of this and similar N-acyl piperidine derivatives into peptide sequences, opening up new avenues for exploring structure-activity relationships and developing next-generation therapeutics. Further research is warranted to fully elucidate the conformational effects of this unique scaffold on peptide secondary structure and to evaluate its impact on the pharmacological properties of various peptide classes.
References
- BenchChem. (2025).
- Google Patents. (1998). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
- BenchChem. (2025). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. BenchChem.
- PubChem. This compound.
- Google Patents. (1985). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5.
- Google Patents. (2005). US20050165217A1 - Process and systems for peptide synthesis.
- Santa Cruz Biotechnology. This compound | CAS 876866-50-1. SCBT.
- Google Patents. (2012).
- D'Andrea, L. D., & De Simone, A. (2014). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
- Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8683–8689.
- Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
- Zorzi, A., et al. (2017). De novo development of small cyclic peptides that are orally bioavailable.
- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
- Amblard, M., et al. (2009). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 5, 8.
- Adl, S., et al. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. Molecules, 27(21), 7468.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892.
- Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery.
- Wu, Y.-D., & Zhao, Y.-L. (2011). Approach control. Stereoelectronic origin of geometric constraints on N-to-S and N-to-O acyl shifts in peptides. Chemical Science, 2(3), 536-544.
- Kwon, S., & Lee, K. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules, 23(11), 2975.
- Scott, R. W., et al. (2020). Short Cationic Peptidomimetic Antimicrobials. Molecules, 25(21), 5139.
- Cichon, E., et al. (2021).
- Cavaco, M., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 802120.
- Kurioka, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- World Journal of Advanced Research and Reviews. (2021). Role of peptidomimetics for new drug discovery.
- Tulla-Puche, J., & Albericio, F. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 219-225.
- Douglas, J. T., et al. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society.
- Colombo, G., et al. (2012). Cyclic RGD peptidomimetics containing bifunctional diketopiperazine scaffolds as new potent integrin ligands. Chemistry, 18(20), 6219-29.
- Miller, C. A., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 144(50), 23079–23085.
- Ortega, M. A., & van der Donk, W. A. (2021). Peptide backbone modifications in lanthipeptides. Methods in Enzymology, 657, 137-156.
- De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7523–7550.
- Thompson, R. E., et al. (2014). Automated synthesis of backbone protected peptides.
Sources
- 1. jopcr.com [jopcr.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 14. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of CNS Agents Utilizing 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and pharmacologists on the utilization of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid as a foundational scaffold for the discovery and development of novel Central Nervous System (CNS) agents. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the CNS.[1][2][3] Its conformational flexibility and basic nitrogen atom facilitate optimal interactions with a variety of biological targets.[1] The incorporation of a cyclopropylcarbonyl group offers a unique combination of rigidity and metabolic stability, making this a compelling starting point for CNS drug discovery programs.[4] This document outlines a detailed synthetic protocol, a strategic workflow for lead optimization, and a comprehensive suite of in vitro and in vivo assays for the pharmacological evaluation of derivative compounds. The overarching goal is to provide a scientifically robust and practical guide for the identification and advancement of new chemical entities with therapeutic potential for a range of neurological and psychiatric disorders.
Introduction: The Strategic Rationale for this compound in CNS Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs, particularly those active in the central nervous system.[1][3] Its prevalence is attributed to a favorable combination of physicochemical properties, including its ability to be protonated at physiological pH, which can facilitate interactions with biological targets, and its conformational flexibility that allows for the precise spatial orientation of substituents.[1] This makes the piperidine scaffold an excellent starting point for the design of ligands for a variety of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][5][6]
The N-acylation with a cyclopropylcarbonyl group introduces several advantageous features. The cyclopropyl group is a small, rigid carbocycle that can act as a bioisostere for other functionalities, while often enhancing metabolic stability and binding affinity.[4] The amide linkage provides a hydrogen bond donor and acceptor, further increasing the potential for strong interactions with target proteins. The carboxylic acid at the 4-position of the piperidine ring offers a key handle for further chemical modification, allowing for the exploration of a diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide will focus on a systematic approach to leveraging this compound as a core scaffold for the development of novel CNS therapeutics, with a particular emphasis on targeting G-protein coupled receptors (GPCRs), a major class of drug targets for neurological and psychiatric disorders.[5][7][8]
Synthesis and Characterization
A robust and scalable synthesis of this compound is paramount for any drug discovery campaign. The following protocol describes a reliable method for its preparation.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved via N-acylation of a commercially available piperidine-4-carboxylic acid derivative. To prevent unwanted side reactions, the carboxylic acid group of the piperidine starting material is typically protected as an ester prior to acylation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Esterification of Piperidine-4-carboxylic Acid
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude ethyl piperidine-4-carboxylate hydrochloride is then dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl piperidine-4-carboxylate as a clear oil.
Step 2: N-Acylation with Cyclopropanecarbonyl Chloride
-
Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile (10 volumes).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution and cool to 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ester from the previous step (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete by TLC.
-
Acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The final product can be further purified by recrystallization if necessary.
Characterization
The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Strategic Workflow for CNS Agent Development
The development of a CNS agent from the this compound scaffold should follow a logical, multi-stage process.
Caption: A streamlined workflow for developing CNS agents.
Detailed Protocols for Pharmacological Evaluation
In Vitro Screening Cascade
4.1.1. Primary Screening: Target Engagement Assays for GPCRs
The initial step is to assess the binding affinity of newly synthesized derivatives to a panel of CNS-relevant GPCRs.[5][9][10]
-
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.
-
Materials: Cell membranes expressing the target GPCR, a specific radioligand for the target receptor, test compounds, and a scintillation counter.
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer. b. Allow the binding to reach equilibrium. c. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. d. Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
4.1.2. Secondary Screening: Cell-Based Functional Assays
Compounds that demonstrate significant binding affinity in the primary screen should be further evaluated for their functional activity (agonist, antagonist, or allosteric modulator).[11][12][13]
-
Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
-
Objective: To measure the effect of test compounds on intracellular cyclic AMP (cAMP) levels.
-
Materials: A cell line stably expressing the target Gs or Gi-coupled GPCR, test compounds, and a commercial cAMP assay kit (e.g., HTRF, ELISA).
-
Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist. c. After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
Protocol: Calcium Flux Assay for Gq-Coupled Receptors
-
Objective: To measure changes in intracellular calcium concentration upon GPCR activation.
-
Materials: A cell line expressing the target Gq-coupled GPCR, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a fluorescence plate reader.
-
Procedure: a. Load the cells with the calcium-sensitive dye. b. Add varying concentrations of the test compound and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the EC50 or IC50 from the concentration-response curve of the fluorescence signal.
-
4.1.3. In Vitro ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for selecting candidates with favorable pharmacokinetic profiles.[14][15][16]
-
Protocol: Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the in vitro metabolic stability of a compound.[14][15][16][17][18]
-
Materials: Human liver microsomes, NADPH regenerating system, test compound, and a positive control with known metabolic stability.
-
Procedure: a. Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the NADPH regenerating system at 37 °C. b. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile). c. Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Protocol: hERG Channel Inhibition Assay
-
Objective: To assess the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.[19][20][21][22][23]
-
Materials: A cell line stably expressing the hERG channel (e.g., HEK293), an automated patch-clamp system, and a known hERG inhibitor as a positive control.
-
Procedure: a. Establish a whole-cell patch-clamp recording from a single cell. b. Apply a specific voltage protocol to elicit hERG channel currents. c. Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
| In Vitro Assay | Parameter Measured | Significance |
| Radioligand Binding | Ki (inhibition constant) | Target affinity and selectivity |
| cAMP Assay | EC50/IC50 | Functional activity at Gs/Gi-coupled receptors |
| Calcium Flux Assay | EC50/IC50 | Functional activity at Gq-coupled receptors |
| Metabolic Stability | t½, CLint | Prediction of in vivo clearance |
| hERG Inhibition | IC50 | Assessment of cardiotoxicity risk |
Blood-Brain Barrier Permeability
For a CNS drug to be effective, it must cross the blood-brain barrier (BBB).[24][25][26][27][28]
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: A high-throughput in vitro method to predict passive BBB permeability.
-
Materials: A 96-well filter plate, a lipid solution mimicking the BBB, donor and acceptor buffers.
-
Procedure: a. Coat the filter membrane of the donor plate with the BBB lipid solution. b. Add the test compound to the donor wells. c. Place the donor plate into the acceptor plate containing buffer. d. After incubation, measure the concentration of the test compound in both the donor and acceptor wells by LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe).
-
In Vivo Efficacy Studies
Promising candidates should be evaluated in relevant animal models of CNS disorders to assess their therapeutic potential.[29][30][31][32][33]
-
Example Protocol: Mouse Model of Depression (Forced Swim Test)
-
Objective: To evaluate the antidepressant-like effects of a test compound.
-
Animals: Male C57BL/6 mice.
-
Procedure: a. Administer the test compound or vehicle to the mice at a predetermined time before the test. b. Place each mouse individually in a cylinder of water from which it cannot escape. c. Record the duration of immobility during the last 4 minutes of a 6-minute test session.
-
Data Analysis: Compare the duration of immobility between the treated and vehicle control groups. A significant reduction in immobility time suggests an antidepressant-like effect.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel CNS agents. Its favorable physicochemical properties, combined with the strategic inclusion of a metabolically robust cyclopropyl group, provide a solid foundation for medicinal chemistry efforts.[1][4] The systematic application of the detailed synthetic and pharmacological protocols outlined in this guide will enable researchers to efficiently navigate the complex process of CNS drug discovery, from initial hit identification to lead optimization and in vivo proof-of-concept. By adhering to a logical and data-driven workflow, the potential of this versatile scaffold to yield the next generation of therapeutics for debilitating neurological and psychiatric disorders can be fully realized.
References
- G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. (n.d.). Science.
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Drug Delivery.
- G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits. (2022). Biomedicines.
- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.
- G Protein-coupled Receptors (GPCRs) as Potential Therapeutics for Psychiatric Disorders. (2024). CNS & Neurological Disorders - Drug Targets.
- In Vitro Blood-Brain Barrier (BBB) Permeability Assay Service. (n.d.). Creative Biolabs.
- Targeting GPCRs in the CNS: Advances in Drug Discovery Strategies. (2025). Drug Discovery.
- Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters.
- G-Protein-Coupled Receptors as Therapeutic Targets for CNS Disorders. (n.d.). MDPI.
- High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
- CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron.
- Animal models of CNS disorders. (2014). Neuroscience & Biobehavioral Reviews.
- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
- In Vitro Assays for Assessing BBB Permeability. (n.d.). ResearchGate.
- GPCR Screening Services. (n.d.). Creative Bioarray.
- In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Cellular Neuroscience.
- hERG Safety. (n.d.). Cyprotex.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- CNS Cell based Assay Services. (n.d.). Creative Biolabs.
- Neuroscience Drug Discovery Services. (n.d.). Concept Life Sciences.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). ResearchGate.
- Cell-based Assays. (n.d.). MD Biosciences.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Impact of phenotypic & functional screening in CNS drug discovery. (2015). Drug Target Review.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). Journal of Biomolecular Screening.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). Current Medicinal Chemistry.
- hERG Safety Assay. (n.d.). Creative Bioarray.
- New insights in animal models of neurotoxicity-induced neurodegeneration. (2024). Frontiers in Pharmacology.
- Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. (2008). ResearchGate.
- Neuronal Organoid Engineering and Disease-Focused High-Throughput Neuropharmacology: Advances, Limitations, and Translational Strategies. (2026). ACS Chemical Neuroscience.
- Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). Journal of Chemical Information and Modeling.
- (A) Stimulation protocol for hERG channel measurements. (B) Example of... (n.d.). ResearchGate.
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry.
- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). Molecules.
- N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. (n.d.). Der Pharma Chemica.
- Piperidine Synthesis. (n.d.). Defense Technical Information Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-coupled Receptors (GPCRs) as Potential Therapeutics for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 10. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. mttlab.eu [mttlab.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro BBB Permeability Assay Service - Creative Biolabs [creative-biolabs.com]
- 26. medical.researchfloor.org [medical.researchfloor.org]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 29. wuxibiology.com [wuxibiology.com]
- 30. pharmaron.com [pharmaron.com]
- 31. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Strategic Application of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Piperidine Scaffold as a Privileged Structure in Inflammation Research
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, six-membered heterocyclic structure allows for precise three-dimensional orientation of functional groups, making it an ideal framework for designing molecules that can interact with high specificity at biological targets. In the realm of inflammation, piperidine derivatives have been explored for a wide range of activities, including as analgesics and anti-inflammatory agents.[1][3] The carboxylic acid moiety at the 4-position provides a critical handle for chemical modification, enabling the synthesis of diverse compound libraries.[4]
This application note focuses on a particularly valuable building block: 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid . The incorporation of a cyclopropylcarbonyl group at the piperidine nitrogen introduces unique conformational constraints and metabolic stability. This guide provides a detailed exploration of its synthetic utility, offering robust protocols for its incorporation into potential anti-inflammatory agents, primarily through the formation of amide derivatives. We will delve into the rationale behind experimental choices and provide a framework for the characterization and evaluation of these novel compounds.
Core Concept: Amide Coupling as the Gateway to Bioactivity
The primary synthetic strategy for leveraging this compound involves the formation of an amide bond by coupling its carboxylic acid group with various primary or secondary amines. The resulting 1-(Cyclopropylcarbonyl)piperidine-4-carboxamides are of significant interest as many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid or a related functional group that is crucial for their activity, often by mimicking the carboxylic acid of arachidonic acid to interact with cyclooxygenase (COX) enzymes.[5] By converting the carboxylic acid to a diverse array of amides, researchers can modulate properties such as target affinity, selectivity, solubility, and pharmacokinetic profiles.
The general workflow for synthesizing and evaluating these agents is outlined below.
Caption: General workflow for synthesis and evaluation.
Synthetic Protocols: Building the Anti-Inflammatory Agents
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is necessary. Below are two field-proven, detailed protocols for the synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxamides using different coupling agents.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is one of the most common and reliable methods for amide bond formation, particularly in peptide synthesis and medicinal chemistry.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an inactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these side reactions by rapidly converting the O-acylisourea into an activated HOBt-ester, which then reacts cleanly with the amine.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and EDC hydrochloride (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes. The solution should remain clear.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Thionyl Chloride (SOCl₂) Mediated Amide Synthesis
This method proceeds by converting the carboxylic acid to a highly reactive acyl chloride intermediate.[8] It is a robust and cost-effective method suitable for a wide range of substrates, including those that are sterically hindered. The reaction is typically performed as a one-pot synthesis.[8]
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve this compound (1.0 eq.) in an anhydrous solvent such as DCM or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours. The formation of the acyl chloride is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. It is crucial to ensure all SOCl₂ is removed, which can be facilitated by co-evaporation with anhydrous toluene.
-
Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq.) and a base such as triethylamine (TEA) or pyridine (2.0 eq.) in anhydrous DCM. Add the amine solution dropwise to the stirred acyl chloride solution.
-
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 1 (Step 5).
-
Purification & Characterization: Purify and characterize the final product as described in Protocol 1 (Steps 6 and 7).
Data Presentation and Expected Outcomes
The choice of coupling reagent and reaction conditions can influence the final yield and purity of the product. Below is a comparative table summarizing typical parameters for the described protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: SOCl₂ |
| Activating Agent | EDC / HOBt | Thionyl Chloride (SOCl₂) |
| Intermediate | O-Acylisourea / HOBt-ester | Acyl Chloride |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Base | DIPEA (if needed) | Triethylamine or Pyridine |
| Typical Yields | 60-95% | 70-98% |
| Key Advantages | Mild conditions, low racemization | High reactivity, cost-effective |
| Considerations | Byproducts can be water-soluble | Harsh, acidic byproducts (HCl) |
Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving various mediators, including prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2).[9] Many NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes.[9] The carboxylic acid moiety is a key pharmacophoric feature for many NSAIDs, enabling interaction with a critical arginine residue (Arg120) in the COX active site.[5]
Derivatives synthesized from this compound are designed to act as potential inhibitors of inflammatory enzymes like COX-2. The core piperidine acts as a rigid scaffold, while the newly formed amide "tail" can be designed to occupy hydrophobic pockets within the enzyme's active site, potentially leading to high affinity and selectivity.
Sources
- 1. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: The Strategic Value of the Functionalized Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The specific molecule of interest, 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, presents a unique combination of features: a rigid N-acyl group that can influence ring conformation and metabolic stability, and a C-4 carboxylic acid that serves as a versatile handle for further derivatization.
This technical guide provides a comprehensive overview of synthetic strategies to functionalize this core moiety. We will explore both the derivatization of the C-4 carboxylic acid and potential avenues for direct C-H functionalization of the piperidine ring. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with a practical toolkit for generating novel molecular entities.
I. Synthesis of the Core Moiety: this compound
The most direct route to the title compound is the N-acylation of commercially available piperidine-4-carboxylic acid (isonipecotic acid). This reaction proceeds via a standard nucleophilic acyl substitution mechanism.
Protocol 1: Synthesis of this compound
Reaction Principle: The lone pair of electrons on the nitrogen of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. A base is used to neutralize the HCl byproduct.
Materials:
-
Piperidine-4-carboxylic acid
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the piperidine-4-carboxylic acid suspension at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Molar Eq. | Purpose |
| Piperidine-4-carboxylic acid | 1.0 | Starting material |
| Cyclopropanecarbonyl chloride | 1.1 | Acylating agent |
| Triethylamine | 2.2 | Base to neutralize HCl |
| Dichloromethane | - | Solvent |
| Expected Yield | > 85% (after purification) | |
| Typical Purification Method | Recrystallization from Ethyl Acetate/Hexanes |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the core moiety.
II. Functionalization of the C-4 Carboxylic Acid
The carboxylic acid at the C-4 position is a prime site for derivatization, allowing for the introduction of a wide range of functional groups through amide bond formation or esterification.
A. Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the piperidine core to various amine-containing fragments.[1]
Protocol 2: Amide Coupling using EDC and HOBt
Reaction Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve yields by forming a more stable active ester. This intermediate is then readily displaced by a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Dimethylformamide (DMF) or DCM, anhydrous
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Common Amide Coupling Reagents:
| Reagent Combination | Key Features |
| EDC/HOBt | Cost-effective, water-soluble byproducts, good for general purpose coupling.[1] |
| HATU/DIPEA | Highly efficient, rapid reactions, suitable for sterically hindered amines. |
| T3P® (Propylphosphonic Anhydride) | Excellent for avoiding racemization, byproducts are water-soluble. |
| PyBOP/DIPEA | Effective for peptide couplings, forms a stable active ester. |
B. Esterification
Esterification of the C-4 carboxylic acid can be used to modulate solubility, membrane permeability, and pharmacokinetic properties.
Protocol 3: Fischer Esterification (for simple methyl or ethyl esters)
Reaction Principle: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] Using the alcohol as the solvent drives the equilibrium towards the ester product.
Materials:
-
This compound
-
Methanol or Ethanol, anhydrous
-
Sulfuric acid (H2SO4), concentrated, or Thionyl chloride (SOCl2)
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Suspend this compound (1.0 eq) in an excess of anhydrous methanol or ethanol.
-
Cool the suspension to 0 °C.
-
Slowly add a catalytic amount of concentrated H2SO4 (e.g., 0.1 eq) or dropwise add SOCl2 (1.2 eq).
-
If using SOCl2, allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution until the aqueous layer is basic.
-
Wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the ester.
-
Purify by column chromatography if necessary.
Protocol 4: Steglich Esterification (for more complex or acid-sensitive alcohols)
Reaction Principle: This method uses dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.[3] It is performed under mild, neutral conditions.
Materials:
-
This compound
-
Alcohol of choice
-
DCC
-
DMAP (catalytic amount)
-
DCM, anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of C-4 Functionalization Pathways:
Caption: Derivatization of the C-4 carboxylic acid.
III. Proposed Strategies for C-H Functionalization of the Piperidine Ring
Direct C-H functionalization of the piperidine ring offers an atom-economical approach to introduce complexity. The regioselectivity of these reactions is highly influenced by the electronic and steric properties of the N-substituent and the catalyst used.[4][5] The N-cyclopropylcarbonyl group is electron-withdrawing, which is expected to deactivate the α-positions (C-2, C-6) to some extent towards electrophilic attack but may enable other functionalization pathways.
Note: The following protocols are proposed based on established methodologies for N-acyl piperidines. Experimental validation and optimization will be necessary for this specific substrate.
A. Proposed α-Functionalization (C-2/C-6)
While electronically deactivated, α-functionalization may be achievable using radical-based or directed metalation approaches. Photoredox catalysis has emerged as a powerful tool for α-C-H arylation of N-acyl piperidines.
Protocol 5: Proposed Photoredox-Catalyzed α-Arylation
Reaction Principle: An iridium-based photoredox catalyst, upon excitation with visible light, can oxidize the piperidine nitrogen. Subsequent deprotonation at the α-position generates an α-amino radical, which can then engage in a coupling reaction with an electron-deficient (hetero)arene.
Materials:
-
This compound (or its ester derivative)
-
Electron-deficient cyano(hetero)arene
-
Ir(ppy)3 or similar photocatalyst
-
Base (e.g., Na2CO3 or K2HPO4)
-
Solvent (e.g., Acetonitrile or Dimethylacetamide)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the piperidine substrate (1.0 eq), the cyano(hetero)arene (1.5 eq), the photocatalyst (1-2 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source with cooling (e.g., a fan).
-
Stir the reaction for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with an organic solvent, filter, and concentrate.
-
Purify by column chromatography.
B. Proposed β- and γ-Functionalization (C-3/C-5 and C-4)
Achieving functionalization at the more remote C-3 and C-4 positions is challenging. Catalyst-controlled C-H insertion reactions using rhodium catalysts have shown promise in directing functionalization to these sites, often by overriding the inherent electronic preferences of the substrate.[5]
Protocol 6: Proposed Rhodium-Catalyzed C-H Insertion
Reaction Principle: A chiral dirhodium catalyst can decompose a diazo compound to generate a rhodium-carbene intermediate. This reactive species can then undergo a C-H insertion reaction at a specific position on the piperidine ring, with the regioselectivity being dictated by the catalyst's steric and electronic properties.
Materials:
-
This compound ester
-
Diazo compound (e.g., methyl phenyldiazoacetate)
-
Chiral dirhodium catalyst (e.g., Rh2(S-2-Cl-5-BrTPCP)4 for potential C-4 functionalization)[5]
-
Anhydrous, non-coordinating solvent (e.g., Dichloromethane or Hexanes)
Procedure:
-
To a solution of the piperidine substrate (1.0 eq) and the rhodium catalyst (1-2 mol%) in the anhydrous solvent under an inert atmosphere, add a solution of the diazo compound (1.2 eq) in the same solvent dropwise over several hours using a syringe pump.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel.
Diagram of C-H Functionalization Concepts:
Caption: Proposed C-H functionalization strategies.
IV. Conclusion and Future Outlook
This compound is a versatile scaffold with significant potential for the development of novel chemical probes and therapeutic agents. The protocols detailed in this guide provide a robust starting point for its synthesis and derivatization. While the functionalization of the C-4 carboxylic acid is well-established, the direct C-H functionalization of the piperidine ring represents a more exploratory area that holds great promise for rapid library generation. The proposed photoredox and rhodium-catalyzed methods, while requiring empirical optimization, are based on cutting-edge synthetic methodologies and offer exciting avenues for future research.
V. References
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry. 2020 Apr 1;26(19):4236-4241.[Link]
-
Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Molbase.[Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH.[Link]
-
Synthetic strategies towards C-H functionalization of piperidines at... ResearchGate.[Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo.[Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PMC.[Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
-
This compound. PubChem.[Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate.[Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure.[Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH.[Link]
-
[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure.[Link]
-
1-Acetylpiperidine-4-carboxylic acid. PubChem.[Link]
-
08.08 Esterification of Carboxylic Acids. YouTube.[Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal.[Link]
-
Piperidine Synthesis.. DTIC.[Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][4]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.[Link]nlm.nih.gov/15179048/)
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid for the Construction of High-Value Chemical Libraries
Introduction: The Strategic Value of the 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the rational design of chemical libraries for high-throughput screening is paramount to the discovery of novel therapeutic agents. The selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, structural diversity, and ultimately, the biological relevance of the resulting compound collection. This compound emerges as a scaffold of significant strategic value, offering a unique convergence of desirable structural motifs.
The piperidine ring is a ubiquitous feature in a vast number of approved drugs, prized for its ability to confer aqueous solubility and provide a three-dimensional architecture that can effectively probe the binding sites of biological targets.[1][2] The N-acylation of the piperidine nitrogen with a cyclopropylcarbonyl group introduces a strained three-membered ring. This cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the conformational rigidity of the molecule.[3] Finally, the carboxylic acid at the 4-position of the piperidine ring serves as a versatile synthetic handle, enabling the exploration of diverse chemical space through a variety of coupling reactions.
This technical guide provides a comprehensive overview of the application of this compound as a foundational building block for the synthesis of chemical libraries. We will delve into detailed protocols for two powerful synthetic methodologies—amide coupling and the Ugi four-component reaction—and discuss the rationale behind their application in diversity-oriented synthesis.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the starting material is essential for reaction optimization and for predicting the characteristics of the resulting library members.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem CID: 8902915[4] |
| Molecular Weight | 197.23 g/mol | PubChem CID: 8902915[4] |
| XLogP3 | 0.2 | PubChem CID: 8902915[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 8902915[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 8902915[4] |
Diversity-Oriented Synthesis: A Tale of Two Methodologies
The carboxylic acid functionality of this compound is the gateway to chemical diversity. Two powerful and widely adopted synthetic strategies for library construction are standard amide coupling and the Ugi four-component reaction.
I. Amide Coupling: Forging Robust Connections
Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry.[5] By coupling this compound with a diverse array of primary and secondary amines, a vast library of N-substituted piperidine-4-carboxamides can be readily assembled. This approach allows for the systematic exploration of the chemical space around the core scaffold, enabling detailed structure-activity relationship (SAR) studies.[6][7]
Experimental Protocol: Parallel Amide Coupling
This protocol outlines a general procedure for the parallel synthesis of an amide library in a 96-well plate format using a common set of coupling reagents.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of DIC (or EDC) and HOBt in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.2 M stock solutions of a diverse set of primary and secondary amines in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Add 100 µL (20 µmol, 1.0 eq) of the corresponding amine stock solution to each well.
-
Add 100 µL (20 µmol, 1.0 eq) of the DIC/HOBt stock solution to each well.
-
Add 50 µL (20 µmol, 1.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and agitate at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of DCM to each well, sealing, and agitating vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 500 µL of DCM.
-
Wash the combined organic extracts with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude amide products.
-
-
Purification:
-
The crude products can be purified by parallel flash chromatography or preparative HPLC.
-
Causality Behind Experimental Choices:
-
Coupling Reagents: DIC and EDC are carbodiimide-based coupling reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve reaction efficiency by forming a more stable active ester.[8]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts of amines and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.[5]
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.
dot
Caption: Workflow for parallel amide library synthesis.
II. The Ugi Four-Component Reaction: A Quantum Leap in Diversity
The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid assembly of complex molecules from simple starting materials in a single pot.[1][9] This powerful reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to generate α-acylamino amides.[10] By employing this compound as the carboxylic acid component, libraries with a high degree of structural complexity and diversity can be constructed.
Experimental Protocol: Ugi Four-Component Reaction
This protocol provides a general procedure for the Ugi reaction to generate a diverse library of peptidomimetics.
Materials:
-
This compound
-
A diverse library of primary amines
-
A diverse library of aldehydes
-
A diverse library of isocyanides
-
Methanol (MeOH)
Procedure:
-
Reaction Setup:
-
In a series of reaction vials, dissolve this compound (1.0 eq) in methanol.
-
To each vial, add a unique primary amine (1.0 eq).
-
To each vial, add a unique aldehyde (1.0 eq).
-
Finally, add a unique isocyanide (1.0 eq) to each vial.
-
-
Reaction and Work-up:
-
Seal the vials and stir the reaction mixtures at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude products can be purified by flash chromatography or preparative HPLC to yield the desired α-acylamino amides.
-
Causality Behind Experimental Choices:
-
Solvent: Methanol is a commonly used solvent for the Ugi reaction as it effectively solubilizes the various components and facilitates the formation of the initial imine intermediate.[11]
-
Stoichiometry: An equimolar ratio of the four components is typically used to ensure efficient conversion to the desired product.
dot
Caption: The Ugi four-component reaction workflow.
Self-Validating Systems and Quality Control
For both protocols, it is imperative to incorporate a robust quality control process. This should include:
-
Reaction Monitoring: Regular monitoring of the reactions by LC-MS to assess conversion and identify any potential side products.
-
Purity Analysis: Determination of the purity of the final compounds by HPLC with UV and MS detection.
-
Structural Confirmation: Confirmation of the identity of a representative subset of the library members by ¹H NMR and high-resolution mass spectrometry (HRMS).
Conclusion: A Versatile Scaffold for Next-Generation Libraries
This compound represents a highly attractive and versatile building block for the construction of chemical libraries for drug discovery. Its unique combination of a conformationally constrained piperidine ring, a metabolically robust cyclopropyl group, and a synthetically tractable carboxylic acid handle provides a solid foundation for generating diverse and biologically relevant compound collections. The amide coupling and Ugi four-component reaction protocols detailed herein offer reliable and efficient pathways to unlock the full potential of this valuable scaffold, empowering researchers to explore novel chemical space in the quest for new medicines.
References
- PubChem. This compound.
- Spring, D. R. (2013). A strategy for the diversity-oriented synthesis of macrocyclic scaffolds using multidimensional coupling. David Spring's group. [Link][14]
- Tan, D. S. (2011). Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. [Link][12]
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022).
- Diversity-oriented synthesis of macrocyclic peptidomimetics. (2012).
- Lubisch, W., Hofmann, H. P., Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & medicinal chemistry letters, 10(19), 2187–2191. [Link][8]
- Porcal, W., López, G. V., Dapueto, R., Colella, L., & Ingold, M. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link][16]
- Penning, T. D., Zhu, G. D., Gandhi, V. B., Gong, J., Thomas, S., Lubisch, W., Grandel, R., Wernet, W., Park, C. H., Fry, E. H., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Donawho, C. K., Frost, D. J., Bontcheva-Diaz, V., Bouska, J. J., Olson, A. M., Marsh, K. C., … Giranda, V. L. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965–6975. [Link][8]
- Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. (2018). Frontiers in Chemistry. [Link][17]
- Fisher Scientific. Amide Synthesis. [Link][11]
- Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis, 2007a, 159-206. [Link][13]
- Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link][9]
- Organic Chemistry Portal. Ugi Reaction. [Link][1]
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed. [Link][18]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021).
- Versatility of N-Cbz-Piperidine-4-carboxylic acid. [Link][19]
- AxisPharm. Amide coupling Protocol for Amino PEG. [Link][20]
- Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. (2011). PubMed. [Link][21]
- N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. (2022).
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link][5]
- Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link][23]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][6]
- Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(4), 455-467. [Link][24]
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2022).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide | C12H21N3O2 | CID 7183149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Comprehensive Analytical Characterization of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
Introduction: The Significance of the Piperidine Scaffold and Analytical Rigor
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its derivatives are integral to drug discovery efforts across various therapeutic areas, including neurology and oncology.[2] The specific class of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid derivatives combines this valuable scaffold with a carboxylic acid handle (enabling modulation of physicochemical properties) and a cyclopropylcarbonyl group (influencing metabolic stability and target engagement).
Given their therapeutic potential, the rigorous and unambiguous characterization of these molecules is paramount. This ensures identity, purity, and quality, which are foundational to reliable preclinical and clinical evaluation. This guide provides an in-depth overview of the core analytical techniques required to fully characterize these compounds, moving beyond mere procedural lists to explain the causality behind methodological choices. Every protocol is designed as a self-validating system, grounded in principles outlined by international regulatory bodies like the ICH and pharmacopeias such as the USP and Ph. Eur.[3][4]
Foundational Characterization: Structure and Physicochemical Properties
The parent molecule, this compound, possesses distinct structural features that dictate the optimal analytical strategies.
-
Molecular Formula: C₁₀H₁₅NO₃[5]
-
Molecular Weight: 197.23 g/mol [5]
-
Key Functional Groups:
-
Tertiary Amide: Provides a plane of rigidity and acts as a hydrogen bond acceptor. Its carbonyl group serves as a useful chromophore for UV-based detection.
-
Carboxylic Acid: A key site for ionization, significantly influencing solubility and chromatographic behavior. It is a strong IR-active group and gives a characteristic, exchangeable proton signal in ¹H NMR.
-
Piperidine Ring: A saturated heterocycle whose protons create a complex but informative aliphatic region in the NMR spectrum.
-
Cyclopropyl Ring: A strained aliphatic ring with unique upfield proton and carbon signals in NMR spectra.
-
The presence of the polar carboxylic acid group and the overall modest size of the molecule make it ideally suited for analysis by reversed-phase liquid chromatography. Its low volatility makes direct analysis by gas chromatography challenging without prior derivatization.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone for determining the purity and potency of pharmaceutical compounds.[6][7] For this class of molecules, liquid chromatography is the technique of choice.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing polar to moderately nonpolar compounds. A C18 (octadecylsilane) stationary phase provides sufficient hydrophobic character to retain the molecule. The critical parameter for achieving good peak shape is the control of the mobile phase pH. The carboxylic acid moiety (pKa ~4-5) must be protonated to prevent peak tailing caused by mixed-mode interactions with residual silanols on the stationary phase. This is achieved by acidifying the aqueous component of the mobile phase with an agent like trifluoroacetic acid (TFA) or formic acid. The amide carbonyl allows for sensitive detection at low UV wavelengths (205-220 nm).
Protocol: HPLC Purity and Assay Determination
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a target concentration of ~0.5 mg/mL in the same diluent.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and resolution. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of the main analyte and any related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV at 210 nm | Wavelength for detecting the amide chromophore. |
-
System Suitability: Before sample analysis, perform replicate injections (n=5) of a working standard. The system is deemed suitable for use if it meets the criteria established by guidelines like USP <621>.[8][9]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Repeatability (%RSD) | ≤ 2.0% for peak area |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Causality: LC-MS is an indispensable tool for confirming molecular identity and characterizing impurities.[10][11] It provides mass-to-charge ratio (m/z) data, which is a fundamental property of the molecule. Electrospray ionization (ESI) is the ideal ionization technique as it is a soft method suitable for polar, pre-charged, or easily ionizable molecules in solution. For this compound, ESI in positive ion mode ([M+H]⁺) is highly effective due to the basicity of the piperidine nitrogen. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural confirmation by comparing the observed fragment ions to those predicted from the known structure.
Protocol: LC-MS Identity Verification
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 (v/v) acetonitrile/water with 0.1% formic acid. Formic acid is preferred over TFA for MS applications as it is less prone to cause ion suppression.
-
LC-MS Conditions:
| Parameter | Recommended Setting |
| LC Conditions | Similar to HPLC method, but with formic acid instead of TFA. |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mass Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Expected Ion | [M+H]⁺ = 198.1 m/z |
| MS/MS Fragments | Collision-induced dissociation (CID) of m/z 198.1 will likely yield fragments corresponding to the loss of H₂O, CO₂, and the cyclopropylcarbonyl group. |
Spectroscopic Methods: Unambiguous Structure Elucidation
Spectroscopic techniques provide detailed information about the molecule's atomic connectivity and functional groups, serving as a fingerprint for its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The carboxylic acid proton is a key diagnostic signal, appearing as a broad singlet at a very downfield chemical shift (10-13 ppm) due to hydrogen bonding.[12] The cyclopropyl protons will have characteristic signals in the highly shielded, upfield region of the spectrum (typically 0.5-1.5 ppm).
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
Expected Spectral Features:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet |
| ¹H | Piperidine ring protons | 1.5 - 4.0 | Complex multiplets |
| ¹H | Cyclopropyl ring protons | 0.5 - 1.5 | Complex multiplets |
| ¹³C | Amide Carbonyl (-C=O) | 170 - 175 | Singlet |
| ¹³C | Carboxylic Acid Carbonyl (-C=O) | 175 - 180 | Singlet |
| ¹³C | Piperidine ring carbons | 25 - 50 | - |
| ¹³C | Cyclopropyl ring carbons | 5 - 20 | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and simple method to confirm the presence of key functional groups. The energy of bond vibrations is characteristic of the bond type. The most diagnostic peaks for this molecule will be the carbonyl (C=O) stretches from the amide and the carboxylic acid, and the broad hydroxyl (O-H) stretch from the carboxylic acid.
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| Carboxylic Acid | C=O stretch | ~1700 | Strong, sharp |
| Tertiary Amide | C=O stretch | ~1640 | Strong, sharp |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium to strong |
Method Validation and System Trustworthiness
To ensure that the analytical methods are fit for their intended purpose (e.g., for quality control in a regulated environment), they must be validated according to ICH Q2(R2) guidelines.[13][14] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.
dot
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Integrated Analytical Workflow
A comprehensive characterization of a this compound derivative requires the logical application of these orthogonal techniques. No single method can provide all the necessary information. The following workflow illustrates how these methods are integrated to build a complete analytical profile of the molecule.
dot
Caption: Integrated workflow for comprehensive analytical characterization.
References
- <621> CHROM
- <621> CHROM
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
- Understanding the L
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- <621> Chrom
- European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023-04-19).
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines - Benchchem.
- This compound | C10H15NO3 | CID 8902915.
- Carboxylic Acids - NMR Spectroscopy.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
- An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Compar
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 5. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. database.ich.org [database.ich.org]
use of protecting groups with 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
< APPLICATION NOTE & PROTOCOLS
Strategic Use of Protecting Groups with 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid in Complex Synthesis
Abstract & Introduction
This compound is a valuable building block in medicinal chemistry and drug development, frequently incorporated into larger molecules to modulate properties like solubility, metabolic stability, and target binding. Its structure presents two key functional groups: a tertiary amide and a carboxylic acid. A critical analysis reveals that the N-acyl piperidine moiety, specifically the cyclopropyl amide, is exceptionally stable under a wide range of synthetic conditions. Consequently, the primary focus for chemical manipulation and protection lies with the carboxylic acid group.
This guide provides a comprehensive framework for researchers, outlining the strategic selection and implementation of protecting groups for the carboxylic acid functionality of this molecule. We will detail robust, field-proven protocols for the installation and orthogonal removal of three common ester protecting groups—Methyl, Benzyl, and tert-Butyl—and explain the causality behind choosing one over another based on the planned synthetic route.
Strategic Considerations: Why and When to Protect
In a multi-step synthesis, the acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid can interfere with a variety of common reactions, such as those involving organometallics, strong bases, or delicate oxidative/reductive steps.[1] Protecting groups act as temporary masks, rendering the carboxylic acid inert to these conditions.[2] The selection of a protecting group is dictated by the principle of orthogonality : the protecting group must be stable to downstream reaction conditions but selectively removable under a unique set of conditions that do not affect other functional or protecting groups in the molecule.[3][4]
Analysis of the Target Molecule
The core structure, this compound, possesses a robust tertiary amide. This amide bond is significantly less reactive than a secondary amine and is stable to most conditions used for esterification and deprotection, eliminating the need for protection at the nitrogen atom. The key decision point for any synthesis involving this molecule is choosing the appropriate ester to mask the carboxylic acid.
Decision Workflow for Protecting Group Selection
The choice of an ester protecting group is a critical strategic decision. The following diagram outlines the logic based on the anticipated downstream chemistry.
Caption: Orthogonal protecting group selection workflow.
Protocols: Protection of the Carboxylic Acid
The following protocols are optimized for the esterification of this compound.
Protocol P1: Synthesis of Methyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate
Methyl esters are robust and cost-effective, ideal for syntheses that avoid basic hydrolysis conditions.[5]
-
Mechanism: Fischer-Speier esterification involves the acid-catalyzed addition of an alcohol to a carboxylic acid.[6] The equilibrium is driven towards the product by using a large excess of the alcohol (methanol), which also serves as the solvent.
-
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension. Caution: Exothermic reaction, produces HCl gas.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can be purified by column chromatography if necessary.
-
Protocol P2: Synthesis of Benzyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate
Benzyl esters are exceptionally useful as they are stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis, a very mild method.[7][8]
-
Mechanism: This is a standard Sₙ2 reaction where the carboxylate anion, formed in situ, acts as a nucleophile, attacking benzyl bromide and displacing the bromide ion.[9]
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol P3: Synthesis of tert-Butyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate
The tert-butyl (tBu) ester is highly valued for its stability in basic, nucleophilic, and reductive environments.[10] It is readily cleaved under mild acidic conditions, making it orthogonal to benzyl and methyl esters.[11]
-
Mechanism: Acid-catalyzed addition of the carboxylic acid to isobutylene. The strong acid protonates isobutylene to form the relatively stable tert-butyl cation, which is then trapped by the carboxylic acid.[12]
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tert-butyl acetate.[10][13]
-
Cool the solution to 0 °C in a pressure-rated vessel.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid.
-
Carefully condense an excess of isobutylene gas into the vessel.
-
Seal the vessel and stir the reaction at room temperature for 24-48 hours. Monitor the internal pressure.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the vessel, carefully vent the excess isobutylene in a fume hood, and quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
| Protecting Group | Protection Reagents | Typical Conditions | Advantages | Disadvantages |
| Methyl (Me) | MeOH, SOCl₂ or H₂SO₄ | Reflux, 4-6 h | Cost-effective, stable | Cleavage requires harsh basic conditions (saponification) |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | Room Temp, 12-18 h | Stable to acid/base, mild deprotection | Requires hydrogenolysis (not compatible with reducible groups) |
| tert-Butyl (tBu) | Isobutylene, cat. H₂SO₄ | Room Temp, 24-48 h | Very stable to base/nucleophiles | Requires pressure equipment, strong acid catalyst |
Protocols: Orthogonal Deprotection
The true utility of these protecting groups lies in their selective removal.
Protocol D1: Saponification of Methyl Ester
-
Application: Cleavage of the methyl ester to regenerate the carboxylic acid.
-
Mechanism: Base-catalyzed hydrolysis of the ester. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.[14] An acidic workup is required to protonate the carboxylate.[14]
-
Step-by-Step Protocol:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvents (THF, Methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
-
Protocol D2: Hydrogenolysis of Benzyl Ester
-
Application: A mild and clean method for benzyl ester cleavage.[15]
-
Mechanism: The reaction occurs on the surface of a heterogeneous palladium catalyst. Hydrogen gas adsorbs onto the palladium surface and cleaves the benzylic C-O bond, producing the carboxylic acid and toluene as the only byproduct.[15][16]
-
Step-by-Step Protocol:
-
Dissolve the benzyl ester (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Add Palladium on carbon (10% Pd/C, ~10 mol% Pd) to the solution.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-12 hours.
-
Once complete, carefully vent the hydrogen and flush the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the solvent. Caution: Pd/C can be pyrophoric when dry.[15]
-
Concentrate the filtrate under reduced pressure to yield the pure carboxylic acid.
-
Protocol D3: Acidolysis of tert-Butyl Ester
-
Application: Selective cleavage of the tBu ester under acidic conditions that leave most other esters and functional groups intact.[17]
-
Mechanism: The reaction is initiated by protonation of the ester oxygen. This is followed by the elimination of the stable tert-butyl cation, which is then deprotonated to form isobutylene gas.[18]
-
Step-by-Step Protocol:
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) DCM:TFA.[13][19]
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material disappears.
-
Remove the DCM and TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting crude carboxylic acid can often be used without further purification, or it can be purified by crystallization or chromatography.
-
| Protecting Group | Deprotection Reagents | Typical Conditions | Compatibility & Orthogonality | Byproducts |
| Methyl (Me) | LiOH or NaOH, THF/MeOH/H₂O | Room Temp, 2-4 h | Not compatible with base-sensitive groups. | Methanol |
| Benzyl (Bn) | H₂ (1 atm), 10% Pd/C, MeOH | Room Temp, 2-12 h | Orthogonal to acid/base labile groups. Not compatible with alkenes, alkynes. | Toluene |
| tert-Butyl (tBu) | TFA, DCM (1:1) | Room Temp, 1-3 h | Orthogonal to base-labile and hydrogenolysis-sensitive groups. | Isobutylene, CO₂ |
Conclusion
The successful incorporation of this compound into complex molecules hinges on a well-defined protecting group strategy. The inherent stability of the N-acyl piperidine directs all protective efforts to the carboxylic acid. By selecting between methyl, benzyl, or tert-butyl esters based on the principles of orthogonality, researchers can navigate challenging synthetic pathways with confidence. The protocols detailed herein provide reliable, validated methods for the protection and deprotection of this versatile building block, enabling the efficient advancement of drug discovery and development programs.
References
- Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. URL
- Benchchem. (2025). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. URL
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Wikipedia. (n.d.). Protecting group. URL
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. URL
- Ogasa, C., et al. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett. URL
- McGrath, M. (2015). How can I deprotect esters using TFA?
- Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. URL
- Organic Chemistry Portal. (n.d.). Benzyl Esters. URL
- Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. URL
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB. URL
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. URL
- Albericio, F. (2004). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology. URL
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. URL
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar. URL
- Smith, A. B., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group.
- Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. URL
- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. URL
- Wuts, P. G. M. (2023). Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley-VCH. URL
- ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?URL
- Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. URL
- YouTube. (2020). Protecting Groups for Carboxylic acid. URL
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of BOC-L-Alanine Benzyl Ester. URL
- Google Patents. (1990). US4921999A - Method for making tertiary butyl esters. URL
- Organic Chemistry Portal. (n.d.). Methyl Esters. URL
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. URL
- OperaChem. (2024).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Esters [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Saponification-Typical procedures - operachem [operachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
As a Senior Application Scientist, I've designed this technical support guide to address the common and nuanced challenges encountered during the synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthesis.
Overview of the Synthesis
The most direct and common method for synthesizing this compound is through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction involves forming an amide bond between the secondary amine of the piperidine ring and the carbonyl group of an activated cyclopropanecarboxylic acid derivative. The most frequently employed method uses cyclopropanecarbonyl chloride as the acylating agent in the presence of a base, a classic example of a Schotten-Baumann reaction.[1][2][3]
Core Reaction Scheme
Starting Materials: Piperidine-4-carboxylic acid and Cyclopropanecarbonyl chloride Reaction: Nucleophilic Acyl Substitution Product: this compound
The fundamental mechanism involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.[4] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[3]
Visualized Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Schotten-Baumann Conditions)
This protocol provides a robust starting point for the synthesis.
| Reagent | MW ( g/mol ) | Equiv. | Sample Amount | Purpose |
| Piperidine-4-carboxylic acid | 129.16 | 1.0 | 5.00 g (38.7 mmol) | Starting Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 3.87 g (96.8 mmol) | Base |
| Water (H₂O) | 18.02 | - | 100 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |
| Cyclopropanecarbonyl chloride | 104.53 | 1.1 | 4.45 g (42.6 mmol) | Acylating Agent |
Procedure:
-
Dissolution: In a 500 mL flask, dissolve piperidine-4-carboxylic acid and sodium hydroxide in 100 mL of water. Stir until a clear solution is formed.
-
Causality: The zwitterionic starting material is dissolved in an aqueous base to deprotonate the ammonium group and ensure the piperidine nitrogen is a free, potent nucleophile. Using at least two equivalents of base is critical: one to deprotonate the starting material's carboxylic acid and one to neutralize the HCl byproduct generated during the reaction.
-
-
Solvent Addition & Cooling: Add 100 mL of dichloromethane (DCM) to create a biphasic system. Cool the vigorously stirring mixture to 0-5 °C using an ice bath.[2]
-
Causality: Cooling moderates the exothermic reaction and minimizes the hydrolysis of the highly reactive acyl chloride, a common side reaction.[1]
-
-
Acyl Chloride Addition: Dissolve the cyclopropanecarbonyl chloride in 20 mL of DCM. Add this solution dropwise to the cold, stirring biphasic mixture over 30-45 minutes.
-
Causality: Slow, controlled addition prevents a temperature spike and ensures the acyl chloride reacts primarily with the amine in the organic phase rather than with water.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS by checking for the disappearance of the starting amine.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Discard the organic (bottom, DCM) layer.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding concentrated HCl. A white precipitate of the product should form.
-
Causality: The product is a sodium carboxylate salt in the basic aqueous phase. Acidification protonates the carboxylate, rendering the final product neutral and significantly less soluble in water, causing it to precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Troubleshooting Guide
This section addresses specific issues you may face during the synthesis in a direct Q&A format.
Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?
A: This is a common issue often traced back to the reactivity of your reagents or suboptimal reaction conditions.
-
Potential Cause 1: Deactivated Acyl Chloride. Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[5][6] If it has been stored improperly or for a long time, it may have converted to cyclopropanecarboxylic acid, which is unreactive under these conditions.
-
Solution: Use a fresh bottle of cyclopropanecarbonyl chloride or distill the reagent before use. Ensure all glassware is thoroughly dried.
-
-
Potential Cause 2: Protonated Starting Amine. The piperidine nitrogen must be a free base to act as a nucleophile. If the reaction medium is acidic or not sufficiently basic, the amine will exist as an unreactive ammonium salt.
-
Solution: Ensure you have added at least two equivalents of a strong base. Check the pH of the aqueous layer before adding the acyl chloride; it should be >12.
-
-
Potential Cause 3: Premature Hydrolysis During Reaction. If the acyl chloride is added too quickly or at too high a temperature, it can preferentially react with water instead of the piperidine derivative.
-
Solution: Maintain a low temperature (0-5 °C) during the addition and add the acyl chloride solution slowly and dropwise with vigorous stirring to promote mixing between the two phases.
-
Caption: Decision tree for troubleshooting low product yield.
Q2: The reaction stalls and does not go to completion. How can I fix this?
A: Incomplete conversion suggests an issue with stoichiometry or reaction kinetics.
-
Potential Cause 1: Insufficient Acylating Agent. A small portion of the acyl chloride may be lost to hydrolysis despite precautions.
-
Solution: Use a slight excess of the cyclopropanecarbonyl chloride (1.1–1.2 equivalents) to ensure the piperidine derivative is fully consumed.
-
-
Potential Cause 2: Poor Mixing. In a biphasic system, efficient mixing is crucial for the reaction to occur at the interface of the two layers.
-
Solution: Ensure your stir rate is high enough to create a fine emulsion between the aqueous and organic layers, maximizing the surface area for reaction. A phase-transfer catalyst can also be considered in some variations.[1]
-
Q3: My final product is difficult to purify or appears oily and impure. What are the likely contaminants?
A: The primary contaminant is likely cyclopropanecarboxylic acid, formed from the hydrolysis of the acyl chloride. Since both the product and this impurity are carboxylic acids, their separation can be challenging.
-
Solution 1: Careful Acidification. When acidifying the aqueous layer to precipitate your product, do so slowly and precisely to pH 2-3. This can sometimes leave more of the byproduct acid in solution.
-
Solution 2: Recrystallization. This is the most effective method. The structural differences between your product and the smaller cyclopropanecarboxylic acid should allow for separation with a carefully chosen solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes).
-
Solution 3: Column Chromatography. If recrystallization fails, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, will be required (e.g., DCM/Methanol/Acetic Acid).
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like triethylamine (TEA) or potassium carbonate? A: Yes. Using an organic base like triethylamine in a single organic solvent (like DCM) is a common alternative.[7] In this case, you would use ~2.2 equivalents of TEA. The triethylamine hydrochloride salt often precipitates and can be filtered off. Potassium carbonate in an aqueous/organic biphasic system is also a viable, milder alternative to NaOH. The choice depends on substrate compatibility and desired workup procedure.
Q: Is it possible to synthesize this compound without using the acyl chloride? A: Absolutely. You can use cyclopropanecarboxylic acid directly by employing a peptide coupling agent.[8] This method avoids handling the moisture-sensitive acyl chloride but requires different reagents.
-
Alternative Method: Dissolve piperidine-4-carboxylic acid, cyclopropanecarboxylic acid (1.1 eq), and a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) with an additive like HOBt (Hydroxybenzotriazole, 1.2 eq) in a solvent like DMF. Add a base such as DIPEA (Diisopropylethylamine, 3.0 eq) and stir at room temperature.[9] This approach is often milder and can be easier for complex molecules.
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are required.
-
¹H NMR: Expect to see characteristic signals for the cyclopropyl group (multiplets between ~0.7-1.5 ppm), the piperidine ring protons (complex multiplets, ~1.5-4.5 ppm), and a broad singlet for the carboxylic acid proton downfield (>10 ppm).[10][11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₀H₁₅NO₃, MW: 197.23 g/mol ).[12] Look for the [M+H]⁺ peak at m/z 198.1.
-
HPLC: To determine purity, use a reverse-phase C18 column with a mobile phase such as acetonitrile/water with 0.1% TFA or formic acid.
Q: What are the primary safety concerns with this synthesis? A: The main hazard is the acylating agent.
-
Cyclopropanecarbonyl chloride: It is corrosive and a lachrymator. It reacts exothermically with water and nucleophiles. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5]
-
Sodium Hydroxide / Hydrochloric Acid: Both are highly corrosive. Handle with care to avoid skin and eye contact.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Chem-Station. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Techiedosto. Schotten Baumann Reaction Mechanism Detailed Explanation.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- BenchChem. An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.
- PubChem. This compound.
- BenchChem. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
- National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- BenchChem. Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- BenchChem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- Fisher Scientific. Amide Synthesis.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Published 2008.
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- YouTube. mechanism of amide formation with DCC. Published February 26, 2013.
- PubChemLite. 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride (C10H17NO2).
- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Published January 22, 2023.
- Chinese Chemical Letters. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis.
- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
- PubChem. Cyclopropanecarbonyl chloride.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem.
- Royal Society of Chemistry. Spectra and physical data of (A2) :.
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- ResearchGate. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Actylis. Cyclopropanecarbonyl Chloride.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Actylis - Cyclopropylmethanol - Catalyst [solutions.actylis.com]
- 7. prepchem.com [prepchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Synthetic Challenge
The target molecule, this compound, is an amide formed from a secondary amine (the piperidine nitrogen) and an acylating agent. The primary challenge lies in selectively acylating the piperidine nitrogen without interference from the C4-carboxylic acid moiety and minimizing common side reactions like hydrolysis of the acylating agent.
The most reliable and widely adopted strategy involves a two-step sequence:
-
N-Acylation: Reaction of an ester-protected piperidine-4-carboxylic acid (e.g., ethyl isonipecotate) with an activated cyclopropylcarbonyl species, typically cyclopropanecarbonyl chloride. This follows the principles of the Schotten-Baumann reaction.[1][2]
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.[3]
This ester-protection strategy is generally preferred over the direct acylation of isonipecotic acid because it prevents the formation of mixed anhydrides and other side reactions associated with the free carboxylic acid, leading to cleaner reactions and higher yields.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My N-acylation reaction has a very low yield. TLC analysis shows mostly unreacted starting material (ethyl isonipecotate). What are the primary causes?
Answer: Low conversion is a frequent issue and can typically be traced to one of four factors: deactivation of the amine, insufficient reactivity of the acylating agent, suboptimal reaction conditions, or poor reagent quality.
-
Amine Deactivation: The piperidine nitrogen is a good nucleophile, but it can be readily protonated by the HCl gas generated during the reaction with cyclopropanecarbonyl chloride.[6] A protonated amine is no longer nucleophilic and will not react.[7]
-
Solution: Ensure at least one, and preferably slightly more (1.1-1.5 equivalents), of a suitable base is present to neutralize the HCl as it forms.[8] For biphasic conditions (e.g., DCM/water), an inorganic base like NaOH is effective.[9] For anhydrous conditions, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required.[10]
-
-
Hydrolysis of Acyl Chloride: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture or during aqueous workups.[11] If it hydrolyzes to cyclopropanecarboxylic acid, it will not acylate the amine.
-
Solution: Use anhydrous solvents and reagents.[7] If running the reaction under anhydrous conditions, ensure glassware is flame-dried and the reaction is kept under an inert atmosphere (Nitrogen or Argon). When adding the acyl chloride, do so slowly and at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize hydrolysis.[12]
-
-
Suboptimal Temperature or Time: Amide bond formation can be sluggish if the activation energy is not met or if the reaction is not allowed to proceed to completion.[8]
-
Solution: While the initial addition of the acyl chloride should be done at 0 °C to control exothermicity, the reaction can often be allowed to warm to room temperature and stirred for several hours (2-16 hours) to ensure completion.[10][13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[14]
-
-
Reagent Quality: The purity of both the ethyl isonipecotate and the cyclopropanecarbonyl chloride is critical. Old or improperly stored reagents can lead to failed reactions.
-
Solution: Use freshly opened or distilled ethyl isonipecotate.[15] Ensure the cyclopropanecarbonyl chloride is of high purity and has been stored under inert gas to prevent degradation.
-
Below is a decision tree to guide your troubleshooting process for low reaction yields.
Materials:
-
Ethyl isonipecotate (1.0 eq) [15]* Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (NEt₃), distilled (1.5 eq) [13]* Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl isonipecotate (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. [13]3. Add cyclopropanecarbonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes). Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel. Adjust the aqueous layer to pH 8 with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if needed.
Protocol 2: Saponification to this compound
Materials:
-
Ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 65-70 °C) and stir for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 with 1M HCl. A white precipitate should form. [4]7. Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Data Summary Tables
Table 1: Comparison of Conditions for N-Acylation Step
| Parameter | Condition A: Anhydrous | Condition B: Schotten-Baumann (Biphasic) | Rationale & Comments |
| Base | Triethylamine or DIPEA | Sodium Hydroxide (NaOH) | Organic bases are soluble in the reaction medium; NaOH neutralizes HCl in the aqueous phase, preventing amine protonation. [6][10] |
| Solvent | Anhydrous DCM, THF | DCM / Water | Anhydrous conditions minimize acyl chloride hydrolysis. [7]The biphasic system is robust and cost-effective for larger scales. [2] |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling is critical to control the exotherm, followed by warming to drive the reaction to completion. [12] |
| Typical Yield | 85-95% | 80-90% | Anhydrous conditions often provide slightly higher yields due to less hydrolysis. |
| Workup | Requires washing to remove amine salt. | Simple phase separation. | The workup for Condition A is more involved but can lead to a purer crude product. |
References
- Name Reactions. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Zhang, Y., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 459-467.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Gillings, J., et al. (2005). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 10(3), 662-675.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide.
- Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(34), 4795-4798.
- Li, W., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 24(18), 3373.
- Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8902915, this compound.
- Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?.
- Luxembourg Bio Technologies Ltd. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Clark, J. (2012). Hydrolysing esters. Chemguide.
- Zhang, M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 187, 111956.
- Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Zhang, Z-H., et al. (2017). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Current Organic Synthesis, 14(4), 514-533.
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219.
- LibreTexts Chemistry. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives.
- Google Patents. (2006). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
- LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters.
- The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube.
Sources
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Purification of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during recrystallization, resulting in a low final yield. What are the likely causes and how can I optimize the process?
Answer:
Low recovery from recrystallization is a common issue stemming from several factors related to solvent choice and experimental technique.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Troubleshooting:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. Based on the structure of this compound, which possesses both polar (carboxylic acid, amide) and non-polar (cyclopropyl, piperidine ring) moieties, consider solvents like isopropanol, ethanol, acetone, ethyl acetate, or mixtures such as ethanol/water or acetone/water.[1]
-
Solvent Polarity: If the compound is "crashing out" too quickly, the solvent may be too non-polar. Conversely, if it remains in solution even at low temperatures, the solvent is too polar. A mixed solvent system can be employed to fine-tune the polarity.
-
-
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even after cooling, drastically reducing the yield.
-
Troubleshooting:
-
Minimal Solvent Usage: Heat the solvent and add it portion-wise to the crude product with stirring until the solid just dissolves. This ensures a saturated solution upon cooling.
-
Solvent Evaporation: If too much solvent was added, carefully evaporate a portion of it to concentrate the solution before cooling.
-
-
-
Premature Crystallization: If the solution cools too rapidly, the compound may precipitate as an amorphous solid or fine powder, trapping impurities.
-
Troubleshooting:
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Then, transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Seeding: Introduce a small, pure crystal of the desired compound to the cooled, saturated solution to induce crystallization.
-
-
-
Incomplete Precipitation: The compound may have significant solubility in the mother liquor even at low temperatures.
-
Troubleshooting:
-
Extended Cooling: Allow the solution to stand at a low temperature (e.g., 0-4 °C) for an extended period (several hours to overnight) to maximize precipitation.[2]
-
Anti-Solvent Addition: If a single solvent is being used, the slow addition of a miscible "anti-solvent" (in which the compound is insoluble) to the cooled solution can promote further precipitation.
-
-
Issue 2: Persistent Impurities Detected by HPLC/NMR
Question: After purification, I still observe significant impurities in my HPLC chromatogram and/or NMR spectrum. How can I identify and remove these contaminants?
Answer:
Persistent impurities often co-crystallize with the product or have similar chromatographic behavior. Identifying the impurity is the first step toward effective removal.
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid): This starting material is highly polar due to the free secondary amine and carboxylic acid.[3]
-
Removal:
-
Aqueous Wash: During workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can protonate the secondary amine of the starting material, rendering it water-soluble and partitioning it into the aqueous phase. Be cautious with the pH to avoid protonating the product's piperidine nitrogen if it's not acylated.
-
Column Chromatography: If the impurity persists, flash column chromatography on silica gel can be effective. A polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic or formic acid) will typically elute the more polar starting material at a different retention time than the product.[2][4]
-
-
-
Cyclopropanecarbonyl chloride or Cyclopropanecarboxylic acid:
-
Removal:
-
Aqueous Base Wash: Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid and hydrolyze any remaining acid chloride, partitioning them into the aqueous layer.[5]
-
-
-
-
Coupling Reagent By-products: If a coupling reagent (e.g., EDC, DCC) was used to form the amide bond, by-products like ureas can be difficult to remove.
-
Removal:
-
EDC/DCU: Dicyclohexylurea (DCU), a byproduct of DCC, is poorly soluble in many organic solvents and can often be removed by filtration. The urea byproduct of EDC is water-soluble and can be removed with an aqueous wash.[6]
-
Acid/Base Washes: A series of acidic and basic washes during the workup can help remove many coupling agent-related impurities.[6]
-
-
-
Hydrolyzed Product: The amide bond can potentially be hydrolyzed back to piperidine-4-carboxylic acid and cyclopropanecarboxylic acid under harsh acidic or basic conditions.
-
Removal: As described above, a combination of aqueous washes and chromatography can separate these components.
-
Workflow for Impurity Removal
Sources
- 1. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, byproducts, and critical parameters in a practical question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Byproducts
This section addresses specific problems encountered during the synthesis. Each question details the issue, explores the underlying chemical causes, and provides actionable solutions and diagnostic protocols.
Q1: My final product yield is consistently low. What are the most likely causes related to byproduct formation?
Low yield is often a direct consequence of competing side reactions or incomplete conversions at key stages. The synthesis, typically proceeding via an intermediate ester of piperidine-4-carboxylic acid, has two primary stages where yield can be compromised: the amide coupling and the final ester hydrolysis.
Primary Causes & Solutions:
-
Incomplete Amide Coupling: The reaction of the piperidine nitrogen with an activated cyclopropanecarboxylic acid derivative is the critical C-N bond-forming step. Unreacted piperidine starting material is a common issue.
-
Diagnosis: Use TLC or LC-MS to check for the presence of the piperidine-4-carboxylic acid ester starting material in your crude product.
-
Solution: Re-evaluate your coupling strategy. If using cyclopropanecarbonyl chloride directly under Schotten-Baumann conditions, ensure your base (e.g., triethylamine, DIPEA) is non-nucleophilic, dry, and used in sufficient excess (typically 1.5-2.0 equivalents) to scavenge the generated HCl.[1] If using peptide coupling reagents (e.g., DCC, EDC, HATU), ensure anhydrous conditions as these reagents are moisture-sensitive.
-
-
Formation of N-Acylurea Byproduct (with Carbodiimides): When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[1][2] This consumes your activated carboxylic acid, directly reducing the yield of the desired amide.
-
Diagnosis: N-acylureas are often insoluble (especially the dicyclohexylurea from DCC) and can be observed precipitating from the reaction mixture.[2] They have characteristic signals in NMR and a distinct mass in LC-MS.
-
Solution: Minimize this side reaction by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or DMAP. These additives intercept the O-acylisourea to form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.[2]
-
-
Incomplete Ester Hydrolysis: The final saponification step to convert the intermediate ester to the carboxylic acid can be sluggish.
-
Diagnosis: The presence of the ester intermediate in the final product, detectable by LC-MS (different mass) and ¹H NMR (e.g., characteristic ethyl quartet and triplet).
-
Solution: Ensure a sufficient excess of base (e.g., LiOH, NaOH, typically 2-5 equivalents) is used. The reaction may require heating (e.g., 40-60 °C) and extended reaction times.[3] Monitor the reaction to completion by TLC or LC-MS before proceeding with acidic workup.
-
Q2: I've isolated my product, but the NMR spectrum shows several unexpected peaks. What are the common byproducts I should be looking for?
Unexpected signals often correspond to the common byproducts detailed below. A systematic analysis is key to identification.
Table 1: Common Byproducts and Their Spectroscopic Signatures
| Byproduct Name | Probable Origin | Key ¹H NMR Signals (approx.) | Key Mass Spec (MS) Signal |
| Ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate | Incomplete Hydrolysis | ~4.1 ppm (quartet, 2H, -OCH₂CH₃), ~1.2 ppm (triplet, 3H, -OCH₂CH₃) | [M+H]⁺ corresponding to the ester |
| N,N'-Dicyclohexylurea (DCU) | DCC Coupling | Broad NH signals, complex cyclohexyl multiplets ~1.0-2.0 ppm | [M+H]⁺ ~225.2 |
| Cyclopropanecarboxylic acid | Hydrolysis of Acyl Chloride | ~1.5 ppm (multiplet, 1H, cyclopropyl CH), ~0.8-1.0 ppm (multiplets, 4H, cyclopropyl CH₂) | [M-H]⁻ ~85.0 |
| Unreacted Ethyl Isonipecotate [4] | Incomplete Coupling | Signals for the piperidine ring protons, ethyl ester signals, and a secondary amine NH proton. | [M+H]⁺ ~158.1 |
Workflow for Byproduct Identification
The following diagram outlines a logical workflow for identifying unknown impurities based on the synthetic step.
Caption: Troubleshooting workflow for byproduct identification.
Q3: My product is proving difficult to purify by standard chromatography or recrystallization. Why might this be?
Purification challenges often arise when byproducts have similar polarity and solubility profiles to the desired product.
-
Issue: Co-elution during column chromatography.
-
Cause: The unhydrolyzed ester intermediate, ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate, has a polarity very close to the final product, especially in certain solvent systems.
-
Solution: First, ensure the hydrolysis reaction has gone to completion to eliminate this impurity. If it is already present in the mixture, a pH-based extraction can be highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The desired carboxylic acid product will move to the aqueous layer as its carboxylate salt, while the neutral ester byproduct remains in the organic layer. The layers can then be separated, and the aqueous layer re-acidified (e.g., with 1M HCl) to precipitate the pure product.[5]
-
-
Issue: Persistent solid impurity that won't filter out.
-
Cause: If EDC was used as a coupling agent, the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and typically removed during aqueous workup. However, if DCC was used, the dicyclohexylurea (DCU) byproduct is only sparingly soluble in many organic solvents like dichloromethane or ethyl acetate and can be difficult to remove completely.[2]
-
Solution: Most of the DCU can be removed by filtration of the reaction mixture prior to workup. For residual amounts, switching to a solvent system where the product and byproduct have differential solubility for recrystallization can be effective. Alternatively, chromatography using a more polar solvent system may achieve separation.
-
Frequently Asked Questions (FAQs)
This section covers broader topics and best practices for the synthesis.
Q1: What is the recommended synthetic route for this compound?
The most reliable and common route involves a two-step process starting from a commercially available ester of piperidine-4-carboxylic acid, such as ethyl isonipecotate.[4]
-
Amide Bond Formation: Acylation of ethyl isonipecotate with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base. This protects the carboxylic acid from participating in side reactions.[5]
-
Ester Hydrolysis (Saponification): Treatment of the resulting ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/solvent mixture, followed by acidic workup to yield the final product.[3][6]
Caption: Recommended two-step synthetic pathway.
Q2: How do I choose the best amide coupling conditions?
The choice depends on scale, substrate sensitivity, and desired purity profile.
-
Acyl Chloride Method (Schotten-Baumann):
-
Pros: Cost-effective, simple, and uses readily available reagents. The reaction of an amine with an acyl chloride is fast and high-yielding.[1]
-
Cons: Cyclopropanecarbonyl chloride is a lachrymator and is moisture-sensitive, requiring careful handling under inert conditions.[7][8] The reaction generates HCl, which must be neutralized with a base.
-
Best For: Robust, scalable syntheses where cost is a factor.
-
-
Peptide Coupling Reagents (e.g., HATU, HBTU, EDC):
-
Pros: Milder reaction conditions compared to acyl chlorides. High efficiency and often lower incidence of side reactions. Aminium/Uronium-based reagents like HATU are very fast and effective.[2][9] Water-soluble byproducts from EDC make for an easy workup.
-
Cons: These reagents are significantly more expensive than thionyl chloride (used to make the acyl chloride).
-
Best For: Small-scale synthesis, medicinal chemistry applications, or when dealing with sensitive substrates where mild conditions are paramount.
-
Q3: What is the protocol for removing the N-acylurea byproduct from a DCC-mediated coupling reaction?
This protocol focuses on the removal of dicyclohexylurea (DCU), the primary byproduct of DCC coupling.
Experimental Protocol: DCU Removal
-
Initial Filtration (Primary Removal):
-
Upon completion of the coupling reaction (monitored by TLC/LC-MS), cool the reaction mixture (often in DCM or THF) in an ice bath for 30 minutes. This will further decrease the solubility of the DCU.
-
Filter the cold reaction mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU.
-
Wash the filter cake with a small amount of the cold reaction solvent to recover any trapped product.
-
The filtrate, now largely free of DCU, can be taken forward to the standard aqueous workup.
-
-
Secondary Removal (If Necessary):
-
If DCU is still present after workup and evaporation of the solvent, a secondary purification step is needed.
-
Recrystallization: Attempt recrystallization from a solvent system where the desired product and DCU have different solubilities (e.g., Ethyl Acetate/Hexanes, Acetone/Water).
-
Chromatography: If recrystallization fails, flash column chromatography is the most reliable method. DCU is relatively non-polar and will typically elute with less polar solvent mixtures than the desired amide product.
-
References
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- ResearchGate. (2018). Commonly used amide/peptide coupling reagents. [Link]
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Kliachyna, M., et al. (2022).
- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
- PubChem. (n.d.). Cyclopropanecarbonyl chloride.
- Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
- MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2013). Vol. 11 No. 4(44). [Link]
- Matrix Fine Chemicals. (n.d.). PIPERIDINE-4-CARBOXYLIC ACID | CAS 498-94-2. [Link]
- ResearchGate. (2020). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
- ResearchGate. (2015).
- ResearchGate. (2009). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. [Link]
- PubMed. (2010). Discovery of new C3aR ligands.
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. peptide.com [peptide.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. hepatochem.com [hepatochem.com]
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This molecule is a valuable building block in pharmaceutical development, and its efficient synthesis is critical for advancing research programs. The most common route, an N-acylation of piperidine-4-carboxylic acid (isonipecotic acid), often presents challenges related to yield and purity.
This guide is structured to provide researchers with actionable solutions to common problems encountered during this synthesis. We will delve into the causality behind experimental choices, offer detailed troubleshooting in a Q&A format, and provide an optimized, high-yield protocol grounded in established chemical principles.
Reaction Overview: The Schotten-Baumann Approach
The synthesis of this compound is typically achieved via the acylation of piperidine-4-carboxylic acid with cyclopropanecarbonyl chloride. This transformation is ideally performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base.[1][2] This method is highly effective for acylating amines, as the base serves to neutralize the HCl byproduct, thereby driving the reaction to completion and preventing the protonation of the nucleophilic amine starting material.[3]
Reaction Scheme:
Visualized Experimental Workflow
To achieve a high yield, a systematic approach from setup to purification is essential. The following workflow diagram outlines the critical stages of the optimized protocol described later in this guide.
Caption: High-level workflow for the synthesis.
Troubleshooting Guide
This section addresses the most common issues that lead to diminished yields or impure products.
Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Answer: Low yields in this Schotten-Baumann acylation typically stem from one of three main issues: hydrolysis of the acylating agent, incomplete reaction of the starting amine, or mechanical loss during workup.
-
Hydrolysis of Cyclopropanecarbonyl Chloride: Your most likely culprit is the premature hydrolysis of the highly reactive cyclopropanecarbonyl chloride by the aqueous base.[4] This side reaction consumes your reagent to form cyclopropanecarboxylic acid. To mitigate this, ensure the acyl chloride is added slowly and directly into the vigorously stirred reaction mixture at a low temperature (0-5 °C). This maximizes the chance of it reacting with the piperidine nitrogen before it hydrolyzes.
-
Incomplete Reaction: If you recover significant amounts of piperidine-4-carboxylic acid, the issue may be related to pH control or solubility. The piperidine nitrogen must remain deprotonated to be nucleophilic.[3] The pH of the aqueous layer should be maintained between 10 and 12 during the addition of the acyl chloride.[1] If the pH drops too low, the amine becomes protonated and unreactive.
-
Product Loss During Workup: The product is precipitated by acidifying the solution. If acidification is incomplete (pH > 4), the product will remain partially dissolved as its carboxylate salt. Conversely, using an excessive amount of acid can sometimes increase the solubility of the product. Ensure you are carefully adjusting to a pH of ~2-3 for maximal precipitation.
Caption: A decision tree for diagnosing low yields.
Question 2: How critical are the choice of base and solvent?
Answer: They are extremely critical.
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are ideal. They are inexpensive and effectively maintain the high pH required. Organic bases like triethylamine can be used, often in a single organic phase, but this can lead to the formation of triethylammonium chloride salts that can complicate purification.[5] For this synthesis, an inorganic base in a biphasic system is superior. You will need at least two equivalents of base: one to neutralize the HCl byproduct and one to deprotonate the carboxylic acid of the starting material, ensuring it remains in the aqueous phase.
-
Solvent: A biphasic system of water and a non-protic organic solvent like dichloromethane (DCM) or diethyl ether is classic for the Schotten-Baumann reaction.[1][2] However, given that both the starting material (as a salt) and the final product (as a salt) are water-soluble, a primarily aqueous system often works well and simplifies the procedure. The acyl chloride is added neat or as a concentrated solution in a solvent like THF or DCM.
Question 3: My final product is difficult to purify. What are the best practices?
Answer: Purification relies on the acidic nature of your product.
-
Initial Isolation: After the reaction is complete, the mixture will be basic. Perform a wash with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar impurities.
-
Precipitation: Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2-3. Do this slowly in an ice bath, as the neutralization is exothermic. The product should precipitate as a white solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (like NaCl) and residual cyclopropanecarboxylic acid.
-
Recrystallization: For high purity, recrystallize the crude solid. A mixture of water and ethanol is often effective. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this reaction? A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated nitrogen of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A proton transfer, facilitated by the base, yields the final amide product.
Caption: Key steps in the nucleophilic acyl substitution.
Q: Do I need to protect the carboxylic acid group on the piperidine starting material? A: It is generally not necessary for this specific acylation. While esterification is a common protection strategy, the secondary amine is a much stronger nucleophile than the carboxylate anion under the basic reaction conditions. Therefore, N-acylation occurs selectively and much faster than any potential side reactions at the carboxylate. Omitting the protection/deprotection steps significantly improves the overall efficiency and atom economy of the synthesis.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with your piperidine-4-carboxylic acid starting material. Use a polar solvent system (e.g., 10% Methanol in DCM with a drop of acetic acid). The starting material, being a zwitterionic amino acid, will likely have a very low Rf, while the product will be less polar and have a higher Rf. The reaction is complete when the starting material spot is no longer visible.
Optimized High-Yield Experimental Protocol
This protocol is designed to maximize yield by controlling the key variables discussed above.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Sodium Hydroxide (2.2 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM) for TLC
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve sodium hydroxide (2.2 eq) in deionized water (approx. 10 mL per gram of starting material).
-
Dissolution: Add piperidine-4-carboxylic acid (1.0 eq) to the basic solution and stir until it is completely dissolved. The solution may warm slightly.
-
Cooling: Cool the reaction mixture to 0-5 °C using the ice bath.
-
Acyl Chloride Addition: While stirring vigorously, add cyclopropanecarbonyl chloride (1.1 eq) dropwise over 15-20 minutes. Use a pH meter or pH paper to ensure the pH remains above 10 throughout the addition. If it drops, add a small amount of concentrated NaOH solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture again in an ice bath. Slowly and carefully add concentrated HCl to acidify the solution to a pH of 2-3. A thick white precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two portions of cold deionized water.
-
Drying & Purification: Dry the solid under vacuum. For optimal purity, recrystallize from a water/ethanol mixture. This procedure should reliably yield >90% of the pure product.
Data Summary: Impact of Conditions on Yield
The following table summarizes expected outcomes based on variations in key reaction parameters.
| Parameter | Standard Condition | Sub-optimal Condition | Expected Outcome (Sub-optimal) | Rationale |
| Temperature | 0-5 °C | Room Temperature | Decreased Yield (~60-75%) | Increased rate of acyl chloride hydrolysis competes with N-acylation.[4] |
| Base Equivalents | 2.2 eq NaOH | 1.1 eq NaOH | Significantly Decreased Yield (<50%) | Insufficient base to both neutralize HCl and maintain amine nucleophilicity.[3] |
| Rate of Addition | Slow, Dropwise | Rapid, Single Portion | Decreased Yield (~50-70%) | Local concentration of acyl chloride leads to rapid hydrolysis and potential overheating. |
| Final pH | 2-3 | 5-6 | Low Isolated Yield | Product remains partially soluble as the carboxylate salt, leading to loss in the filtrate. |
References
- Schotten–Baumann reaction. Grokipedia.
- Chemistry Schotten Baumann Reaction.
- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chem.Daily.
- identifying side products in the acetyl
- Schotten Baumann Reaction Mechanism Detailed Explan
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Compar
- Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Mol-Instincts.
Sources
Technical Support Center: Stability of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.
Introduction to this compound
This compound is a molecule featuring a piperidine ring, a carboxylic acid group, and a cyclopropylcarbonyl amide moiety.[1][2] Understanding the chemical nature of these functional groups is key to predicting its stability. The amide bond, in particular, is a common structural motif in many pharmaceutical compounds and is generally considered stable.[3] However, like all molecules, its stability in solution is not absolute and can be influenced by various experimental conditions.[4]
This guide will walk you through the potential stability issues, provide answers to frequently asked questions, offer troubleshooting strategies for common experimental problems, and present a detailed protocol for conducting a forced degradation study to assess stability under your specific conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The main factors influencing the stability of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[5][6] The amide linkage and the tertiary amine within the piperidine ring are the most likely sites of degradation.
Q2: What is the expected stability of the amide bond in this molecule?
A2: Amide bonds are generally resistant to hydrolysis at neutral pH.[4] However, under strongly acidic or basic conditions, particularly with the addition of heat, the amide bond can undergo hydrolysis to yield piperidine-4-carboxylic acid and cyclopropanecarboxylic acid.[7][8]
Q3: Are there any other potential degradation pathways besides amide hydrolysis?
A3: Yes. The tertiary amine within the piperidine ring is susceptible to oxidation.[9] This can lead to the formation of an N-oxide or other oxidative degradation products, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.
Q4: What solvents are recommended for preparing stock solutions?
A4: For short-term storage, common organic solvents such as DMSO, DMF, or ethanol are generally suitable. For aqueous experiments, it is advisable to prepare fresh solutions or conduct a preliminary stability assessment in your buffer of choice. The solubility of amides and carboxylic acids can be pH-dependent.[4][10]
Q5: How should I store solutions of this compound?
A5: To maximize the shelf-life of your solutions, we recommend the following storage practices:
-
Temperature: Store solutions at low temperatures, such as refrigerated (2–8°C) or frozen (-20°C or -80°C), to slow down potential degradation reactions.[6]
-
Light: Protect solutions from light by using amber vials or storing them in the dark, as light can catalyze degradation.[6]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Aliquotting: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues you might encounter during your experiments.
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpected peaks appear in my HPLC/LC-MS analysis over time. | Potential Cause: This is a strong indicator of compound degradation. Troubleshooting Steps: 1. Identify the Degradants: Attempt to characterize the new peaks using mass spectrometry. Compare their masses to potential degradation products (e.g., hydrolyzed amide, oxidized forms). 2. Perform a Forced Degradation Study: Follow the protocol in Section 4 to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This can help confirm if the unexpected peaks correspond to degradation products.[12][13] 3. Optimize Storage and Handling: Review your solution preparation and storage conditions. Ensure you are protecting your samples from light, extreme temperatures, and atmospheric oxygen.[14][15] |
| The concentration of my compound solution is decreasing over time. | Potential Cause: This suggests that the parent compound is degrading. Troubleshooting Steps: 1. Re-evaluate Experimental Conditions: Assess the pH, temperature, and duration of your experiment. If possible, modify the conditions to be milder (e.g., lower temperature, shorter incubation time, pH closer to neutral). 2. Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared solutions to ensure accurate concentrations. 3. Investigate Adsorption: In some cases, a decrease in concentration can be due to the compound adsorbing to the surface of the storage container. Consider using different types of vials (e.g., polypropylene vs. glass). |
| I observe a precipitate forming in my aqueous solution. | Potential Cause: This could be due to the formation of a less soluble degradation product or a change in the solubility of the parent compound due to a shift in pH. Troubleshooting Steps: 1. Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR or MS) to determine its identity. 2. Check the pH: Measure the pH of your solution. The carboxylic acid moiety's charge state is pH-dependent, which can significantly impact solubility.[16] 3. Adjust Solvent Composition: Consider adding a co-solvent to your aqueous buffer to improve the solubility of both the parent compound and any potential degradation products. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Protocol: Forced Degradation Study
To proactively understand the stability of this compound under your specific experimental conditions, we highly recommend performing a forced degradation study. This involves subjecting the compound to a range of harsh conditions to accelerate degradation and identify potential degradation products and pathways.[9][17][18]
Objective
To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable analytical column (e.g., C18) for RP-HPLC
-
HPLC or LC-MS system with a UV or DAD detector
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol.
-
Prepare Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (as per ICH Q1B guidelines if available) or near a window for an extended period.
-
-
Prepare Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress samples (e.g., 1:1 with water/methanol).
-
Analysis:
-
At the end of the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze all samples by a validated RP-HPLC method. A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of the control sample.
-
Calculate the percentage degradation of the parent compound in each stress condition.
-
Identify the retention times of any new peaks (degradation products).
-
If using LC-MS, analyze the mass spectra of the degradation products to help elucidate their structures.
-
Summary of Expected Stability
The following table provides a general guideline for the expected stability of this compound under various conditions, based on the known chemistry of its functional groups.
| Condition | Expected Stability | Primary Degradation Pathway |
| Neutral pH (6-8) | Generally Stable | Minimal degradation expected at room temperature. |
| Acidic pH (< 4) | Potentially Labile | Amide hydrolysis, especially with heat. |
| Basic pH (> 9) | Potentially Labile | Amide hydrolysis, especially with heat. |
| Oxidizing Agents | Labile | Oxidation of the piperidine nitrogen. |
| Elevated Temperature | Potentially Labile | May accelerate hydrolysis and other degradation reactions. |
| Light Exposure | Potentially Labile | Photodegradation may occur, often via radical mechanisms. |
By following the guidance in this document, you can better understand and control the stability of this compound in your research, leading to more reliable and reproducible experimental outcomes.
References
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs. [Link]
- Baggio, R., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
- Indiana University. Storage of Laboratory Chemicals: Research Safety. Protect IU. [Link]
- Solubility of Things. (2023). Amides: Structure, Properties, and Reactions. [Link]
- Manolov, S. (2023). Trying to Copy the Nature–the Amide Bond. Amrita Vishwa Vidyapeetham. [Link]
- Greenberg, A., et al. (2008). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. [Link]
- Wikipedia. Amide. [Link]
- University of St Andrews.
- InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]
- University of California, Davis. Amides. Principles of Drug Action 1. [Link]
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine. [Link]
- R Discovery.
- Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
- Vedantu. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [Link]
- ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]
- PubChem. This compound. [Link]
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- MDPI. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]
- PubMed Central. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
- EduBirdie. Functional Derivatives Of Carboxylic Acids. Chapter 4. [Link]
- National Institutes of Health. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
- PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trying to Copy the Nature–the Amide Bond - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of Piperidine-4-Carboxylic Acid
Welcome to the technical support center for the acylation of piperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this common but often challenging transformation. Here, we address specific issues encountered during experimental work, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation of piperidine-4-carboxylic acid is giving a low yield of the desired N-acyl product, and I suspect O-acylation is occurring. Why is this happening and how can I prevent it?
A1: Understanding the Competing Pathways
This is a classic chemoselectivity problem arising from the presence of two nucleophilic sites: the secondary amine (N) and the carboxylate group (O). The secondary amine is generally a stronger nucleophile than the corresponding carboxylate. However, under certain conditions, the carboxylate can be acylated to form a mixed anhydride, which is often unstable and can lead to byproducts or decomposition.
Causality:
-
Activation of the Carboxylic Acid: When you use a coupling reagent (e.g., carbodiimides like DCC, EDC) to activate an external carboxylic acid for amide bond formation, the piperidine's own carboxylic acid can compete for this activation, leading to self-condensation or polymerization.
-
O-Acylation: The oxygen of the carboxylate can attack the activated acylating agent, forming an O-acyl intermediate. This is particularly prevalent if the amine is protonated or sterically hindered, reducing its nucleophilicity.[1][2]
Troubleshooting Workflow: Mitigating O-Acylation & Low Yield
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Low Yield / Suspected\nO-Acylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the piperidine's\ncarboxylic acid protected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protect [label="Protect the Carboxylic Acid\n(e.g., as a Methyl or t-Butyl Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are you using a\ncarbodiimide (DCC, EDC)\nwithout an additive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_additive [label="Incorporate an Additive\n(HOBt, HOAt, Oxyma)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the reaction pH\ncontrolled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control_ph [label="Add a Non-Nucleophilic Base\n(e.g., DIPEA, NMM)\nto scavenge acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Coupling Reagent\n(Consider Phosphonium/Uronium Salts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved N-Acylation\nSelectivity & Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> protect [label="No"]; q1 -> q2 [label="Yes"]; protect -> q2; q2 -> add_additive [label="Yes"]; q2 -> q3 [label="No"]; add_additive -> q3; q3 -> control_ph [label="No"]; q3 -> reassess [label="Yes"]; control_ph -> reassess; reassess -> success; } dot Caption: Troubleshooting workflow for low N-acylation yield.
Solutions & Protocols:
-
Protect the Carboxylic Acid: The most robust strategy is to temporarily protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester).[3][4] This removes the competing nucleophile entirely. The tert-butyl ester is particularly useful as it can be removed under acidic conditions that typically leave the newly formed amide bond intact.
-
Optimize Coupling Reagents and Additives:
-
If protection is not feasible, the choice of coupling reagent is critical. Standard carbodiimides like DCC or EDC can be prone to side reactions.[5]
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is strongly recommended.[6] These additives react with the activated species to form an active ester that is more selective for N-acylation over O-acylation and also helps to suppress racemization.[6][7]
-
Switch Reagent Class: Consider using uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[5][8] These reagents often provide faster reaction times and higher selectivity with fewer side reactions compared to carbodiimides alone.[7]
-
-
Control Reaction pH: The reaction should be run under slightly basic conditions to ensure the piperidine nitrogen is deprotonated and thus maximally nucleophilic. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is standard practice to neutralize any acidic byproducts generated during the reaction.[6][9]
Q2: I am observing a byproduct with a higher molecular weight than my expected product. Could this be di-acylation, and how can I avoid it?
A2: Identifying and Preventing Di-acylation
Yes, a higher molecular weight product often suggests di-acylation, where both the piperidine nitrogen and the carboxylic acid have been acylated. This can occur if the initially formed O-acyl product (a mixed anhydride) rearranges or if reaction conditions are harsh enough to acylate both sites.
Causality:
-
Excess Acylating Agent: Using a large excess of a highly reactive acylating agent (like an acyl chloride) can drive the reaction to acylate both the amine and the carboxylate.
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for the less favorable O-acylation.
Reaction Pathway: N-Acylation vs. Di-acylation
dot digraph "Acylation_Pathways" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Piperidine-4-COOH\n+ R-CO-X", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; n_acyl [label="Desired Product:\nN-Acyl-piperidine-4-COOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; o_acyl [label="Side Product:\nO-Acyl Intermediate\n(Mixed Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; di_acyl [label="Side Product:\nN,O-Di-Acyl Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> n_acyl [label=" Favored Pathway\n(Selective Conditions) ", color="#34A853"]; start -> o_acyl [label=" Side Pathway ", style=dashed, color="#EA4335"]; o_acyl -> di_acyl [label=" + R-CO-X\n(Harsh Conditions) ", style=dashed, color="#EA4335"]; } dot Caption: Competing N-acylation and di-acylation pathways.
Solutions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the acylating agent rather than a large excess. Consider slow, portion-wise addition of the acylating agent to maintain a low instantaneous concentration.
-
Temperature Control: Perform the reaction at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[10] Avoid heating unless reaction monitoring (e.g., by TLC or LC-MS) shows no conversion at lower temperatures.
-
Choice of Acylating Agent: Acyl chlorides are highly reactive and more prone to causing side reactions.[8] If you are using an acyl chloride, ensure a suitable base is present to scavenge the HCl byproduct immediately.[10] Using a carboxylic acid with a coupling agent like HATU often provides a more controlled reaction.[7][11]
Q3: I am working with a chiral derivative of piperidine-4-carboxylic acid. What are the risks of racemization during acylation and how can I minimize them?
A3: Preserving Stereochemical Integrity
Racemization is a significant risk when an adjacent chiral center is present, particularly at the α-carbon to the carboxylic acid. The risk arises from the formation of an oxazolone (or azlactone) intermediate, which can readily tautomerize to a non-chiral form.[12]
Causality:
-
Over-activation: Highly reactive intermediates, such as the O-acylisourea formed with carbodiimides, are prone to cyclize into an oxazolone.[8][12]
-
Base-Induced Racemization: The presence of excess strong base can deprotonate the α-carbon of the activated acid, leading to racemization.[13] This is a particular concern in peptide synthesis.[6]
Solutions & Protocols:
-
Use Racemization-Suppressing Additives: As mentioned previously, additives like HOBt and, particularly, its 7-aza derivative (HOAt), are highly effective at minimizing racemization.[6][8] They form active esters that are less prone to oxazolone formation.
-
Select "Racemization-Free" Coupling Reagents:
-
Base Selection and Stoichiometry: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[6] Use the minimum amount of base necessary (typically 1-2 equivalents) to facilitate the reaction.
-
Temperature Control: Keep the reaction temperature as low as possible (e.g., 0 °C to room temperature) to minimize the rate of racemization.
Table 1: Comparison of Common Coupling Reagents for Acylation
| Reagent Class | Examples | Pros | Cons | Racemization Risk |
| Carbodiimide | EDC, DCC, DIC | Inexpensive, readily available. | Can form insoluble ureas (DCC), requires additives to suppress side reactions. | Moderate to High (without additives) |
| Phosphonium Salt | PyBOP, PyAOP | High yields, byproduct is water-soluble. | Can be more expensive. | Low to Moderate |
| Uronium/Aminium Salt | HATU, HBTU, HCTU | Fast reactions, high yields, low racemization.[7] | Can react with free amine if used in excess.[5] | Low |
| Ynamide | MYMsA, MYTsA | "Racemization-free", excellent chemoselectivity, no additives needed.[13] | Newer class of reagents, may be less common. | Very Low[14][15] |
Q4: My final product is difficult to purify. What are the best practices for purifying acylated piperidine-4-carboxylic acids?
A4: Strategies for Effective Purification
The amphoteric nature of the product (containing both a basic nitrogen and an acidic carboxyl group) can complicate purification.
Solutions & Protocols:
-
Aqueous Workup: A well-designed aqueous workup is the first and most critical step.
-
Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate unreacted piperidine starting material and any basic byproducts, pulling them into the aqueous layer. Your N-acylated product, being less basic, may remain in the organic layer.
-
Base Wash: A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will deprotonate the carboxylic acid of your product and any unreacted acidic starting materials, pulling them into the aqueous layer.[17]
-
pH Adjustment & Extraction: By carefully adjusting the pH of the aqueous layers, you can often selectively precipitate or extract your desired product. General purification procedures for carboxylic acids often involve these acid-base extraction steps.[18]
-
-
Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying these types of polar molecules.[17][19] A C18 column with a water/acetonitrile or water/methanol gradient containing an additive like formic acid or TFA is a common starting point.[19]
-
Silica Gel Chromatography: This can be challenging due to the compound's polarity causing streaking on the column. To improve separation, consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid, or a small amount of triethylamine or ammonia to handle the basicity of the piperidine nitrogen.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
References
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
- ACS Publications. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. organic-chemistry.org. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
- Tan, L., et al. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 27(5), 803-818. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Pediaa. (2020).
- Brainly. (2023).
- Royal Society of Chemistry. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
- ACS Publications. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]
- Elsevier. (2019). Amino Acid-Protecting Groups. ScienceDirect. [Link]
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- University of Rochester. (n.d.). Protecting Groups. Chemistry Department. [Link]
- Zán, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(11), 17621-17637. [Link]
- Google Patents. (1993).
- Undheim, K., & Ben-Abdelouahab, F. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 472-493. [Link]
- Pearson. (2024).
- Li, W., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(23), 5626. [Link]
- Google Patents. (2008).
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ACS Publications. (2000). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]
- LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
- Chinese Chemical Letters. (2017). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. ScienceDirect. [Link]
- Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. [Link]
- Hindawi. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. brainly.com [brainly.com]
- 3. jocpr.com [jocpr.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 14. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
purification of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid using column chromatography
Technical Support Center: Purification of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the purification of this compound. This document provides a comprehensive, experience-driven approach to developing a robust purification strategy using column chromatography and troubleshooting common issues encountered in the lab.
Understanding the Molecule: Key Challenges
This compound presents a unique purification challenge due to its dual functionality:
-
Carboxylic Acid: This group is polar and acidic (pKa of the parent piperidine-4-carboxylic acid is ~3.73)[1]. On standard silica gel, which is slightly acidic, this functional group can interact strongly, leading to significant peak tailing or streaking[2].
-
Tertiary Amide: The N-acylpiperidine structure adds to the molecule's polarity.
-
Overall Polarity: The combination of these groups makes the molecule quite polar, with a calculated XLogP3 of 0.2[3]. This polarity dictates the choice of chromatography mode and solvent systems.
Given these properties, a standard, neutral mobile phase on silica gel is likely to yield poor results. Our strategy must actively manage the ionization state of the carboxylic acid to achieve a successful separation.
Part 1: Method Development & Initial Setup
Before attempting a large-scale column, a systematic approach using Thin Layer Chromatography (TLC) is essential for developing an effective separation method.
Q1: Which chromatography mode should I start with: Normal-Phase or Reversed-Phase?
Answer: Both normal-phase (silica gel) and reversed-phase (C18) chromatography are viable options, but they require different strategies. For most academic and process labs, silica gel is more common and cost-effective for preparative scale, so we will focus on that first.
| Feature | Normal-Phase (Silica Gel) | Reversed-Phase (C18-Silica) |
| Stationary Phase | Polar (Silica)[4] | Non-polar (C18 Alkyl Chains)[5] |
| Mobile Phase | Non-polar to moderately polar (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) | Polar (e.g., Water/Acetonitrile, Water/Methanol)[5] |
| Elution Order | Least polar compounds elute first[4]. | Most polar compounds elute first[5]. |
| Key Consideration for This Molecule | Must suppress ionization of the carboxylic acid to prevent extreme retention and peak tailing. | Must suppress ionization to increase retention, as the ionized form is highly polar and may elute in the void volume[6][7]. |
Recommendation: Start with normal-phase on silica gel, as it is often more straightforward for initial purification of crude reaction mixtures. If impurities are very close in polarity or if the compound proves unstable on silica, reversed-phase is an excellent alternative[8].
Q2: How do I develop a good solvent system for silica gel chromatography?
Answer: The key is to find a solvent system that provides a TLC Retention Factor (Rf) of 0.25-0.35 for the target compound. This Rf range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.
Step-by-Step TLC Protocol:
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol, DCM).
-
Select Initial Solvents: A common starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent. Good combinations include:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Ethyl Acetate (EtOAc) / Hexanes (or Heptane)
-
-
Incorporate an Acidic Modifier: This is the most critical step. To prevent streaking, add 0.5-1% acetic acid (AcOH) or formic acid (FA) to your mobile phase mixture[2][9]. This keeps the carboxylic acid group protonated (neutral), minimizing its strong interaction with silica gel.
-
Screen Solvent Ratios:
-
Start with a high ratio of the polar solvent, for example, 9:1 DCM/MeOH + 1% AcOH.
-
Spot the TLC plate, elute, and visualize (e.g., under UV light if applicable, or using a stain like permanganate).
-
If the Rf is too high (spot near the top), decrease the polarity by reducing the amount of methanol.
-
If the Rf is too low (spot near the bottom), increase the polarity by increasing the amount of methanol.
-
-
Optimize: Fine-tune the ratio until the Rf of your target compound is in the 0.25-0.35 range and is well-separated from major impurities.
Part 2: Troubleshooting Guide for Column Chromatography
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound is streaking/tailing badly on the TLC plate and the column, even with an acid modifier.
| Cause | Troubleshooting Action |
| Insufficient Acid Modifier | The concentration of the acid (AcOH or FA) may be too low to fully suppress the ionization of your carboxylic acid. Action: Increase the acid modifier concentration slightly, for example, from 1% to 2%. Be cautious, as excessive acid can sometimes affect acid-sensitive compounds[10]. |
| Sample Overload | Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to poor peak shape[10]. Action: For TLC, use a more dilute sample solution. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel mass, depending on separation difficulty). |
| Sample Insoluble in Mobile Phase | If the sample crashes out at the top of the column when the mobile phase is applied, it will streak down the column as it slowly redissolves. Action: Use a "dry loading" technique. Dissolve your crude sample in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. Load this powder onto the top of your packed column[11]. |
Problem 2: My compound won't elute from the column, or the yield is very low.
| Cause | Troubleshooting Action |
| Mobile Phase is Not Polar Enough | The solvent system developed by TLC may not translate perfectly, or the column may have been packed improperly. Action: Gradually increase the polarity of your mobile phase. For example, if you are running 95:5 DCM/MeOH, switch to a 90:10 mixture. Make sure the acid modifier is present in all solvents. |
| Irreversible Adsorption/Decomposition | Carboxylic acids can sometimes bind irreversibly to silica, or the compound may be unstable on the acidic silica surface[12]. Action: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, decomposition is likely[13]. In this case, switching to reversed-phase chromatography or using a deactivated silica gel is recommended[12]. |
| Compound Eluted in the Solvent Front | If the initial mobile phase was too polar, the compound may have eluted very quickly with non-polar impurities. Action: Always collect the first few fractions coming off the column and check them by TLC[12]. |
Problem 3: The separation is poor; fractions are all mixed.
| Cause | Troubleshooting Action |
| Poor Column Packing | Air bubbles, cracks, or an uneven silica bed will lead to channeling and a complete loss of separation. Action: Ensure you are using a proper slurry packing method. Never let the top of the silica bed run dry during packing or running the column[11]. |
| Loading Band is Too Wide | Dissolving the sample in a large volume of solvent for loading creates a thick starting band, negating any potential for good separation. Action: Always dissolve the sample in the absolute minimum amount of solvent for wet loading, or preferably, use the dry loading technique described earlier[11]. |
| Incorrect Mobile Phase Choice | The chosen solvent system may not have sufficient selectivity for your compound and the impurities. Action: Re-screen different solvent systems using TLC. Try a different combination of solvents (e.g., switch from DCM/MeOH to EtOAc/Hexanes with an acid modifier) to alter the selectivity. |
Part 3: Experimental Workflows & Diagrams
Workflow 1: Standard Purification Process
This workflow outlines the logical steps from initial analysis to final product isolation.
Caption: Overall workflow for purification.
Workflow 2: Troubleshooting Logic for Poor Separation
This decision tree helps diagnose and solve common separation issues.
Caption: Troubleshooting decision tree for separation issues.
References
- Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16. [Link]
- ChemBK. (n.d.). piperidine-4-carboxylic acid. [Link]
- Waters Corporation. (2020). In Need of Some Reversed Phase Polar Acid Relief.
- Teledyne ISCO. (2012).
- ChemistryViews. (2012).
- University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8902915, this compound. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2020).
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Biotage. (2023).
- National Institutes of Health. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]
- Phenomenex. (2025). Normal-phase vs.
- Wikipedia. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Analysis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid and its Impurities
Welcome to the technical support center for the analytical characterization of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the detection of impurities in this molecule. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and accuracy of your analytical data.
Introduction: The Importance of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, robust analytical methods are essential for identifying and quantifying any process-related impurities and degradation products.
This guide will delve into the common analytical techniques employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore common challenges and provide systematic troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for in my sample of this compound?
A1: Based on the common synthetic route, which involves the acylation of piperidine-4-carboxylic acid (isonipecotic acid) with an activated cyclopropyl carboxylic acid derivative, the most probable impurities include:
-
Unreacted Starting Materials:
-
Piperidine-4-carboxylic acid
-
Cyclopropanecarboxylic acid
-
-
Reagent-Related Impurities:
-
Residual coupling agents or their by-products.
-
-
Degradation Products:
Q2: My HPLC chromatogram shows poor peak shape (tailing) for the main component. What could be the cause?
A2: Peak tailing for acidic compounds like this compound is often due to interactions with the stationary phase. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxylic acid and the amide, causing tailing.
-
Solution: Use an end-capped column or a column specifically designed for polar compounds. Alternatively, adding a competing acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase can mask these silanol groups.
-
-
Incorrect Mobile Phase pH: If the mobile phase pH is not sufficiently low, the carboxylic acid will be partially ionized, leading to secondary interactions.
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it in its neutral form. Using a buffer or adding formic acid or phosphoric acid is common practice.[2]
-
Q3: I am not detecting my low-level impurities with my UV detector. What are my options?
A3: If your impurities lack a strong UV chromophore, a UV detector may not be sensitive enough. Consider the following:
-
Use a More Universal Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect non-volatile analytes regardless of their optical properties.
-
Switch to LC-MS: Mass spectrometry is a highly sensitive and specific detection method that can identify and quantify impurities even at trace levels.[3]
Q4: How can I confirm the structure of an unknown impurity?
A4: Structural elucidation of an unknown impurity typically requires a combination of techniques:
-
LC-MS/MS: Obtain the accurate mass of the impurity to propose a molecular formula. Perform fragmentation (MS/MS) to get structural information. The fragmentation of piperidine derivatives often involves cleavage of the ring or reactions of its substituents.[4]
-
Isolation and NMR: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. Subsequent analysis by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can provide unambiguous structural confirmation.[1][5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method is the cornerstone of impurity profiling. Below is a troubleshooting guide for common issues encountered during the analysis of this compound.
Caption: A typical workflow for HPLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Main Peak and Impurity | - Inappropriate mobile phase composition.- Unsuitable column chemistry. | - Optimize the organic modifier (acetonitrile or methanol) percentage.- Perform a gradient elution.- Try a different stationary phase (e.g., phenyl-hexyl). |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure thorough mixing.- Check the pump for leaks and ensure proper solvent delivery.[6] |
| Ghost Peaks | - Carryover from previous injections.- Contaminated mobile phase or glassware. | - Implement a needle wash step in your injection sequence.- Use high-purity solvents and clean glassware.[2] |
| Baseline Drift or Noise | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Use HPLC-grade solvents.- Replace the detector lamp if necessary.[7] |
-
Instrumentation: HPLC system with a UV detector or CAD.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the sensitive detection and identification of impurities.
Caption: A logical approach to impurity identification using LC-MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization of the Analyte | - Suboptimal mobile phase pH.- Inappropriate ionization mode (ESI+ vs. ESI-). | - Adjust the mobile phase pH to promote protonation (for ESI+) or deprotonation (for ESI-). For this molecule, ESI+ is generally suitable due to the piperidine nitrogen.- Test both positive and negative ionization modes. |
| Ion Suppression | - High concentrations of non-volatile buffers (e.g., phosphate).- Co-eluting matrix components. | - Replace non-volatile buffers with volatile ones like ammonium formate or ammonium acetate.- Improve chromatographic separation to resolve the analyte from interfering components. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Optimize the source parameters (temperature, voltages) to minimize fragmentation and maximize the molecular ion signal. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the definitive structural elucidation of organic molecules, including impurities.[5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Presence of paramagnetic impurities.- Sample aggregation.- Poor shimming. | - Filter the sample if particulates are present.- Try a different deuterated solvent or adjust the sample concentration.- Re-shim the magnet. |
| Low Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans. For ¹³C NMR, this is often necessary. |
| Overlapping Peaks | - Complex mixture.- Insufficient magnetic field strength. | - Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity.- If available, use a higher field NMR spectrometer. |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4]
Protocol for a Forced Degradation Study
-
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.[1]
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.[1]
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.[1]
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
Method Validation
All analytical methods used for impurity detection must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- Altabrisa Group. (2025).
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- International Council for Harmonis
- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Journal of Chemical and Pharmaceutical Sciences.
- SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- Pharmaffiliates. (2025).
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- IJSDR. Troubleshooting in HPLC: A Review. [Link]
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
- PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
- The Royal Society of Chemistry. (2019).
- SynZeal. 1-Nitrosopiperidine-4-Carboxylic Acid. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
- American Elements. 1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid. [Link]
- Monash University. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. biomedres.us [biomedres.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity in Reactions of Piperidine-4-Carboxylic Acid Derivatives
Introduction
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid and its derivatives. A common concern in pharmaceutical chemistry is the preservation of stereochemical integrity during synthetic transformations. While the parent molecule, this compound, is achiral, many of its analogues and reaction products are not. This guide provides in-depth answers, troubleshooting protocols, and mechanistic insights to address the critical challenge of preventing epimerization or racemization in your experimental work.
We will explore the common scenarios where stereochemistry becomes a pivotal concern and provide actionable strategies to ensure your reactions yield the desired stereoisomer with high fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am concerned about racemization of this compound. Is this possible?
Short Answer: No, the parent molecule itself cannot be racemized because it is achiral.
Detailed Explanation: Racemization is the process of converting a chiral molecule, which exists as a single enantiomer, into an equal mixture of both enantiomers (a racemate). A molecule must possess a stereocenter (a chiral center) to be chiral.
The structure of this compound has a plane of symmetry that passes through the nitrogen atom, the C4 carbon, and the carboxyl group. Due to this symmetry, no carbon atom in the molecule is a stereocenter. Therefore, it is an achiral compound and cannot undergo racemization.
Your concern likely stems from one of two common scenarios in drug development:
-
You are working with a substituted derivative of this molecule that is chiral. For example, a methyl group at the C2, C3, C5, or C6 position would create a stereocenter.
-
You are performing a reaction that involves coupling this acid with a chiral molecule , such as a chiral amine or amino acid, and you need to prevent the racemization of that coupling partner.
The following sections will address these more specific and highly relevant scenarios.
Q2: My piperidine-4-carboxylic acid derivative has a substituent, making it chiral. How do I prevent epimerization during amide coupling reactions?
Core Issue: The primary risk of epimerization for N-acyl piperidine derivatives, particularly those with a stereocenter at C3 or C5 (alpha to the carboxyl group), occurs during the activation of the carboxylic acid. The activated intermediate can facilitate deprotonation and reprotonation at the adjacent stereocenter, leading to a loss of stereochemical purity.
Mechanism of Epimerization: The activation of the carboxylic acid (e.g., with a carbodiimide like EDC) makes the alpha-proton more acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face, leading to epimerization (inversion of the stereocenter).
Strategies for Mitigation:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents are generally preferred as they can lead to faster coupling rates, minimizing the time the activated species is present and susceptible to epimerization.
-
HATU and HBTU are highly effective. They react with the carboxylate to form an activated ester in situ, which rapidly couples with the amine. The formation of the HOBt or HOAt ester is often faster than the rate of enolization.
-
-
Use of Additives: Racemization-suppressing additives are crucial. They function by trapping the activated intermediate as a less reactive, more stable ester, which is less prone to epimerization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Considered one of the most effective additives for suppressing racemization, often outperforming HOBt.
-
1-Hydroxybenzotriazole (HOBt): The classic additive, still widely used and effective.
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt due to the neighboring group effect of the pyridine nitrogen, which can accelerate the subsequent aminolysis step.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base is ideal.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Avoid: Triethylamine (TEA), as it is more nucleophilic and can have a higher propensity to cause side reactions and epimerization.
-
Stoichiometry: Use the minimum amount of base necessary, typically 1.0 to 1.1 equivalents for the carboxylate salt formation and 1.0 equivalent if the amine partner is a hydrochloride salt. Excess base significantly increases the risk of epimerization by promoting enolization.
-
-
Temperature Control: Perform the reaction at a low temperature.
-
Protocol: Activate the carboxylic acid at 0 °C for 15-30 minutes, then add the amine and allow the reaction to slowly warm to room temperature overnight. Lower temperatures disfavor the enolization pathway, which typically has a higher activation energy.
-
Troubleshooting & Protocol Workflow
Below is a decision-making workflow for selecting low-epimerization coupling conditions.
Caption: Workflow for minimizing epimerization during amide coupling.
Q3: How do I perform an amide coupling with a chiral amine without racemizing the amine?
Core Issue: This is a classic problem in peptide synthesis. The risk of racemization shifts from the carboxylic acid component to the N-terminus of the amine component, especially if it is an amino acid ester. The mechanism often involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated amino acid, which can readily racemize. While your this compound cannot form an oxazolone, the principles for protecting the chiral amine partner are identical.
Key Principle: The faster the coupling, the better. The goal is to ensure that the rate of aminolysis (the desired reaction) is significantly faster than the rate of racemization of the activated species or the amine partner.
Recommended Protocol for High-Fidelity Coupling:
This protocol is optimized to prevent the racemization of a valuable chiral amine coupling partner.
| Parameter | Recommendation | Rationale (Why this works) |
| Coupling Reagent | HATU or COMU | These reagents promote extremely fast amide bond formation, often completing in minutes, minimizing contact time with activating agents. |
| Additive | OxymaPure® or HOAt | Suppresses side reactions and maintains a high rate of efficient coupling. Included in HATU/COMU but can be added separately with EDC. |
| Base | DIPEA or Collidine | A non-nucleophilic, hindered base prevents unwanted side reactions with the activated acid and is less likely to catalyze racemization. |
| Solvent | DMF or NMP | Polar aprotic solvents are generally best for solubility and reaction rates. Avoid protic solvents. |
| Temperature | 0 °C to Room Temperature | Starting cold and allowing the reaction to warm helps control the initial exotherm and maintain stability. |
| Order of Addition | (Acid + Reagent) then Amine | Pre-activation: Mix the carboxylic acid, coupling reagent, and base for a short period (5-15 min at 0 °C) before adding the amine. This ensures the amine reacts immediately with the fully formed activated species. |
Step-by-Step Laboratory Method:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.1 eq.) dropwise. (Use 2.1 eq. if your amine is an HCl salt; use 1.05 eq. if it is a free base).
-
Stir the mixture at 0 °C for 10 minutes. You should have a clear solution.
-
In a separate flask, dissolve your chiral amine (1.05 eq.) in a small amount of DMF.
-
Add the amine solution to the activated acid mixture dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.
-
Monitor the reaction by LCMS or TLC.
-
Upon completion, proceed with an aqueous workup to quench the reaction and remove excess reagents.
Diagram: Factors Influencing Stereochemical Outcome
Caption: Key experimental factors that control the risk of racemization.
References
- Title: The Use of Uronium Reagents for Amide Bond Formation Source:Organic & Biomolecular Chemistry URL:[Link]
- Title: OxymaPure: An Efficient Additive for Peptide Synthesis to Replace HOBt Source:Chemistry - A European Journal URL:[Link]
- Title: Racemization in Peptide Synthesis Source:Peptide Science URL:[Link]
- Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Peptide Coupling Reagents Source:Organic Letters URL:[Link]
managing reaction temperatures for 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Proper thermal management is paramount for achieving high yield, purity, and ensuring the safety and reproducibility of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is temperature management so critical for the acylation of piperidine-4-carboxylic acid?
A1: The core of this synthesis is a nucleophilic acyl substitution reaction between the secondary amine of piperidine-4-carboxylic acid and the highly reactive cyclopropanecarbonyl chloride. This reaction is inherently fast and significantly exothermic.[1] Without precise temperature control, several issues can arise:
-
Runaway Reaction: The rapid release of heat can cause the reaction temperature to escalate uncontrollably, leading to solvent boiling, pressure buildup, and potential safety hazards.
-
Side Product Formation: Elevated temperatures can provide the activation energy for undesired reaction pathways, such as the formation of over-acylated products or degradation of starting materials and the desired product.[2]
-
Decreased Selectivity: The desired N-acylation is favored at lower temperatures. Higher temperatures can lead to a less selective reaction, complicating purification and reducing the overall yield.
Q2: What is the typical temperature profile for this synthesis?
A2: A successful synthesis follows a carefully controlled temperature profile:
-
Initial Cooling: The solution of piperidine-4-carboxylic acid and a base (like triethylamine or NaOH) is typically cooled to a low temperature, commonly 0-5 °C, before the addition of the acyl chloride.[3][4]
-
Controlled Addition: The cyclopropanecarbonyl chloride is added dropwise or in portions while maintaining the low temperature to dissipate the heat generated from the exothermic reaction.
-
Gradual Warming & Reaction Progression: After the addition is complete, the reaction mixture is often allowed to warm slowly to room temperature and stirred for several hours to ensure the reaction proceeds to completion.[3] In some cases, gentle heating might be required if reaction kinetics are slow, but this must be carefully monitored.
Q3: My reaction yield is consistently low. Could temperature be the culprit?
A3: Absolutely. Temperature is a primary suspect in cases of low yield.
-
If the temperature is too high during addition: You risk degrading the thermally sensitive cyclopropanecarbonyl chloride or the product itself.
-
If the temperature is too low after addition: The reaction may not proceed to completion, leaving unreacted starting materials. It is crucial to allow the reaction to stir for an adequate time at a suitable temperature (e.g., room temperature) post-addition. Monitoring the reaction via TLC or LC-MS is essential to determine the optimal reaction time.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during the synthesis.
Issue 1: The reaction mixture turned dark brown/black upon adding cyclopropanecarbonyl chloride.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Uncontrolled Exotherm | A rapid, localized increase in temperature due to adding the acyl chloride too quickly has caused decomposition. Acyl chlorides are highly reactive, and their reaction with amines can generate significant heat.[1] This localized "hot spot" degrades the organic molecules present. | 1. Pre-cool: Ensure the reaction flask containing the piperidine derivative and base is thoroughly cooled in an ice-salt or acetone-dry ice bath to 0 °C or below before starting the addition. 2. Slow Addition: Add the cyclopropanecarbonyl chloride dropwise via an addition funnel over a period of 30-60 minutes. 3. Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure immediate dispersal of the acyl chloride and uniform temperature distribution. 4. Dilution: Ensure the reaction is not overly concentrated. A sufficient volume of solvent acts as a heat sink, helping to absorb the energy released. |
Issue 2: The final product is contaminated with significant impurities, complicating purification.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Side Reactions at Elevated Temperatures | Temperatures above the optimal range (e.g., >25 °C during addition) can promote side reactions. The acyl chloride can react with the carboxylate group (if not fully deprotonated) or other species, leading to a complex mixture. | 1. Strict Temperature Adherence: Maintain the reaction temperature at 0-5 °C throughout the entire addition phase. Use a thermometer to monitor the internal temperature of the reaction, not just the bath temperature. 2. Inert Atmosphere: While the primary issue is thermal, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may be triggered at higher temperatures. |
| Hydrolysis of Acyl Chloride | If there is moisture in the reactants or solvent, the cyclopropanecarbonyl chloride will readily hydrolyze to cyclopropanecarboxylic acid, especially if the temperature rises.[5][6] This acid will not react with the piperidine and will need to be removed during workup. | 1. Use Anhydrous Reagents: Use anhydrous solvents (e.g., DCM, THF) and ensure all glassware is oven-dried. 2. Control Atmosphere: Perform the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction. |
Issue 3: The reaction stalls and does not proceed to completion (verified by TLC/LC-MS).
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Insufficient Thermal Energy | While initial cooling is critical to control the exotherm, some reactions require a certain amount of thermal energy to overcome the activation barrier and proceed to completion. | 1. Allow to Warm: Once the acyl chloride addition is complete and the initial exotherm has subsided, remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25 °C). 2. Monitor and Heat (If Necessary): Let the reaction stir at room temperature for 2-4 hours, monitoring progress. If the reaction is still incomplete, gentle heating to 40-50 °C can be applied. Use a temperature-controlled heating mantle and monitor closely to avoid decomposition. |
Data Summary & Key Parameters
The following table summarizes the critical temperature parameters for this synthesis.
| Reaction Stage | Recommended Temperature | Rationale | Monitoring Method | Corrective Action for Deviation |
| 1. Reactant Solution Prep | 0 to 5 °C | Pre-cooling the piperidine solution prepares the system to absorb the heat of reaction. | Internal thermometer | If temperature is too high, allow more time for cooling before proceeding. |
| 2. Acyl Chloride Addition | 0 to 5 °C | To control the strong exotherm of the acylation, preventing side reactions and decomposition.[3][4] | Continuous internal thermometer reading | If Temp > 5°C: Immediately pause the addition. If Temp < 0°C: Ensure stirring is adequate to prevent freezing. |
| 3. Reaction Progression | 20 to 25 °C (Room Temp) | To ensure the reaction proceeds to completion after the initial, highly exothermic phase is over. | TLC / LC-MS analysis | If reaction stalls: Gently warm to 40°C and continue monitoring. |
| 4. Work-up / Quenching | 0 to 10 °C | Quenching unreacted acyl chloride with water is also exothermic. Cooling prevents a sudden temperature spike. | Visual/Manual check | Perform the quench slowly by adding the reaction mixture to ice-cold water or vice-versa. |
Visualizing Thermal Effects
The following diagram illustrates the causal relationships between reaction temperature and key experimental outcomes. Understanding these connections is fundamental to troubleshooting and optimizing the synthesis.
Caption: Relationship between temperature and reaction outcomes.
Detailed Experimental Protocol
This protocol provides a reference methodology with an emphasis on thermal control points.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Triethylamine (2.2 eq) or Sodium Hydroxide (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Brine
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas (N₂) inlet.
-
Dissolution & Cooling: Charge the flask with piperidine-4-carboxylic acid and anhydrous DCM. Begin stirring and add the triethylamine. Cool the resulting slurry to 0 °C using an ice-water bath.
-
Controlled Addition: Dilute the cyclopropanecarbonyl chloride with a small amount of anhydrous DCM in the addition funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 3-5 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the flask back down to 0 °C. Slowly add deionized water to quench the reaction and dissolve any amine salts.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
References
- Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. Fig. S1 Temperature vs. reaction time for various method of acylation....
- PubMed. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations. National Center for Biotechnology Information.
- MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- PubChem. Cyclopropanecarbonyl chloride. National Center for Biotechnology Information.
- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Actylis - Cyclopropylmethanol - Catalyst [solutions.actylis.com]
- 8. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Amide Coupling with 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for amide bond formation utilizing 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting the appropriate coupling agent and troubleshooting common issues encountered during the synthesis of amide derivatives from this sterically demanding substrate.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in medicinal chemistry. However, its structure presents a moderate degree of steric hindrance around the carboxylic acid moiety due to the bulky cyclopropylcarbonyl group on the piperidine nitrogen. This can impede the approach of the amine and slow down the rate of amide bond formation, often leading to incomplete reactions and low yields with standard coupling protocols.[1][2] The key to success lies in the judicious selection of a highly efficient coupling reagent and the optimization of reaction conditions to overcome this steric barrier.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered when coupling this compound.
Q1: My standard EDC/HOBt coupling is giving low to no yield. What is the likely cause and what should I try next?
A1: Low yields with carbodiimide-based coupling reagents like EDC in the presence of HOBt are common with sterically hindered carboxylic acids.[4] The primary reasons for this are:
-
Incomplete Activation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive but also susceptible to intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine.[5] This side reaction becomes more prevalent when the subsequent nucleophilic attack by the amine is slow due to steric hindrance.
-
Slow Reaction Kinetics: The bulky nature of the substrate can significantly slow down the rate of amide bond formation, allowing for the degradation of the activated intermediate or side reactions to occur.[2]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, it is often necessary to move beyond carbodiimides to more powerful activating agents.[1]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[1][6] HATU is often preferred due to its ability to accelerate the reaction and suppress racemization.[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also excellent choices for hindered couplings and are known for their high efficiency and ability to minimize side reactions.[5][7]
-
-
Optimize Reaction Conditions:
-
Pre-activation: Stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine can ensure complete activation of the carboxylic acid.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this should be monitored to avoid potential side reactions or decomposition.[5]
-
Q2: I'm observing a significant amount of an unreacted starting material and a byproduct I can't identify. What could be happening?
A2: This scenario often points to side reactions involving the coupling reagent or the activated carboxylic acid.
-
With Carbodiimides (EDC/DCC): The unidentified byproduct is likely the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.
-
With Uronium Reagents (HATU/HBTU): If an excess of the coupling reagent is used, it can react with the amine to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated carboxylic acid.
Solutions:
-
Stoichiometry Control: Use a slight excess (1.0-1.5 equivalents) of the coupling reagent and base. Avoid large excesses of the uronium reagent.[1]
-
Choice of Additive: When using carbodiimides, the addition of HOBt or, more effectively, OxymaPure can help to form a more stable activated ester, reducing the likelihood of N-acylurea formation.
Q3: Are there any alternative activation methods for extremely difficult couplings with this acid?
A3: Yes, for particularly challenging amide bond formations where even potent onium salts are insufficient, converting the carboxylic acid to a more reactive species can be highly effective.
-
Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive intermediate that can overcome significant steric hindrance.[8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for this purpose.[1][8]
Comparative Analysis of Coupling Reagents
The following table provides a summary of common coupling agents and their suitability for the amide coupling of this compound.
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Suitability for Target Acid |
| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Prone to N-acylurea formation with hindered substrates, leading to low yields.[5] May require additives like HOBt or OxymaPure. | Low to Moderate: May work with less hindered amines but likely to be inefficient. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction rates, and reduced risk of racemization.[1][7] | More expensive than carbodiimides. Can react with the amine if used in large excess. | High: Generally the recommended starting point for this type of substrate. |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings, high yields, and low racemization.[5][7] | Can be more expensive. Byproducts can sometimes be difficult to remove. | High: A very strong alternative to uronium salts, especially if HATU fails. |
| Acyl Halide Precursors | TFFH, BTFFH (for acyl fluorides) | Forms highly reactive acyl fluorides, excellent for extremely hindered systems.[8] | Reagents can be moisture-sensitive and require anhydrous conditions. | Very High: A powerful option for the most challenging amine coupling partners. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for the coupling of this compound.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the solution containing the acyl fluoride to the amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Perform workup and purification as described in Protocol 1.
Visualizing the Workflow and Mechanisms
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting difficult amide couplings with this compound.
Caption: A troubleshooting decision tree for difficult amide couplings.
Mechanism of HATU-mediated Coupling
The diagram below illustrates the generally accepted mechanism for amide bond formation using HATU.
Caption: Mechanism of HATU-mediated amide bond formation.
References
- Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
- AIR Unimi. (n.d.).
- ResearchGate. (n.d.). One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. [Link]
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Reddit. (2021, October 20).
- ResearchGate. (n.d.).
- Growing Science. (2022, August 29).
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- PubChem. (n.d.). This compound. [Link]
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
- YouTube. (2018, April 21). Synthesis of Amides. [Link]
- PubMed Central. (2017, September 15).
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]
- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
- ChemistryViews. (2023, May 17). Formal Cross-Coupling of Amines and Carboxylic Acids. [Link]
- RSC Publishing. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. peptide.com [peptide.com]
- 8. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Piperidine N-Acylation Reactions
Welcome to the Technical Support Center for Piperidine N-Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-acylation of piperidines. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My N-acylation reaction with an acid chloride is giving a low yield. What are the likely causes and how can I fix it?
Low yields in N-acylation reactions using acid chlorides are a common frustration. The root cause often lies in one of several areas: the quality of your reagents, suboptimal reaction conditions, or issues with the workup procedure.
Core Directive: Systematic Diagnosis
A systematic approach is crucial. Before making drastic changes to your protocol, assess each potential failure point logically.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in piperidine N-acylation.
Detailed Breakdown and Solutions:
-
Reagent Quality:
-
Piperidine: Ensure your piperidine is the free base and not a hydrochloride salt, which is unreactive. If you suspect salt formation from storage (reaction with atmospheric CO2), consider a basic wash and re-extraction.[1] For purification, distillation is an option.[2]
-
Acid Chloride: Acid chlorides are highly moisture-sensitive and can hydrolyze back to the carboxylic acid. Use freshly prepared or recently purchased acid chloride. If in doubt, you can often regenerate the acid chloride from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.[3][4][5]
-
Solvent: Use anhydrous solvents. The presence of water will consume your acid chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the HCl generated during the reaction.[6] Ensure the base is dry.
-
-
Reaction Conditions:
-
Temperature: Most N-acylations with acid chlorides are exothermic and can be run at 0 °C to room temperature.[7] If steric hindrance is a factor, gentle heating might be necessary to overcome the activation energy barrier.[6][8]
-
Stoichiometry: A slight excess (1.05-1.2 equivalents) of the acid chloride is often used to ensure complete consumption of the piperidine.[9]
-
Base Selection: The choice of base is critical. Hindered bases like DIPEA are excellent for preventing side reactions.[7]
-
-
Workup Procedure:
-
Quenching: The reaction is typically quenched with water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid chloride and the hydrochloride salt of your base.[8]
-
Extraction: Ensure your product is soluble in the organic solvent used for extraction. If the N-acylated piperidine has polar functional groups, it might have some water solubility, leading to losses during extraction. In such cases, multiple extractions with a suitable organic solvent are recommended.
-
| Parameter | Standard Condition | Troubleshooting Action |
| Piperidine | 1.0 eq | Use free base; purify by distillation if necessary. |
| Acid Chloride | 1.05 - 1.2 eq | Use fresh or redistilled reagent. |
| Base | 1.1 - 1.5 eq (e.g., TEA, DIPEA) | Use a dry, non-nucleophilic base. |
| Solvent | Anhydrous (e.g., DCM, THF) | Ensure solvent is properly dried. |
| Temperature | 0 °C to Room Temperature | Increase temperature if steric hindrance is suspected.[6][8] |
Q2: I'm observing significant side products in my acylation reaction. What are they and how can I prevent them?
Side product formation is a common issue that complicates purification and reduces yield. The nature of the side products depends on your starting materials and reaction conditions.
Common Side Products and Their Prevention:
-
Diacylation (Formation of a Quaternary Acylammonium Salt): While less common with piperidines compared to primary amines, over-acylation can occur, especially with highly reactive acylating agents.
-
Reaction with the Base: If a nucleophilic base is used, it can compete with the piperidine for the acylating agent.
-
Cause: Use of a nucleophilic base (e.g., pyridine in some cases, though it's often used as a catalyst and base).
-
Prevention: Employ a sterically hindered, non-nucleophilic base like DIPEA.[7]
-
-
Hydrolysis of the Acylating Agent:
-
Cause: Presence of water in the reaction.
-
Prevention: Use anhydrous solvents and reagents.
-
Visualizing the Main Reaction vs. a Side Reaction:
Caption: The desired N-acylation pathway versus a common side reaction.
Q3: My acylation with a carboxylic acid and a coupling agent is inefficient. How can I improve this?
Directly using a carboxylic acid requires an activating agent to make the carbonyl carbon more electrophilic.[10][11] The success of these reactions hinges on the choice of coupling agent and the reaction conditions.
Key Considerations for Carboxylic Acid Couplings:
-
Choice of Coupling Agent: There is a wide array of coupling agents, each with its own mechanism and optimal conditions. Common examples include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC)[11] and N,N'-Diisopropylcarbodiimide (DIC) are frequently used. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble and can often be filtered off, simplifying purification.
-
Uronium/Aminium Salts: HATU, HBTU, and TBTU are highly efficient but can be expensive. They are often used in peptide synthesis and for challenging acylations.
-
Phosphonium Salts: BOP and PyBOP are also very effective.
-
-
Mechanism of Activation: Most coupling agents work by forming a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the piperidine.
Caption: General mechanism for carboxylic acid activation in N-acylation.
Troubleshooting Strategies:
-
Increase Reagent Reactivity: If a standard coupling agent like DCC is failing, consider switching to a more potent one like HATU.
-
Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used with carbodiimides. They act as acyl transfer catalysts, suppressing side reactions and improving yields.
-
Solvent: Aprotic polar solvents like DMF or NMP are often used for these reactions. Ensure they are anhydrous.
-
Temperature: While many couplings proceed at room temperature, gentle heating may be required for sterically hindered substrates.[8]
-
Base: A non-nucleophilic base like DIPEA is often added to neutralize any acidic byproducts and maintain a basic environment for the piperidine nucleophile.
Q4: How do I purify my N-acylpiperidine product effectively?
Purification can be challenging, especially if side products with similar polarities are present.
Standard Purification Techniques:
-
Aqueous Workup: A standard aqueous workup is the first step.
-
Quench: Neutralize the reaction mixture.
-
Extract: Extract the product into an appropriate organic solvent.
-
Wash: Wash the organic layer with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying N-acylpiperidines.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be adjusted to achieve good separation.
-
-
Distillation: If the N-acylpiperidine is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[12][13] The boiling point of 1-acetylpiperidine is 226-227 °C at atmospheric pressure.[12]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Analytical Monitoring:
Before and during purification, it's essential to monitor the reaction and the purity of your fractions.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess reaction progress and identify the polarity of your product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of your reaction mixture, including their molecular weights.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for confirming the structure and assessing the purity of your final product.
| Purification Method | Best For | Key Considerations |
| Flash Chromatography | Small to medium scale; separating close-spotting impurities. | Choice of eluent is critical for good separation. |
| Vacuum Distillation | Larger scale; thermally stable liquid products. | Product must be stable at its boiling point under vacuum.[12][13] |
| Crystallization | Solid products. | Finding a suitable solvent system can be trial and error. |
Q5: I am working with a sterically hindered piperidine. What are the best strategies to achieve acylation?
Steric hindrance around the nitrogen atom can significantly slow down the rate of N-acylation.[8][14][15] Overcoming this requires more forcing conditions or more reactive reagents.
Strategies for Hindered Piperidines:
-
Switch to a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling agent, switch to the corresponding acid chloride or anhydride. The increased electrophilicity of the acylating agent can overcome the reduced nucleophilicity of the hindered amine.[8]
-
Increase the Reaction Temperature: Providing more thermal energy can help the reactants overcome the higher activation energy barrier imposed by steric hindrance.[8] Monitor the reaction carefully for decomposition at higher temperatures.
-
Use a More Powerful Acylating System: For particularly challenging cases, consider activating a carboxylic acid with cyanuric chloride, which can facilitate acylations under mild conditions.[16]
-
Prolonged Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) and monitor its progress by TLC or LC-MS.[8]
This guide provides a foundational framework for troubleshooting piperidine N-acylation reactions. Remember that every substrate is unique, and optimization is often an iterative process. By understanding the underlying chemical principles, you can make informed decisions to overcome the challenges in your synthetic endeavors.
References
- Klis, J., & Kaczor, A. A. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]
- Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(19), 4271–4273. [Link]
- Wiley Online Library. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Wiley Online Library. [Link]
- YouTube. (2020, October 20).
- ACS Publications. (2023, July 7). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
- LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts Chemistry. [Link]
- YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]
- YouTube. (2011, August 2).
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Royal Society of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Royal Society of Chemistry. [Link]
- Butlerov Communications. (2014). Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents.
- National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]
- ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- PubMed. (n.d.).
- American Chemical Society. (2025, December 31). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. [Link]
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
- National Institutes of Health. (2020, April 23).
- PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. [Link]
- PubMed. (n.d.). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. PubMed. [Link]
- American Chemical Society. (2026, January 8). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). CN1091104C - Preparation of N-formyl piperidine.
- National Institutes of Health. (n.d.).
- ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?.
- National Institutes of Health. (n.d.). 1-Acetylpiperidine. PubChem. [Link]
- ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to N-Acyl Piperidines: A Comparative Analysis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Introduction: The Privileged Piperidine Scaffold and the Power of N-Acylation
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, appearing in a vast array of pharmaceuticals across therapeutic areas from neurology to oncology.[2][3] Its prevalence is due to its ability to impart favorable physicochemical properties, including aqueous solubility through its basic nitrogen, and to present substituents in a well-defined three-dimensional orientation.
A primary strategy for modulating the biological and pharmacokinetic profile of piperidine-based molecules is substitution at the ring's nitrogen atom. N-acylation, the focus of this guide, is a particularly powerful tool. The introduction of an acyl group transforms the secondary amine into a tertiary amide, profoundly altering the molecule's basicity, lipophilicity, conformational flexibility, and potential for hydrogen bonding. These changes, in turn, dictate how the molecule interacts with biological targets and navigates the complex environment of the human body.
This guide provides an in-depth comparative analysis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid , a molecule featuring a unique cyclopropylamide moiety, against a series of structurally related N-acyl piperidines. By examining their physicochemical properties, synthetic accessibility, and potential structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective to inform rational drug design.
Featured Compound Profile: this compound
This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a known conformationally restricted analog of the neurotransmitter GABA.[4] The distinguishing feature of this molecule is the N-cyclopropylcarbonyl group. This small, rigid, and strained ring system is often incorporated into drug candidates to enhance metabolic stability and introduce specific conformational constraints, which can be beneficial for target binding.
The presence of the cyclopropyl group adjacent to the amide carbonyl is a key design element. It can protect the amide bond from enzymatic hydrolysis and prevent metabolic oxidation at the alpha-carbon, a common metabolic pathway for other alkyl groups.
Comparator Compounds: A Study in Structural Diversity
To contextualize the properties of our featured compound, we will compare it against three other N-acyl piperidine-4-carboxylic acids. These comparators were selected to represent a range of common N-acyl substituents with varying steric and electronic properties:
-
1-Acetylpiperidine-4-carboxylic acid: Features a simple, small, and flexible methyl group.
-
1-Benzoylpiperidine-4-carboxylic acid: Incorporates a bulky, planar, and aromatic phenyl group.
-
1-Isobutyrylpiperidine-4-carboxylic acid: Presents a branched, sterically hindered alkyl group.
The logical relationship for this comparative analysis is straightforward: by keeping the core piperidine-4-carboxylic acid scaffold constant, we can directly attribute differences in properties to the nature of the N-acyl substituent.
Caption: Logical framework for the comparative analysis.
Comparative Data Summary
A fundamental aspect of drug design involves understanding and tuning the physicochemical properties of a molecule. The table below summarizes key computed and experimental descriptors for our compound set. These parameters are critical predictors of a compound's pharmacokinetic (ADME) behavior.
| Property | 1-(Cyclopropylcarbonyl)-piperidine-4-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid | 1-Benzoylpiperidine-4-carboxylic acid | 1-Isobutyrylpiperidine-4-carboxylic acid |
| Molecular Formula | C₁₀H₁₅NO₃[5] | C₈H₁₃NO₃[7] | C₁₃H₁₅NO₃[8] | C₁₀H₁₇NO₃ |
| Molecular Weight ( g/mol ) | 197.23[5] | 171.19[7] | 233.26[8] | 199.24 |
| Calculated LogP (XLogP3) | 0.2[5] | -0.3[7] | 1.6 (Predicted) | 0.9 (Predicted) |
| Topological Polar Surface Area (TPSA) | 57.6 Ų[5] | 57.6 Ų[9] | 57.6 Ų (Predicted) | 57.6 Ų (Predicted) |
| Hydrogen Bond Donors | 1[5] | 1[9] | 1 (Predicted) | 1 (Predicted) |
| Hydrogen Bond Acceptors | 2[5] | 2[9] | 2 (Predicted) | 2 (Predicted) |
| Melting Point (°C) | N/A | 180-184[10] | 144-146[11] | N/A |
| pKa (Predicted) | 4.5 ± 0.2 | 4.5 ± 0.2 | 4.45 ± 0.20[11] | 4.5 ± 0.2 |
Analysis of Physicochemical Trends:
-
Lipophilicity (LogP): The N-acyl group is the primary determinant of lipophilicity. The acetyl derivative is the most hydrophilic (LogP -0.3), while the benzoyl derivative is the most lipophilic (LogP ~1.6). The cyclopropyl and isobutyryl groups impart intermediate lipophilicity. This property is critical for balancing aqueous solubility with cell membrane permeability.
-
Polar Surface Area (TPSA): As the core scaffold and key functional groups (amide and carboxylic acid) are conserved, the TPSA is identical across the series. This suggests that passive diffusion across membranes, as predicted by TPSA, may be similar for all four compounds, with LogP becoming a more significant differentiating factor.
-
Acidity (pKa): The electronic influence of the different acyl groups on the distant carboxylic acid is minimal, resulting in nearly identical predicted pKa values. All compounds are weak acids, which will be predominantly ionized at physiological pH.
Synthetic Accessibility: A Unified Approach
A significant advantage of this compound class is its straightforward synthesis. The most common and efficient method is the direct N-acylation of the parent piperidine-4-carboxylic acid (isonipecotic acid) with an appropriate acylating agent.
Caption: General workflow for the synthesis of N-acyl piperidines.
This approach, often a Schotten-Baumann reaction, involves reacting the secondary amine of isonipecotic acid with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base. The base serves to neutralize the HCl generated during the reaction, driving it to completion. The choice of solvent, base, and reaction temperature can be optimized for each specific acylating agent.
Structure-Activity Relationship (SAR) Insights and Discussion
While these compounds are building blocks and not necessarily active drugs themselves, we can extrapolate potential SAR based on their structural differences. The N-acyl group is a key handle for modulating pharmacodynamics and pharmacokinetics.
-
Conformational Effects: The amide bond in N-acyl piperidines has partial double-bond character, leading to restricted rotation and the existence of cis and trans conformers. The steric bulk of the R-group (H in acetyl vs. phenyl in benzoyl) influences the rotational barrier and the preferred conformation, which can be critical for fitting into a protein's binding pocket.[12] The rigid cyclopropyl group in our featured compound locks this region into a more defined conformation compared to the flexible acetyl group.
-
Metabolic Stability: This is where this compound may hold a distinct advantage. The cyclopropyl ring is known to be metabolically robust. In contrast:
-
The acetyl group can be a substrate for amidases.
-
The benzoyl group is susceptible to aromatic hydroxylation by cytochrome P450 enzymes.
-
The isobutyryl group, with its tertiary carbon, can also be a site for oxidative metabolism.
-
-
Target Interactions: The choice of acyl group offers different possibilities for interaction with a target protein:
-
Acetyl: Small and relatively unobtrusive.
-
Benzoyl: Offers potential for π-π stacking or cation-π interactions.[13]
-
Isobutyryl: Provides a larger, hydrophobic footprint.
-
Cyclopropylcarbonyl: Presents a unique, rigid hydrophobic surface that may fit into specific pockets where more flexible alkyl groups cannot.
-
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for synthesis and analysis.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via N-acylation of piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM (10 volumes). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir for 10 minutes.
-
Acylation: Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM (2 volumes) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture again to 0 °C. Slowly add 1M HCl to acidify the mixture to pH ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to afford the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the metabolic stability of the different N-acyl piperidines.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM). Mix well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Validation: A control compound with known metabolic stability (e.g., a high-turnover and a low-turnover compound) should be run in parallel to validate the assay performance.
Conclusion
The N-acylation of the piperidine-4-carboxylic acid scaffold is a versatile and effective strategy for generating chemical diversity. Our comparative analysis demonstrates that while seemingly subtle, the choice of the N-acyl group—cyclopropylcarbonyl, acetyl, benzoyl, or isobutyryl—has a profound impact on key physicochemical properties like lipophilicity and dictates potential metabolic fate.
This compound emerges as a particularly interesting building block. Its intermediate lipophilicity, coupled with the conformational rigidity and metabolic stability imparted by the cyclopropyl group, offers a unique combination of properties. For researchers in drug discovery, this analysis underscores the importance of rational N-acyl group selection. By leveraging these fundamental principles, scientists can more effectively tune their molecules to achieve the desired balance of potency, selectivity, and pharmacokinetic performance required for a successful therapeutic agent.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8902915, this compound. [Link]
- Abildgaard, A., et al. (2013).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. [Link]
- Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with dual inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.
- Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]
- ChemBK. 1-Benzoylpiperidine-4-carboxylic acid. [Link]
- Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. [Link]
- American Elements. 1-Isobutylpiperidine-4-carboxylic Acid. [Link]
- Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- SIELC Technologies. 1-Benzoylpiperidine-4-carboxylic acid. [Link]
- Khairia, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery.
- Pavez, M., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
- Technology Networks.
- Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. PubMed. [Link]
- Wikipedia contributors. (2023). Isonipecotic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Vitale, C., et al. (2020).
- Bhatt, N. D., & Nimavat, K. S. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
For researchers and professionals in drug development, the piperidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for crafting novel therapeutic agents.[1][2][3] This guide delves into the biological landscape of a specific subclass: 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid and its derivatives. While direct, comprehensive comparative studies on a wide array of these specific derivatives are not abundant in publicly accessible literature, this document synthesizes available data and provides insights into their potential therapeutic applications, focusing on key biological targets and the experimental methodologies used for their evaluation.
The piperidine ring's conformational rigidity and the diverse functionalization possibilities make it an attractive starting point for drug design.[1] The N-acylation with a cyclopropylcarbonyl group introduces a unique structural and electronic feature that can influence the molecule's interaction with biological targets. This guide will explore the known activities of this scaffold, primarily in the context of enzymatic inhibition, and provide the necessary experimental framework for researchers looking to explore this chemical space.
Key Biological Targets and Therapeutic Potential
Derivatives of the piperidine-4-carboxylic acid core have been investigated for their activity against a range of biological targets. The N-substituent, in this case, the cyclopropylcarbonyl group, plays a crucial role in defining the potency and selectivity of these compounds. Two of the most prominent targets for this class of molecules are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), both key enzymes in the endocannabinoid system.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which can lead to therapeutic benefits in neurodegenerative diseases, inflammation, and cancer.[6] Piperidine derivatives have been explored as reversible MAGL inhibitors, and the structural features of the this compound scaffold make it a plausible candidate for interaction with the MAGL active site.[7]
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for the this compound series is yet to be fully elucidated, general principles from related piperidine derivatives can be extrapolated. The N-acyl group, the piperidine core, and the substituent at the 4-position all contribute to the overall activity. For instance, in other series of piperidine-based enzyme inhibitors, the nature of the N-acyl group significantly influences potency and selectivity. The cyclopropyl group is a known bioisostere for other small alkyl or aryl groups and can impart favorable metabolic stability. The carboxylic acid at the 4-position provides a handle for further derivatization, for example, to form amides or esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Comparative Biological Data
A direct comparison of a series of this compound derivatives is hampered by the limited availability of published data. However, to provide a tangible reference for researchers, the following table summarizes hypothetical data based on the activities of structurally related piperidine derivatives against FAAH. This data is illustrative and intended to guide future experimental work.
| Compound ID | R Group (at Carboxylic Acid) | Target | IC50 (nM) |
| Hypothetical-1 | -OH (acid) | FAAH | 150 |
| Hypothetical-2 | -NH-phenyl | FAAH | 75 |
| Hypothetical-3 | -NH-(4-chlorophenyl) | FAAH | 25 |
| Hypothetical-4 | -O-ethyl (ester) | FAAH | >1000 |
This data is illustrative and not based on published results for these specific compounds.
The hypothetical data suggests that converting the carboxylic acid to an amide can enhance FAAH inhibitory activity, with electron-withdrawing substituents on the phenyl ring potentially further improving potency. Esterification of the carboxylic acid, however, may lead to a significant loss of activity.
Experimental Protocols
To facilitate further research into this promising class of compounds, detailed protocols for relevant biological assays are provided below.
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against human FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH substrate (e.g., N-(7-methoxycoumarin-4-yl)acetyl-anandamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilution or vehicle (DMSO) to each well.
-
Add 70 µL of the FAAH enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Scientific Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the general chemical structure and a typical assay workflow.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel enzyme inhibitors, particularly for targets within the endocannabinoid system like FAAH and MAGL. While the currently available data is not comprehensive, the structural features of these derivatives warrant further investigation. The experimental protocols and conceptual framework provided in this guide are intended to empower researchers to systematically explore the structure-activity relationships of this compound class. Future work should focus on the synthesis and biological evaluation of a diverse library of these derivatives to unlock their full therapeutic potential.
References
- Kolarič, A., Anderluh, M., & Minovski, N. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 727–742.
- Patel, S., & Hillard, C. J. (2019). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). International journal of molecular sciences, 20(15), 3818.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (2025).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Yıldırım, S., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Lombino, J. B., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 48, 128264.
- Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
- Granchi, C. (2018). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 61(22), 10076-10095.
- PubChem. (n.d.). This compound.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
- Janssen Pharmaceutica N.V. (1985). 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.
- Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- Duranti, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1350.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
validating the purity of synthesized 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Analytical Validation of Synthesized 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents.[1][2] this compound is a key building block in this domain, valued for its specific stereochemical and electronic properties that medicinal chemists leverage to fine-tune the pharmacological profiles of new drug candidates.[1][3] As a critical pharmaceutical intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
The presence of unreacted starting materials, by-products, or residual solvents can have profound and often unpredictable consequences on downstream reactions and the biological activity of the final compound. Therefore, a robust, multi-faceted analytical strategy is essential to confirm the identity and establish the purity of each synthesized batch. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for validating the purity of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, enabling researchers to build a self-validating system for quality control that is both scientifically sound and compliant with regulatory expectations.[4][5][6]
The Orthogonal Approach: A Foundation of Trustworthy Analysis
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is the gold standard for comprehensive characterization. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a robust validation workflow integrates chromatographic separations for quantitative purity with spectroscopic methods for structural confirmation and elemental analysis for compositional integrity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
A Comparative Guide to the In Vitro Evaluation of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
This technical guide provides a comprehensive comparison of in vitro testing methodologies for derivatives of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid and its analogs. As direct in vitro studies on this specific parent compound are not extensively available in public literature, this guide draws upon established protocols and experimental data from structurally related piperidine derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The focus is on elucidating the causality behind experimental choices and ensuring the scientific integrity of the described protocols.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. Its conformational flexibility and synthetic tractability allow for the precise positioning of functional groups to optimize interactions with biological targets. The N-acyl substitution, as seen in this compound, is a key determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties. Derivatives of piperidine-4-carboxylic acid have shown promise in diverse therapeutic areas, including as enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2] This guide will explore relevant in vitro assays to characterize and compare the activity of these derivatives.
Comparative Analysis of In Vitro Assays for Piperidine Derivatives
The selection of an appropriate in vitro assay is contingent on the hypothesized biological target of the compound series. Based on the activities of structurally similar piperidine derivatives, two primary classes of assays are particularly relevant: enzyme inhibition assays and cell-based functional assays for GPCRs.
Enzyme Inhibition Assays: A Case Study of MenA Inhibitors
A notable example of in vitro testing for piperidine derivatives is the evaluation of their inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[3] Inhibition of MenA presents a promising strategy for the development of new anti-tubercular agents.
Comparative Data for MenA Inhibitors:
| Compound ID | Structure | MenA IC50 (µM)[3] | Mtb GIC50 (µM)[3] | cLogP[3] |
| Compound 1 | 4-((4-benzoyl-3,5-dimethylphenoxy)methyl)-1-(4-methoxybenzyl)piperidine | 0.8 | 1.5 | 7.2 |
| Compound 2 | 1-(4-chlorobenzyl)-4-((3,5-dimethyl-4-(naphthalen-2-ylcarbonyl)phenoxy)methyl)piperidine | 1.2 | 2.5 | 8.1 |
| Compound 7 | 1-(4-chlorobenzyl)-4-((4-(naphthalen-2-ylcarbonyl)phenoxy)methyl)piperidine | 2.5 | 5.0 | 6.2 |
| Compound 10 | 1-(4-chlorobenzyl)-4-((4-(4-chlorobenzoyl)phenoxy)methyl)piperidine | 3.0 | 6.0 | 5.3 |
| Compound 11 | 1-(4-bromobenzyl)-4-((4-(4-chlorobenzoyl)phenoxy)methyl)piperidine | 2.8 | 5.5 | 5.4 |
Note: The structures for the compounds listed in the table are detailed in the cited reference.
Experimental Protocol: MenA Enzyme Inhibition Assay [3]
This protocol describes a cell-free prenyltransferase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against MenA.
Materials:
-
MenA-containing membrane fractions from M. tuberculosis
-
[3H]farnesyl pyrophosphate ([3H]FPP)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, DHNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the MenA-containing membrane fraction to the reaction mixture.
-
Reaction Initiation: Start the enzymatic reaction by adding [3H]FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
TLC Analysis: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Detection and Quantification: Visualize the radiolabeled product ([3H]demethylmenaquinone) using a phosphorimager or by scraping the corresponding TLC spot and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Cell-free assay: This format isolates the target enzyme, eliminating confounding factors from cellular systems and providing a direct measure of enzyme inhibition.
-
Radiolabeled substrate: The use of [3H]FPP allows for highly sensitive detection and quantification of the enzymatic product.
-
TLC separation: This technique effectively separates the product from the unreacted substrate, ensuring accurate measurement of enzyme activity.
Workflow for MenA Enzyme Inhibition Assay
Caption: A generalized GPCR signaling cascade leading to reporter gene expression.
Conclusion
The in vitro evaluation of this compound derivatives requires a strategic approach based on the hypothesized biological target. By leveraging established methodologies for structurally similar compounds, such as enzyme inhibition assays for targets like MenA and cell-based functional assays for GPCRs, researchers can effectively characterize the potency and mechanism of action of novel derivatives. The detailed protocols and rationale provided in this guide serve as a foundation for designing and executing robust in vitro studies, ultimately facilitating the identification of promising lead compounds for further drug development.
References
- N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. (2026).
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). PubMed Central. [Link]
- This compound | C10H15NO3 | CID 8902915. PubChem. [Link]
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed. [Link]
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). PubMed. [Link]
- Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[5][6]enzothiazine as orally-active adhesion molecule inhibitors. (2004). PubMed. [Link]
- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015).
- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1990). PubMed. [Link]
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central. [Link]
- Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv. [Link]
- Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. (2023).
- Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (2008).
- Studies on angiotensin converting enzyme inhibitors. 4.
- Special Issue “GPCRs: Ligands and beyond 2022”. (2022). PubMed Central. [Link]
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2022). MDPI. [Link]
- Orphan GPCRs and their ligands. (2006). PubMed. [Link]
- How ligands illuminate GPCR molecular pharmacology. (2014). PubMed Central. [Link]
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PubMed Central. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- [Structure- And Conformation-Activity Relationships of Cyclic Acetylcholine Analogs of the Piperidine and Quinuclidine Series]. (1974). PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
Introduction
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, combined with the lipophilic cyclopropylcarbonyl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in the pharmaceutical industry and academia. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic choices involved in each pathway.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be approached through several strategic disconnections. The most logical approaches involve the formation of the amide bond at the piperidine nitrogen. This can be achieved either by acylating a pre-existing piperidine-4-carboxylic acid derivative or by constructing the piperidine ring with the cyclopropylcarbonyl group already in place. This guide will focus on the former, more convergent, and widely applicable strategies starting from the readily available isonipecotic acid (piperidine-4-carboxylic acid)[1].
Two primary synthetic routes will be compared:
-
Route 1: The Ester Protection Strategy - This classic and robust approach involves the protection of the carboxylic acid as an ester, followed by N-acylation and subsequent deprotection.
-
Route 2: The Direct Acylation Strategy - This route explores the direct acylation of isonipecotic acid or a protected precursor, aiming for a more streamlined synthesis.
Route 1: The Ester Protection Strategy
This strategy is a reliable and well-documented approach for the N-functionalization of piperidine-4-carboxylic acid derivatives[2]. It involves a three-step sequence: esterification of the carboxylic acid, N-acylation of the piperidine nitrogen, and finally, hydrolysis of the ester to yield the target carboxylic acid.
Caption: Workflow for the Ester Protection Strategy (Route 1).
Step 1a: Esterification of Isonipecotic Acid
The initial step involves the protection of the carboxylic acid functionality as an ester to prevent its interference in the subsequent N-acylation step. Common choices for the ester group include methyl or ethyl esters due to their ease of formation and subsequent hydrolysis.
Experimental Protocol:
-
Suspend isonipecotic acid (1 equivalent) in anhydrous methanol or ethanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude piperidine-4-carboxylate hydrochloride can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the piperidine-4-carboxylate ester, which can often be used in the next step without further purification.
Step 1b: N-Acylation of Piperidine-4-carboxylate Ester
With the carboxylic acid protected, the secondary amine of the piperidine ring is now available for acylation. This can be achieved using cyclopropanecarbonyl chloride under basic conditions (Schotten-Baumann reaction)[3].
Experimental Protocol:
-
Dissolve the piperidine-4-carboxylate ester (1 equivalent) in an aprotic solvent such as dichloromethane or tetrahydrofuran (5-10 volumes).
-
Add a suitable base, such as triethylamine or N,N-diisopropylethylamine (1.5-2.0 equivalents), to the solution and cool to 0 °C.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0-1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-(cyclopropylcarbonyl)piperidine-4-carboxylate ester.
Step 1c: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid by hydrolysis of the ester. Basic hydrolysis is commonly employed.
Experimental Protocol:
-
Dissolve the 1-(cyclopropylcarbonyl)piperidine-4-carboxylate ester (1 equivalent) in a mixture of a suitable solvent like tetrahydrofuran or ethanol and water.
-
Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid like 1 M HCl.
-
The precipitated product can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
-
The crude this compound can be further purified by recrystallization.
Route 2: The Direct Acylation Strategy
This approach aims to reduce the number of synthetic steps by directly acylating a piperidine derivative where the carboxylic acid is either present or protected with an orthogonal protecting group.
Sources
A Comparative Guide to Confirming the Stereochemistry of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological properties. For chiral molecules such as 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid and its derivatives, which are prevalent scaffolds in modern drug discovery, the ability to unambiguously determine and control stereochemistry is paramount.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[2][3] This guide provides a comparative overview of the principal analytical techniques for confirming the stereochemistry of this important class of molecules, offering insights into the causality behind experimental choices and providing data to support the selection of the most appropriate method.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5][6] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.
Causality Behind the Choice: The power of X-ray crystallography lies in its ability to provide an unambiguous and high-resolution structural snapshot. For the absolute configuration, the technique of anomalous dispersion is employed. By using X-ray wavelengths near the absorption edge of a heavier atom in the crystal (or by leveraging the anomalous scattering of lighter atoms with high-quality data), subtle differences in the diffraction pattern (Bijvoet pairs) can be analyzed to determine the true, absolute stereochemistry of the molecule.[4] The Flack parameter is a critical value in this analysis; a value close to 0 confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct.[4]
Limitations: The primary and often significant hurdle for X-ray crystallography is the requirement for a high-quality single crystal.[7][8][9] Many small molecules, including some derivatives of this compound, can be challenging to crystallize, forming oils or amorphous solids instead.[9]
Probing the Local Environment: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. While standard NMR techniques readily provide information about the connectivity of atoms, specialized experiments are required to determine stereochemistry.
Determining Relative Stereochemistry with NOESY
For cyclic systems like the piperidine ring, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable for determining the relative stereochemistry of substituents. The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). For a disubstituted piperidine, the presence or absence of a NOE cross-peak between protons on the substituents can distinguish between cis and trans isomers.[10][11]
Assigning Absolute Configuration with Chiral Derivatizing Agents: The Mosher's Ester Method
When a suitable functional group, such as a hydroxyl or amine, is present on the chiral molecule, the Mosher's ester method can be employed to determine the absolute configuration.[12][13] This technique involves derivatizing the chiral molecule with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[12][13] Due to the anisotropic effect of the MTPA's phenyl ring, protons near the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to different chemical shifts in the ¹H NMR spectrum.[13] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.[12][14]
Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using the Mosher's ester method.
The Power of Separation: Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable techniques for separating enantiomers and determining enantiomeric purity.[3][15][16] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[3][17]
Causality Behind the Choice: The choice of a CSP is crucial and often empirical.[16] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for resolving a wide range of chiral compounds, including piperidine derivatives, through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[3][17] The development of a robust chiral separation method is essential for quality control in drug development, allowing for the accurate quantification of each enantiomer in a sample.[3] For molecules lacking a strong UV chromophore, pre-column derivatization with a chromophore-containing agent can enhance detection.[3][18]
General Workflow for Chiral Method Development
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid and Isonipecotic Acid
Introduction: Scaffolds in Neurological Research
Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a well-characterized conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Its rigid piperidine core makes it a valuable tool in neuroscience for probing the structure and function of GABA receptors, particularly the GABAA receptor subtype.[2][3]
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid where the piperidine nitrogen is acylated with a cyclopropylcarbonyl group. This modification is expected to significantly alter the physicochemical properties and, consequently, the biological activity of the parent molecule. The introduction of the N-acyl group can impact receptor affinity, selectivity, and pharmacokinetic parameters.
Below is a summary of the key chemical properties of both compounds:
| Property | Isonipecotic Acid | This compound |
| Synonyms | Piperidine-4-carboxylic acid, 4-Carboxypiperidine | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid |
| Molecular Formula | C₆H₁₁NO₂ | C₁₀H₁₅NO₃ |
| Molecular Weight | 129.16 g/mol [4] | 197.23 g/mol [5] |
| Chemical Structure |
Comparative Biological Efficacy: A Predictive Analysis
Isonipecotic Acid: The GABAA Receptor Partial Agonist
Isonipecotic acid is a partial agonist at GABAA receptors.[1][6] This means that it binds to and activates the receptor, but with lower efficacy than the endogenous full agonist, GABA. This partial agonism can be valuable in therapeutic contexts, as it may provide a more modulated and potentially safer response compared to a full agonist. Isonipecotic acid itself has limited therapeutic potential due to its inability to cross the blood-brain barrier.[1]
Predicted Efficacy of this compound
The N-acylation of the piperidine ring in isonipecotic acid with a cyclopropylcarbonyl group is predicted to alter its interaction with the GABAA receptor. Based on structure-activity relationship studies of related N-substituted piperidine derivatives, the following predictions can be made:
-
Receptor Affinity and Efficacy: The addition of the bulky and lipophilic cyclopropylcarbonyl group at the nitrogen atom may decrease the compound's affinity for the GABA binding site on the GABAA receptor. The nitrogen atom of the piperidine ring in isonipecotic acid is crucial for its interaction with the receptor, and its acylation could sterically hinder this interaction. Consequently, this compound is likely to exhibit weaker partial agonism or potentially act as an antagonist at the GABAA receptor.
-
Selectivity: The modification could potentially alter the selectivity profile for different GABAA receptor subunit combinations.
-
Pharmacokinetics: The increased lipophilicity due to the cyclopropylcarbonyl group might enhance the compound's ability to cross the blood-brain barrier, a significant limitation of isonipecotic acid.
It is important to emphasize that these are predictions based on SAR principles. Rigorous experimental validation is necessary to confirm the actual biological activity of this compound.
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine and compare the biological efficacy of these two compounds, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.
In Vitro Assays
This assay determines the affinity of the test compounds for the GABAA receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of isonipecotic acid and this compound for the GABAA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]-muscimol) and varying concentrations of the test compounds (isonipecotic acid or this compound).
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Diagram of the GABAA Receptor Binding Assay Workflow:
Caption: Workflow for the GABAA receptor binding assay.
This assay measures the functional activity of the compounds at the GABAA receptor.
Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators of the GABAA receptor and to quantify their efficacy and potency.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing recombinant GABAA receptors.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the prepared cells.
-
Hold the membrane potential at a level where GABA-induced chloride currents can be measured (e.g., -60 mV).
-
-
Drug Application:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Apply the test compounds alone to assess for direct agonist activity.
-
Co-apply the test compounds with GABA to assess for modulatory or antagonistic effects.
-
-
Data Analysis:
-
Measure the amplitude of the chloride currents elicited by the different drug applications.
-
Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Calculate the maximal efficacy (Emax) relative to GABA.
-
Diagram of the Electrophysiology Workflow:
Caption: Simplified GABAA receptor signaling pathway.
Conclusion and Future Directions
Isonipecotic acid serves as a foundational scaffold for the design of novel GABAergic modulators. The N-acylation with a cyclopropylcarbonyl group, yielding this compound, represents a rational medicinal chemistry approach to potentially overcome the pharmacokinetic limitations of the parent compound and modulate its pharmacodynamic profile.
Based on established SAR, it is hypothesized that this compound may exhibit reduced affinity and efficacy at the GABAA receptor compared to isonipecotic acid, potentially shifting its profile towards that of an antagonist. However, its increased lipophilicity could lead to improved brain penetration.
The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. A thorough investigation of this compound's biological activity is warranted to determine its potential as a novel chemical probe or therapeutic lead targeting the GABAergic system.
References
- Isonipecotic acid - Wikipedia. [Link]
- Isonipecotic acid - Grokipedia. [Link]
- GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed. [Link]
- Nipecotic acid directly activates GABAA-like ion channels - PMC - PubMed Central. [Link]
- Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem. [Link]
- 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. [Link]
- This compound | C10H15NO3 | CID 8902915 - PubChem. [Link]
- Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. [Link]
- Synthesis and Biological Evaluation of Novel 1-Phenylcyclopropane Carboxamide Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. jneurosci.org [jneurosci.org]
- 4. In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale and experimental methodologies for assessing off-target interactions, a critical step in preclinical safety evaluation. We will explore the compound's anticipated primary target based on its structural lineage and compare its hypothetical selectivity against relevant alternatives, supported by representative experimental data.
Introduction: The Imperative of Selectivity in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological entities.[1] The compound at the center of this guide, this compound, belongs to a class of molecules derived from piperidine-4-carboxylic acid, also known as isonipecotic acid. Isonipecotic acid is a known partial agonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Consequently, it is reasonable to hypothesize that this compound and its analogs may also interact with the GABAA receptor.
However, the therapeutic success of any new chemical entity hinges not only on its on-target potency but also on its selectivity. Unintended interactions with other receptors, enzymes, ion channels, or transporters can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate.[3] Therefore, a rigorous assessment of a compound's cross-reactivity, or off-target binding, is a cornerstone of modern drug development.[4]
This guide will present a framework for evaluating the selectivity of this compound, comparing it with two structural analogs to elucidate key structure-activity relationships (SAR) that govern binding affinity and cross-reactivity.
Comparative Analysis of Piperidine Derivatives
To illustrate the impact of structural modifications on receptor affinity and selectivity, we will compare our lead compound with two analogs:
-
Compound A: this compound
-
Compound B: 1-Benzoylpiperidine-4-carboxylic acid (A comparator with a larger, aromatic N-acyl group)
-
Compound C: Piperidine-4-carboxylic acid (The parent scaffold)
The following tables present a hypothetical, yet realistic, dataset based on established SAR principles for this class of compounds. This data is intended to be representative of what one might expect from a comprehensive cross-reactivity assessment.
On-Target Affinity at the GABAA Receptor
A competitive radioligand binding assay is a standard method for determining the binding affinity of a test compound to its target receptor.[5] In this hypothetical experiment, the affinity of our compounds for the GABAA receptor is assessed by their ability to displace a known radioligand, [3H]Muscimol.
Table 1: Comparative Binding Affinities at the GABAA Receptor
| Compound | N-Substituent | Ki (nM) |
| A | Cyclopropylcarbonyl | 150 |
| B | Benzoyl | 450 |
| C | Hydrogen | 1200 |
Expert Insight: The N-substituent plays a critical role in modulating the affinity for the GABAA receptor. The compact, rigid cyclopropylcarbonyl group in Compound A likely confers a more favorable conformation for binding compared to the bulkier benzoyl group in Compound B . Both acylated derivatives show significantly higher affinity than the parent compound, Compound C , demonstrating the importance of the N-acyl moiety for target engagement.
Off-Target Selectivity Profiling
To assess the broader selectivity profile, compounds are typically screened against a panel of known off-targets that are commonly associated with adverse drug reactions.[6][7] The InVEST44 panel by Reaction Biology is an industry-standard panel for early-stage safety assessment, covering 44 critical molecular targets.[8][9]
Table 2: Comparative Selectivity Profile (% Inhibition at 10 µM)
| Target | Compound A | Compound B | Compound C |
| GABAA Receptor (On-Target) | 95% | 88% | 75% |
| hERG (Potassium Channel) | 8% | 25% | <5% |
| M1 Muscarinic Receptor | 12% | 45% | 8% |
| Dopamine D2 Receptor | <5% | 15% | <5% |
| Serotonin 5-HT2A Receptor | 7% | 30% | <5% |
| COX-1 (Enzyme) | <5% | 10% | <5% |
| L-type Calcium Channel | 6% | 18% | <5% |
Expert Insight: This hypothetical data illustrates a superior selectivity profile for Compound A . The introduction of the bulky aromatic ring in Compound B leads to significant off-target interactions, particularly at the M1 muscarinic and 5-HT2A receptors, which could translate to undesirable side effects. The parent compound, Compound C , shows a clean off-target profile but suffers from lower on-target potency. This underscores the delicate balance between optimizing on-target activity and maintaining a clean off-target profile.
Experimental Methodologies
A robust and reproducible experimental design is crucial for generating high-quality cross-reactivity data. Below are detailed protocols for the key assays discussed in this guide.
Competitive Radioligand Binding Assay for the GABAA Receptor
This protocol is adapted from established methods for measuring radioligand binding to the GABAA receptor complex.[10][11][12]
Objective: To determine the binding affinity (Ki) of test compounds for the GABAA receptor by measuring their ability to displace the radioligand [3H]Muscimol.
Materials:
-
Membrane Preparation: Rat whole brain membranes, prepared as described by Mehta & Ticku (1998).[11]
-
Radioligand: [3H]Muscimol (Specific Activity: 20-30 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determinate: 10 µM unlabeled GABA
-
Test Compounds: Stock solutions of Compounds A, B, and C in a suitable solvent (e.g., DMSO), serially diluted.
-
Instrumentation: Liquid scintillation counter, filtration manifold.
Step-by-Step Protocol:
-
Assay Setup: In 1.5 mL microcentrifuge tubes, prepare the following in triplicate:
-
Total Binding: 100 µL membrane preparation (~100-200 µg protein), 50 µL [3H]Muscimol (final concentration ~2-5 nM), and 50 µL Binding Buffer.
-
Non-specific Binding: 100 µL membrane preparation, 50 µL [3H]Muscimol, and 50 µL of 10 µM unlabeled GABA.
-
Compound Competition: 100 µL membrane preparation, 50 µL [3H]Muscimol, and 50 µL of each serial dilution of the test compounds.
-
-
Incubation: Incubate the tubes at 4°C for 60 minutes to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Off-Target Panel Screening
For a broad assessment of selectivity, outsourcing to a specialized contract research organization (CRO) that offers standardized safety screening panels is a time- and cost-effective strategy.[13]
Workflow for Off-Target Screening:
-
Compound Submission: Provide the test compounds at a specified concentration and quantity to the CRO. A standard initial screening concentration is 10 µM.
-
Panel Selection: Choose a suitable panel, such as the Reaction Biology InVEST44 or the Eurofins SafetyScreen44, which cover a wide range of clinically relevant off-targets.[7][8]
-
Assay Performance: The CRO performs a battery of in-vitro assays (e.g., radioligand binding, enzyme inhibition assays) for each target in the panel.
-
Data Reporting: A comprehensive report is provided, typically showing the percent inhibition or activation for each target at the tested concentration.
-
Hit Confirmation: Any significant off-target "hits" (typically >50% inhibition) should be followed up with full dose-response curves to determine the IC50 for the off-target interaction.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the decision-making process in a cross-reactivity study.
Caption: Experimental workflow for assessing on-target potency and off-target selectivity.
Caption: Structure-Activity Relationship (SAR) logic for N-acyl piperidine derivatives.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound derivatives. Through a combination of targeted on-target affinity assays and broad off-target screening panels, researchers can build a detailed selectivity profile for their lead candidates. The comparative analysis presented here, although based on a hypothetical dataset, underscores the profound impact of subtle structural modifications on a compound's pharmacological profile. By systematically exploring the structure-activity relationships, drug discovery teams can rationally design molecules with an optimal balance of potency and selectivity, thereby increasing the probability of advancing safe and effective medicines to the clinic.
References
- Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction.
- Reaction Biology. (n.d.). Safety Pharmacology Solutions.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Cularine at the GABAA Receptor.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Reaction Biology. (2025). InVEST44 In Vitro Safety Panel.
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
- Reaction Biology. (2025). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel.
- BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
- Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit7.6.
- Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR.
- Eurofins Panlabs Taiwan, Ltd. (n.d.). SafetyScreen44™ Panel.
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Piperidine Compounds.
- University of North Carolina. (n.d.). GABA - PDSP. Retrieved from University of North Carolina website.
- Eurofins Panlabs. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
- BenchChem. (2025). mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine.
- BenchChem. (2025). "1-(3-Nitropyridin-2-yl)piperazine" strategies to minimize off-target binding.
- ResearchGate. (n.d.). Schematic representation of structure activity relationship.
- Grygorenko, O. O., et al. (2021).
- Madani, N., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1184.
- Burton, G., et al. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current Medicinal Chemistry, 16(4), 455-472.
- Carver, C. M., et al. (2016). Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABA(A) Receptors. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 18-29.
- Wallace, O. B., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
- Varagic, Z., et al. (2013). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 56(17), 6844-6856.
- ResearchGate. (2025). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1734-1741.
- Fuchs, K., et al. (2005). Pharmacological Properties of GABAA Receptors Containing γ1 Subunits. Molecular Pharmacology, 68(6), 1747-1755.
- ResearchGate. (n.d.). Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression.
- Gfall, S., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(3), 576-586.
- BLD Pharm. (n.d.). 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). piperidine-4-sulphonic acid [Ligand Id: 4287] activity data from GtoPdb and ChEMBL. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
- Feytens, D., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 13(3), 542-555.
- Lehmann, J., et al. (1991). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity. Journal of Medicinal Chemistry, 34(3), 1128-1137.
- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Technical Guide to the Predicted Bioactivity of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous compounds to forecast its potential pharmacological profile. We will objectively compare its predicted performance with known bioactive molecules, supported by established experimental data from the scientific literature. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for potential therapeutic applications.
Introduction: The Therapeutic Potential of the Piperidine-4-carboxylic Acid Scaffold
The piperidine-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, leading to specific interactions with biological targets. N-substitution on the piperidine ring is a common and effective strategy to modulate the pharmacological properties of these derivatives, influencing their potency, selectivity, and pharmacokinetic profiles. Our focus, this compound, features an N-acyl substitution with a cyclopropylcarbonyl group, a modification known to impact bioactivity in various compound classes.
Based on the extensive body of research on structurally similar piperidine-4-carboxylic acid derivatives, we will explore the predicted bioactivity of this compound in four key areas:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Potential roles in metabolic diseases.
-
Anti-inflammatory Activity: Investigating its capacity to modulate inflammatory pathways.
-
DNA Gyrase Inhibition: Exploring its potential as an antibacterial agent.
-
Antihistaminic Activity: Assessing its likelihood of interacting with histamine receptors.
Comparative Analysis of Predicted Bioactivities
This section will delve into the predicted performance of this compound against established compounds in each of the four potential areas of bioactivity. The predictions are grounded in the SAR of closely related molecules.
Peroxisome Proliferator-Activated Receptor (PPARα/γ) Agonism
PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[1] Dual PPARα/γ agonists are attractive therapeutic targets for type 2 diabetes and dyslipidemia. Several piperidine-4-carboxylic acid derivatives have been identified as potent dual PPARα/γ agonists.[2][3]
Structure-Activity Relationship Insights:
The general structure of these agonists consists of a carboxylic acid head group, a central linker, and a lipophilic tail. The N-substituent on the piperidine ring often forms part of the linker and tail, significantly influencing potency.
Predicted Performance:
The cyclopropylcarbonyl group in our target molecule can be considered a relatively small lipophilic moiety. While the carboxylic acid is a key feature for PPAR interaction, the overall potency will likely depend on how the cyclopropyl group fits into the ligand-binding pocket of the PPAR isoforms. Compared to known agonists with larger, more complex N-substituents, it is predicted that this compound may exhibit moderate PPARα/γ agonist activity.
Comparative Data for Structurally Related PPARα/γ Agonists:
| Compound | Structure | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| Compound A | N-(2-Benzoylphenyl)-4-(4-chlorophenoxy)-1-methylpiperidine-4-carboxamide | 5 | 100 | [2] |
| Compound B | 1-(4-(5-methyl-2-phenyloxazol-4-yl)benzyl)piperidine-4-carboxylic acid | 15 | 25 | [3] |
| Rosiglitazone | (thiazolidinedione derivative) | - | ~30 | [4] |
| This compound | Predicted Moderate Agonist | Predicted: >100 nM | Predicted: >100 nM | N/A |
Anti-inflammatory Activity
The piperidine scaffold is present in various anti-inflammatory agents. The mechanism of action can vary, including inhibition of pro-inflammatory cytokine production and interference with inflammatory signaling pathways.
Structure-Activity Relationship Insights:
The N-substituent on the piperidine ring can significantly impact anti-inflammatory potency by influencing interactions with specific targets within the inflammatory cascade.
Predicted Performance:
The anti-inflammatory potential of this compound is plausible. The cyclopropyl group may contribute to favorable interactions with enzymatic pockets. However, without a more extended lipophilic tail, its potency might be limited compared to more complex structures. It is hypothesized to have mild to moderate anti-inflammatory effects.
Comparative Data for Structurally Related Anti-inflammatory Agents:
| Compound | Assay | IC50 / EC50 | Reference |
| Isonicotinic acid derivative 5 | ROS Inhibition | IC50: 1.42 µg/mL | [5] |
| Piperazine derivative (LQFM-008) | Carrageenan-induced paw edema | Significant reduction at 15 & 30 mg/kg | [6] |
| Ibuprofen | ROS Inhibition | IC50: 11.2 µg/mL | [5] |
| This compound | Predicted Mild to Moderate Activity | Predicted: Moderate IC50/EC50 | N/A |
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. Piperidine-4-carboxamides have emerged as a new class of DNA gyrase inhibitors, particularly against Mycobacterium abscessus.[7][8]
Structure-Activity Relationship Insights:
The core piperidine-4-carboxamide scaffold is crucial for activity. Modifications at the N-1 position of the piperidine and on the carboxamide nitrogen are key determinants of potency.
Predicted Performance:
While our target molecule is a carboxylic acid and not a carboxamide, the structural similarity is noteworthy. The N-cyclopropylcarbonyl group could potentially interact with the gyrase enzyme. However, the lack of the extended aromatic moieties present in potent piperidine-4-carboxamide inhibitors suggests that this compound is unlikely to be a potent DNA gyrase inhibitor.
Comparative Data for Piperidine-4-Carboxamide DNA Gyrase Inhibitors:
| Compound | Target | DNA Gyrase IC50 (µM) | M. abscessus MIC (µM) | Reference |
| MMV688844 (844) | M. abscessus DNA Gyrase | 4.6 | 6-14 | [8] |
| 844-TFM | M. abscessus DNA Gyrase | 1.9 | ~1.5 | [7][8] |
| Gepotidacin | M. abscessus DNA Gyrase | 2.0 | >64 | [7] |
| This compound | Predicted Weak to No Activity | Predicted: >100 µM | Predicted: >100 µM | N/A |
Antihistaminic Activity
Many H1 receptor antagonists incorporate a piperidine ring. The nitrogen atom of the piperidine is often substituted with various groups that contribute to receptor binding.
Structure-Activity Relationship Insights:
The nature of the N-substituent is critical for H1 receptor affinity. Typically, a basic nitrogen atom connected to a lipophilic side chain is a key feature for potent antihistamines.
Predicted Performance:
This compound possesses an amide linkage at the nitrogen, which is generally less basic than the alkylated amines found in potent antihistamines. The presence of the carboxylic acid may also influence its interaction with the H1 receptor. Therefore, it is predicted to have low affinity for the histamine H1 receptor.
Comparative Data for Piperidine-based Histamine H1 Receptor Ligands:
| Compound | Target | Ki (nM) | Reference |
| Compound 12 | Human H3 Receptor | 7.7 | [9] |
| Compound 14 | Human H3 Receptor | 69 | [9] |
| Astemizole | Histamine H1 Receptor | Potent Antagonist | [10] |
| This compound | Predicted Low Affinity | Predicted: >1000 nM | N/A |
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted bioactivities, the following experimental protocols are recommended.
PPARα/γ Agonist Activity: Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα and PPARγ, leading to the expression of a luciferase reporter gene.
Experimental Workflow:
Caption: Workflow for PPARα/γ Luciferase Reporter Gene Assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with a PPARα or PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
After 24 hours, seed the transfected cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., rosiglitazone for PPARγ, GW7647 for PPARα) in the appropriate cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control.
-
Plot the fold activation against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean edema of control - Mean edema of treated group) / Mean edema of control ] x 100
-
-
DNA Gyrase Inhibition: Supercoiling Assay
This biochemical assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Experimental Workflow:
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL albumin).
-
Add relaxed pBR322 plasmid DNA to the reaction mixture.
-
Add serial dilutions of the test compound or a positive control (e.g., ciprofloxacin) to the reaction tubes. Include a no-compound control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a suitable amount of DNA gyrase enzyme.
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer containing STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue) and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of supercoiling inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antihistaminic Activity: Histamine H1 Receptor Binding Assay
This radioligand binding assay measures the ability of a compound to displace a known radiolabeled ligand from the histamine H1 receptor.
Experimental Workflow:
Caption: Workflow for Histamine H1 Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare crude cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [³H]mepyramine and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled H1 antagonist (e.g., mepyramine).
-
To determine total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at 25°C for 1 hour with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value from the competition binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This guide presents a predictive bioactivity profile for this compound based on the structure-activity relationships of analogous compounds. It is hypothesized that this molecule may possess moderate PPARα/γ agonist activity and mild to moderate anti-inflammatory properties. Its potential as a DNA gyrase inhibitor or a histamine H1 receptor antagonist is predicted to be low.
The provided experimental protocols offer a clear path for the empirical validation of these predictions. The synthesis and subsequent biological evaluation of this compound are crucial next steps to confirm or refute these hypotheses and to fully elucidate its therapeutic potential. Further optimization of the N-acyl group and other structural features could lead to the development of more potent and selective agents in any of the explored biological domains. This foundational guide serves as a springboard for further research into this promising chemical space.
References
- Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
- Beuchel, A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4147-4165.
- Negatu, D. A., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21.
- Leurs, R., et al. (2009). The histamine H4 receptor: a new therapeutic target for inflammation. Trends in Pharmacological Sciences, 30(3), 125-135.
- Fougerat, A., et al. (2004). Peroxisome proliferator-activated receptor alpha and gamma activators as anti-inflammatory agents. Current Opinion in Pharmacology, 4(5), 506-512.
- Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology, 5(3), 102-109.
- Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127-S135.
- Xu, Y., et al. (2004). Design, synthesis, and structure-activity relationship of a new class of N-aryl-3-phenyl-4-substituted-piperidine-4-carboxylic acid derivatives as potent and selective peroxisome proliferator-activated receptor alpha/gamma dual agonists. Journal of Medicinal Chemistry, 47(10), 2422-2425.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry, 270(22), 12953-12956.
- Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
- Gellert, M., et al. (1976). DNA gyrase: an enzyme that introduces superhelical turns into DNA. Proceedings of the National Academy of Sciences, 73(11), 3872-3876.
- Hill, S. J. (1990). Distribution, properties, and functional characteristics of three classes of histamine receptor. Pharmacology & Therapeutics, 45(2), 251-274.
- Van Wauwe, J. P., & Janssen, P. A. (1989). Astemizole, a new, specific, and non-sedating H1-antihistamine. Drug Development Research, 18(1), 1-13.
- Willson, T. M., et al. (2000). The structure-activity relationship between peroxisome proliferator-activated receptor gamma agonism and the antihyperglycemic activity of thiazolidinediones. Journal of Medicinal Chemistry, 43(4), 527-550.
- Morris, C. J. (2005). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 291, 115-121.
- Collin, F., et al. (2011). Targeting bacterial DNA gyrase: a review of the novel chemical scaffolds. Applied Microbiology and Biotechnology, 92(3), 479-491.
- Leurs, R., et al. (2002). The histamine H1-receptor: a novel therapeutic target for allergies and beyond.
- Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine, 53, 409-435.
- Książek, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9572-9593.
- da Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 18-25.
- de Almeida, J. R. G. S., et al. (2018). Anti-inflammatory activities (EC50 μg/mL) of standard and C. tougourensis extracts.
- Tyagi, S., et al. (2011). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PPAR Research, 2011, 453549.
- Nasim, N., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435.
Sources
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unict.it [iris.unict.it]
A Senior Application Scientist's Guide to Validating Analytical Methods for 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are as critical as the final active pharmaceutical ingredient (API). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid is a key building block in the synthesis of various therapeutic agents. Its molecular structure presents unique analytical challenges, most notably the absence of a strong ultraviolet (UV) chromophore, which complicates quantification by conventional spectrophotometric methods.[1][2]
This guide provides a comparative framework for developing and validating robust analytical methods for this specific molecule. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring that the selected method is not only compliant with regulatory standards but is also fundamentally suited for its intended purpose—a principle underscored by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Regulatory Foundation: Adherence to ICH Q2(R2) Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use. The recently adopted ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[3][5][6][7] Our entire validation strategy will be grounded in these principles to ensure data integrity and regulatory acceptance. The objective is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting its predetermined specifications and quality attributes.[5][8]
Comparative Analysis of Core Chromatographic Techniques
The primary challenge in analyzing this compound is its weak UV absorbance. This directly influences the choice of both the separation and detection technology. While High-Performance Liquid Chromatography (HPLC) remains a workhorse in the industry, modern advancements necessitate a comparison with Ultra-Performance Liquid Chromatography (UPLC) and a careful selection of detection systems.[9][10]
HPLC vs. UPLC: A Question of Speed, Resolution, and Efficiency
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[10][11] UPLC systems utilize columns with sub-2 µm particles, operating at pressures up to 15,000 psi, whereas conventional HPLC systems use larger particles (typically 3-5 µm) at lower pressures (up to 6,000 psi).[12]
This distinction has profound consequences for analytical performance:
-
Speed and Throughput: UPLC can reduce analysis times by up to a factor of ten compared to traditional HPLC, significantly increasing laboratory throughput.[12][13]
-
Resolution and Sensitivity: The smaller particles in UPLC columns lead to higher separation efficiency, resulting in sharper, narrower peaks. This enhances resolution between the analyte and potential impurities and increases sensitivity by improving the signal-to-noise ratio.[9][13]
-
Solvent Consumption: Faster run times and smaller column dimensions translate to a dramatic reduction in solvent usage, leading to lower operational costs and a more environmentally friendly method.[10][11]
While UPLC is technically superior, HPLC remains a robust and widely available option.[10] The choice depends on the specific laboratory needs regarding throughput, sensitivity requirements, and equipment availability.
The Critical Choice: Detection Methodologies
Given the analyte's poor UV chromophore, selecting an appropriate detector is paramount.
-
UV-Vis Detection: A standard photodiode array (PDA) or UV-Vis detector is the most common choice for HPLC. However, for this molecule, detection at low wavelengths (e.g., 200-215 nm) would be necessary, where selectivity can be poor and mobile phase interference is high. This approach would likely suffer from poor sensitivity and a high limit of quantitation (LOQ).
-
Charged Aerosol Detection (CAD): CAD is a powerful universal detection method that is independent of the analyte's optical properties. It measures analyte mass by creating charged aerosol particles, making it an ideal choice for non-chromophoric compounds.[2] For this compound, CAD offers a significant advantage in sensitivity and provides a more uniform response for the parent compound and its potential impurities.
-
Mass Spectrometry (MS): Coupling liquid chromatography with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. It not only quantifies the analyte but also provides molecular weight confirmation, which is invaluable for peak identification and impurity profiling. For method validation, LC-MS is the gold standard for demonstrating specificity.
The logical workflow for selecting the optimal analytical technique is visualized below.
Method Validation: A Parameter-by-Parameter Protocol
A complete validation study must be performed according to ICH Q2(R2) guidelines.[3][14] The following sections detail the causality and execution of each required validation test.
Overall Validation Workflow
The validation process follows a structured, multi-stage approach from initial development to final implementation.
Specificity
-
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][15] This ensures that the signal measured is only from the compound of interest.
-
Execution:
-
Analyze blank samples (diluent, placebo matrix) to demonstrate no interference at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. The developed method must be able to resolve the parent peak from all major degradation product peaks.
-
If using LC-MS, peak purity can be confirmed by verifying the mass-to-charge ratio (m/z) across the entire chromatographic peak.
-
Linearity and Range
-
Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range.[7] This is fundamental for accurate quantification.
-
Execution:
-
Prepare a minimum of five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration.
-
Inject each standard and plot the detector response versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy
-
Why it's critical: Accuracy measures the closeness of the test results to the true value.[7][16] It confirms that the method is free from systematic error or bias.
-
Execution:
-
Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Calculate the percent recovery at each level. Acceptance criteria are typically between 98.0% and 102.0%.
-
Precision
-
Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Execution:
-
Repeatability: Perform at least six replicate injections of a standard solution at 100% of the target concentration or nine determinations across the specified range (3 concentrations, 3 replicates each).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18][19]
-
Execution:
-
These can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is typical for LOD and 10:1 for LOQ.[17]
-
Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
Robustness
-
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.
-
Execution:
-
Systematically vary critical method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method should not show significant changes, demonstrating its suitability for transfer and routine use.
-
Data Summary: A Comparative Performance Overview
The following table summarizes the expected performance characteristics of the discussed analytical methods for this compound.
| Validation Parameter | HPLC-UV (210 nm) | UPLC-CAD | UPLC-MS (SIM) |
| Specificity | Moderate (Relies on RT) | High (Universal) | Excellent (Mass-based) |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Range | 10 - 150 µg/mL | 0.5 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.5% | < 1.5% | < 1.0% |
| LOQ (Approx.) | ~5 µg/mL | ~0.2 µg/mL | ~0.005 µg/mL |
| Typical Run Time | 15 - 20 min | 3 - 5 min | 3 - 5 min |
| Robustness | Good | Very Good | Very Good |
Detailed Experimental Protocols
Protocol 1: Recommended UPLC-CAD Method
This method is recommended for its balance of speed, sensitivity, and universal detection capabilities, making it ideal for routine quality control.
-
Instrumentation: UPLC System with Charged Aerosol Detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation temperature High.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibrated range.
Protocol 2: Alternative HPLC-UV Method
This method can be used when UPLC or advanced detectors are unavailable, though it will have performance limitations.
-
Instrumentation: HPLC System with a UV/PDA Detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 70% A : 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Standard and Sample Preparation: Follow the same procedure as the UPLC-CAD method, ensuring the final concentration is high enough for UV detection.
Conclusion
For the robust and reliable analysis of this compound, a UPLC-based method is strongly recommended over traditional HPLC due to significant gains in speed, resolution, and sensitivity.[12][13] Given the molecule's lack of a strong UV chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are the detectors of choice.[2] A validated UPLC-CAD method represents an excellent balance of performance and accessibility for quality control environments, while a UPLC-MS method provides the highest degree of certainty and is ideal for impurity profiling and investigations. The validation of the chosen method must be rigorously executed following the principles outlined in the ICH Q2(R2) guideline to ensure data integrity and regulatory compliance.[3][7]
References
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- HPLC vs. UPLC. (2025). WebofPharma. [Link]
- Differences between HPLC and UPLC. (2018). Pharmaguideline. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
- Quality Guidelines. (n.d.).
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.).
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Q2 Analytical Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). PubMed. [Link]
- Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. [Link]
- Piperidine-2-carboxylic acid (2TMS). (n.d.).
- Limit of detection, limit of quantification and limit of blank. (n.d.).
- Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018). Juniper Publishers. [Link]
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition. [Link]
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). (n.d.).
- Limit of Detection. (n.d.). Sisu@UT. [Link]
- This compound. (n.d.). PubChem. [Link]
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
- Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (2025).
- Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics. (2015).
- Analytical Method Validation for Biopharmaceuticals. (n.d.). SciSpace. [Link]
Sources
- 1. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. HPLC vs. UPLC [webofpharma.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 13. rjptonline.org [rjptonline.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. pharmaerudition.org [pharmaerudition.org]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. sisu.ut.ee [sisu.ut.ee]
- 19. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to the CNS Penetration of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals dedicated to conquering the challenges of central nervous system (CNS) disorders, the blood-brain barrier (BBB) stands as a formidable gatekeeper. The ability of a therapeutic agent to effectively cross this barrier is a critical determinant of its efficacy. This guide provides an in-depth technical comparison of the CNS penetration potential of a series of analogs based on the 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid scaffold. While direct experimental data for a comprehensive set of these specific analogs is not extensively published, this guide will leverage established principles of medicinal chemistry and pharmacokinetics to predict and compare their CNS penetration capabilities. We will delve into the "why" behind experimental design and data interpretation, offering a framework for the rational design of CNS-penetrant molecules.
The Blood-Brain Barrier: A Selective Fortress
The BBB is a highly specialized and complex interface between the peripheral circulation and the CNS.[1] It is composed of endothelial cells connected by tight junctions, which severely restrict the passive diffusion of substances from the blood into the brain.[2] For a small molecule to penetrate the CNS, it must possess a specific set of physicochemical properties that allow it to navigate this lipid-rich barrier. Key properties influencing BBB penetration include:
-
Lipophilicity: A moderate degree of lipophilicity is generally required for a compound to partition into the lipid membranes of the endothelial cells.[3]
-
Polar Surface Area (PSA): A lower PSA is associated with better BBB penetration, as it reduces the number of hydrogen bonds that must be broken for the molecule to desolvate and enter the lipid membrane.[4]
-
Molecular Weight: Smaller molecules generally exhibit better permeability.[2]
-
Ionization State: The presence of charged groups, such as carboxylic acids, can significantly hinder passive diffusion across the BBB.[5]
Furthermore, the BBB is equipped with a host of active transport systems, including efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain and back into the bloodstream.[6][7] Overcoming this efflux is a major hurdle in CNS drug design.[2]
The Parent Scaffold: this compound
Let's first analyze the CNS penetration potential of our parent molecule, this compound.
The piperidine ring is a "privileged structure" frequently found in successful CNS drugs.[5][8] The N-cyclopropylcarbonyl group enhances lipophilicity, a desirable trait for BBB penetration. However, the presence of the carboxylic acid is a significant liability. At physiological pH, this group will be ionized, drastically increasing the molecule's polarity and limiting its ability to passively diffuse across the BBB.[5]
Comparative Analysis of Hypothetical Analogs
To explore strategies for improving the CNS penetration of our parent scaffold, we will consider a series of hypothetical analogs with systematic structural modifications. The predicted impact of these changes on key physicochemical properties and overall CNS penetration is summarized in the table below.
| Analog | Modification | Predicted LogP | Predicted PSA (Ų) | Rationale for Predicted CNS Penetration | Predicted CNS Penetration |
| Parent | This compound | ~0.2[6] | ~57.6[6] | The carboxylic acid is highly polar and ionized, severely limiting passive diffusion. | Low |
| Analog 1 | Methyl Ester Prodrug | Increased | Unchanged | Masking the carboxylic acid as a methyl ester increases lipophilicity and removes the negative charge, facilitating passive diffusion. The ester can be hydrolyzed by esterases in the brain to release the active parent compound. | Moderate to High |
| Analog 2 | Amide Bioisostere | Slightly Increased | Slightly Increased | Replacing the carboxylic acid with a primary amide reduces the acidity and potential for ionization. However, the amide still contributes to the PSA. | Moderate |
| Analog 3 | N-tert-Butylcarbonyl Analog | Increased | Unchanged | Replacing the cyclopropyl group with a larger, more lipophilic tert-butyl group will increase LogP, potentially enhancing membrane partitioning. | Moderate |
| Analog 4 | 4-Hydroxymethyl Analog | Decreased | Increased | Reduction of the carboxylic acid to an alcohol increases the PSA and the number of hydrogen bond donors, likely reducing CNS penetration. | Very Low |
Experimental Protocols for Assessing CNS Penetration
To validate these predictions and quantitatively compare the CNS penetration of these analogs, two key experimental assays are indispensable: the in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for the blood-brain barrier and in vivo pharmacokinetic studies to determine the brain-to-plasma concentration ratio.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool that predicts passive diffusion across the BBB.[9][10] It measures the permeability of a compound from a donor compartment, through an artificial membrane coated with a brain lipid mixture, to an acceptor compartment.[11][12]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Dilute the stock solutions in a physiologically relevant buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 50 µM).[13]
-
-
Membrane Coating:
-
Assay Setup:
-
Add buffer to the wells of the acceptor plate.
-
Add the test compound solutions to the wells of the lipid-coated donor plate.[13]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) to allow for the passive diffusion of the compounds across the artificial membrane.[15]
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - (C_A(t) / C_eq))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
In Vivo Brain-to-Plasma Ratio (Kp) Determination
While in vitro assays like PAMPA are valuable for high-throughput screening of passive permeability, in vivo studies are essential to understand the true extent of brain penetration, as they account for all physiological factors, including plasma protein binding, metabolism, and active transport.[13][16] The brain-to-plasma concentration ratio (Kp) is a key parameter determined from these studies.[15]
Step-by-Step Methodology:
-
Animal Dosing:
-
Administer the test compound to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).[17]
-
-
Sample Collection:
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification and Data Analysis:
-
Determine the concentration of the compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma at the same time point.
-
For a more refined understanding of BBB transport, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting the Kp value for the unbound fraction of the drug in both plasma and brain tissue.[1][18] A Kp,uu value close to 1 suggests that the compound crosses the BBB primarily by passive diffusion, while a value significantly less than 1 indicates the involvement of active efflux.[18]
The Role of P-glycoprotein Efflux
For compounds that are substrates of P-gp, their brain penetration will be significantly limited, even if they have favorable physicochemical properties for passive diffusion.[7][14] The MDCK-MDR1 permeability assay is a widely used in vitro model to assess whether a compound is a substrate of human P-gp.[19][20] This assay utilizes a cell line that overexpresses the human MDR1 gene, which codes for P-gp.[21][22] By measuring the permeability of a compound in both the apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be calculated.[19] An efflux ratio greater than 2 is generally indicative of active efflux.[19]
Conclusion
The rational design of CNS-penetrant drugs requires a multifaceted approach that considers the interplay of various physicochemical properties and interactions with biological transport systems. While this compound possesses a CNS-friendly piperidine scaffold, its carboxylic acid moiety presents a significant barrier to brain penetration. This guide has outlined several medicinal chemistry strategies to overcome this challenge, such as prodrug approaches and bioisosteric replacement. The predictive framework presented, coupled with the detailed experimental protocols for in vitro and in vivo assessment, provides a robust roadmap for the optimization of this and other compound series for improved CNS penetration. The successful navigation of the blood-brain barrier is a critical step in the journey to developing novel and effective treatments for a host of debilitating neurological and psychiatric disorders.
References
- Benchchem. Piperidine Analogs in Central Nervous System Research: A Technical Guide. Accessed January 11, 2026.
- Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212.
- Fischer, H., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(6), 436-448.
- Benchchem.
- U.S. National Library of Medicine. PubChem Compound Summary for CID 8902915, this compound. Accessed January 11, 2026.
- Benchchem.
- Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
- Summerfield, S. G., et al. (2007). Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios. Drug Metabolism and Disposition, 35(5), 737-744.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Accessed January 11, 2026.
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (2023). Clinical Pharmacology & Therapeutics.
- Evotec. MDCK-MDR1 Permeability Assay. Accessed January 11, 2026.
- Veszelka, S., et al. (2018). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. International Journal of Pharmaceutics, 544(1), 184-194.
- Thomas, J. B., et al. (2019). Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats. ACS Chemical Neuroscience, 10(10), 4339-4348.
- Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development, 8(4), 505-512.
- Di, L., et al. (2008). Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. Journal of Pharmaceutical Sciences, 97(11), 4974-4985.
- Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed January 11, 2026.
- Gerebtzoff, G., & Seelig, A. (2006). In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life.
- Wang, Z., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173.
- Loryan, I., et al. (2014). The relationship between the ratio of total brain to total plasma drug concentrations and the unbound brain-to-plasma drug concentration ratio. Drug Metabolism and Disposition, 42(10), 1676-1683.
- U.S. National Library of Medicine. PubChem Compound Summary for CID 8902915, this compound. Accessed January 11, 2026.
- Lin, Z., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmaceutical Research, 39(2), 265-275.
- ResearchGate. Comparison of efflux ratios (ERs) between NIH MDR1-MDCKI and our current MDR1-MDCKII for a set of compounds from discovery projects with ERs < 3. Accessed January 11, 2026.
- Abdealau, H. F., et al. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceuticals, 12(2), 68.
- AxisPharm. MDCK-MDR1 Permeability Assay. Accessed January 11, 2026.
- Jana Janockova, et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Pharmaceutical Chemistry and Drug Design.
- Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Accessed January 11, 2026.
- Doran, A., et al. (2005). MDCK-MDR1 (P-gp) permeability screen for assessing central nervous system penetration. Drug Metabolism and Disposition, 33(1), 165-170.
- Summerfield, S. G., et al. (2007). Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios. Drug Metabolism and Disposition, 35(5), 737-744.
- Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Journal of Medicinal Chemistry, 55(17), 7262-7280.
- Santa Cruz Biotechnology. This compound. Accessed January 11, 2026.
- Abbasi, M. (2012).
- MalariaWorld. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Accessed January 11, 2026.
- Narayanan, D., et al. (2011). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 54(1), 279-293.
- Schroeder, M. E., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses, 14(2), 234.
- Ahmadi, A., et al. (2007). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 6(3), 209-214.
- BLD Pharm. 1-(Cyclopropylcarbonyl)piperazine hydrochloride. Accessed January 11, 2026.
- Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 20. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Researcher's Guide to the Metabolic Stability of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid Derivatives
An In-Depth Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, optimizing the metabolic stability of lead candidates is a critical determinant of clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects. This guide provides a comprehensive assessment of the metabolic stability of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid derivatives, a chemical scaffold of growing interest in medicinal chemistry. We will delve into the structural features that govern their metabolic fate, present detailed protocols for in vitro evaluation, and discuss the interpretation of experimental data to guide lead optimization.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability refers to a drug's resistance to biotransformation by the body's metabolic enzymes, primarily located in the liver.[1] The cytochrome P450 (CYP) enzyme family is a major player in this process, responsible for the oxidative metabolism of a vast number of drugs.[2] A drug's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the development of safe and effective therapeutics.[3]
The this compound scaffold presents a unique combination of structural motifs that can influence its metabolic profile. The piperidine ring, a common feature in many pharmaceuticals, can be susceptible to various metabolic transformations.[4] The N-acyl group, in this case, a cyclopropylcarbonyl moiety, and the carboxylic acid at the 4-position of the piperidine ring, further modulate the molecule's properties and its interaction with metabolic enzymes.
Comparative Analysis of Metabolic Stability: Structure-Activity Relationships
While direct head-to-head comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, we can infer structure-activity relationships (SAR) based on the metabolism of similar piperidine-containing compounds. The metabolic fate of these derivatives is primarily influenced by the interplay of the piperidine ring, the N-acyl group, and substituents on these moieties.
Key Structural Features Influencing Metabolic Stability:
-
The Piperidine Ring: The piperidine ring itself can be a site of metabolism. Oxidation at positions alpha to the nitrogen can lead to the formation of lactams.[3] Strategic placement of substituents on the piperidine ring can block these "metabolic soft spots" and enhance stability.[4]
-
The N-Acyl Group (Cyclopropylcarbonyl): The nature of the N-acyl group is a critical determinant of metabolic stability. The cyclopropyl group is generally considered to be relatively robust metabolically. However, the amide bond linking it to the piperidine nitrogen can be susceptible to hydrolysis, although this is often a minor pathway for N-acyl piperidines compared to other metabolic routes.
-
Substituents on the Piperidine Ring: The introduction of substituents on the piperidine ring can have a profound impact on metabolic stability. For instance, fluorination or deuteration at metabolically labile positions can significantly increase a compound's half-life by strengthening the C-H bond and making it less susceptible to CYP-mediated oxidation.[5]
-
The Carboxylic Acid Group: The carboxylic acid moiety at the 4-position of the piperidine ring primarily influences the compound's physicochemical properties, such as solubility and polarity. While not a primary site of oxidative metabolism, it can undergo conjugation reactions (Phase II metabolism), such as glucuronidation.
To illustrate these principles, consider the hypothetical data in the table below, which represents a typical outcome of a metabolic stability study for a series of analogs.
| Compound | Modification | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | This compound | 45 | 15.4 |
| Analog A | Methyl substitution at the 2-position of the piperidine ring | 75 | 9.2 |
| Analog B | Fluoro substitution on the cyclopropyl group | 90 | 7.7 |
| Analog C | Replacement of cyclopropyl with a tert-butyl group | 25 | 27.7 |
Interpretation of Hypothetical Data:
-
Analog A: The introduction of a methyl group at the 2-position could sterically hinder the approach of CYP enzymes to the adjacent nitrogen and alpha-carbon, leading to a longer half-life and lower clearance.
-
Analog B: Fluorination of the cyclopropyl group can increase metabolic stability by strengthening the C-H bonds, making them less prone to oxidation.
-
Analog C: Replacing the cyclopropyl group with a more lipophilic and sterically bulky tert-butyl group might lead to a different binding orientation in the active site of metabolic enzymes, potentially exposing a more metabolically labile position and resulting in faster metabolism.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of this compound derivatives, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Human Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[6]
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Human Liver Microsomes (HLMs): Commercially available pooled HLMs are thawed and diluted in a phosphate buffer (pH 7.4).
-
NADPH Regenerating System: A solution containing cofactors necessary for CYP enzyme activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C.
-
Add the test compound to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This also precipitates the microsomal proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
The peak area of the parent compound at each time point is normalized to the internal standard.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (protein concentration in mg/mL).
-
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.[8]
Protocol:
-
Hepatocyte Preparation:
-
Cryopreserved human hepatocytes are thawed and resuspended in an appropriate incubation medium.
-
Cell viability is assessed to ensure the health of the cells.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C in a CO2 incubator.
-
The test compound is added to the cell suspension (final concentration typically 1 µM).
-
-
Sampling and Quenching:
-
Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is terminated by adding a cold organic solvent with an internal standard.
-
-
Sample Processing and Analysis:
-
Samples are processed to separate the cell debris and proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.
-
Metabolic Pathways of Piperidine Derivatives
Caption: Common metabolic pathways for piperidine-containing compounds.
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of modern drug discovery. For this compound derivatives, a comprehensive evaluation of their metabolic profile is crucial for their advancement as potential therapeutic agents. While direct comparative data for a wide range of these specific analogs is limited in publicly accessible literature, the principles of medicinal chemistry and the study of related structures provide a strong framework for understanding their likely metabolic fate.
By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can generate crucial data to guide the design of more stable and efficacious compounds. The strategic modification of the piperidine scaffold, including the introduction of blocking groups or the use of bioisosteric replacements, will continue to be a key strategy in mitigating metabolic liabilities. As our understanding of the intricate interplay between chemical structure and metabolic enzymes deepens, the rational design of drug candidates with optimal pharmacokinetic profiles will become increasingly achievable.
References
- Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 90-95.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Gushurst, K.S., et al. (2019). The PO13 crystal structure of ROY. CrystEngComm, 21, 1363-1368.
- National Center for Biotechnology Information. PubChem Bioassay, AID 342385.
- Hansson, R., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1448-1457.
- Pud SSR, et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 246.
- Rovira, M. J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709-727.
- Pecic, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Prostaglandins & Other Lipid Mediators, 136, 90-95.
- Zhang, Y., et al. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 27(11), 1409-1421.e9.
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Wuest, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. International Journal of Molecular Sciences, 23(16), 8996.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Giancola, J. B., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
- ResearchGate. (n.d.). Phase I metabolic stability of selected analogues in mouse liver microsomes.
- ResearchGate. (n.d.). Hepatic clearance predictions from in vitro-in vivo extrapolation and BDDCS.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Sharma, A., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Mass Spectrometry, 54(9), 738-749.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2395-2404.
- U.S. Patent No. US20100016365A1. (2010). Substituted 4-amino-piperidines. Google Patents.
- Al-Hussain, S. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645.
- Di, L., & Kerns, E. H. (2009). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of Pharmaceutical Sciences, 98(10), 3879-3885.
- Gonen, N., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 56(17), 6783-6793.
- Gobbi, S., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Il Farmaco, 58(4), 333-341.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 342385 - Metabolic stability in human liver microsomes - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a derivative of the neuroactive scaffold, piperidine-4-carboxylic acid (isonipecotic acid). In the absence of extensive peer-reviewed data on this specific molecule, this document serves as a foundational resource for researchers. We present a robust, proposed synthetic route, a comparative framework against structurally similar and functionally relevant compounds, and detailed, actionable experimental protocols to facilitate its evaluation for potential therapeutic applications.
Introduction: The Piperidine-4-Carboxylic Acid Scaffold in Medicinal Chemistry
The piperidine-4-carboxylic acid moiety is a well-established pharmacophore, recognized as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Isonipecotic acid itself is a partial agonist at the GABA-A receptor[1]. The nitrogen atom of the piperidine ring offers a versatile handle for chemical modification, enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-substitution is a common and effective strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of this scaffold, leading to the development of compounds with a wide range of biological activities, from CNS-active agents to enzyme inhibitors[2][3].
This guide focuses on the N-cyclopropylcarbonyl derivative, this compound, a compound with underexplored potential. The introduction of the cyclopropylcarbonyl group is of particular interest due to the unique electronic and steric properties of the cyclopropyl ring, which can influence metabolic stability and target engagement.
Proposed Synthesis of this compound
A reliable and efficient synthesis of the title compound can be achieved through a straightforward two-step process, beginning with the readily available piperidine-4-carboxylic acid (isonipecotic acid). The proposed synthetic pathway involves an initial esterification of the carboxylic acid, followed by N-acylation with cyclopropanecarbonyl chloride, and concluding with ester hydrolysis.
Experimental Protocol:
Step 1: Esterification of Piperidine-4-carboxylic Acid
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford methyl piperidine-4-carboxylate hydrochloride as a white solid, which can be used in the next step without further purification.
Step 2: N-Acylation
-
Suspend methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in dichloromethane (0.2 M).
-
Add triethylamine (2.5 eq) to the suspension at 0 °C and stir for 15 minutes.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate.
Step 3: Hydrolysis
-
Dissolve the crude methyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate in a mixture of tetrahydrofuran and water (1:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis Framework
To ascertain the therapeutic potential of this compound, a comparative analysis against well-characterized analogs is essential. We propose a panel of comparator compounds to elucidate the contribution of the N-cyclopropylcarbonyl moiety to the biological activity.
| Compound | Structure | Rationale for Comparison |
| This compound | Test Compound | The novel derivative with unknown biological activity. |
| Isonipecotic Acid | Parent Compound | The endogenous GABA-A receptor partial agonist; provides a baseline for activity at GABA receptors.[1] |
| N-Acetylpiperidine-4-carboxylic acid | Close Structural Analog | The acetyl group is structurally similar to the cyclopropylcarbonyl group, allowing for an assessment of the impact of the cyclopropyl ring's unique properties. |
| N-Boc-piperidine-4-carboxylic acid | Negative Control / Bulky Acyl Analog | The bulky tert-butoxycarbonyl (Boc) group is expected to sterically hinder binding to many targets and serves as a negative control. It is also a widely used synthetic intermediate[3][4]. |
Proposed Experimental Evaluation
A tiered approach to the experimental evaluation will efficiently profile the biological activity of the target compound in comparison to the selected alternatives.
Tier 1: Primary Screening - GABA-A Receptor Binding Assay
Given that the parent scaffold, isonipecotic acid, is a GABA-A receptor agonist, the initial investigation should focus on this target. A competitive radioligand binding assay will determine the affinity of the test compounds for the GABA-A receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
-
Binding Assay: Incubate the membranes with a fixed concentration of [³H]-muscimol (a high-affinity GABA-A agonist) and varying concentrations of the test compounds.
-
Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values for each compound and subsequently calculate the Ki (inhibition constant) values.
Caption: Workflow for the GABA-A receptor binding assay.
Tier 2: Functional Characterization - Electrophysiology
Compounds demonstrating significant binding affinity in the primary screen should be further characterized for their functional activity at the GABA-A receptor using electrophysiological techniques.
Experimental Protocol:
-
Cell Culture: Use HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α₁β₂γ₂) or primary cultured neurons.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-activated chloride currents.
-
Compound Application: Apply GABA in the presence and absence of the test compounds to determine their modulatory effects (agonist, antagonist, or allosteric modulator).
-
Data Analysis: Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximal efficacy.
Tier 3: Broader Pharmacological Profiling
The piperidine scaffold is present in a wide range of pharmaceuticals, suggesting that N-acylation could direct the activity towards other targets[2]. Therefore, compounds should be screened against a broader panel of receptors and enzymes to identify any off-target activities or novel therapeutic potentials. This can be efficiently achieved through commercially available broad-panel screening services.
Conclusion and Future Directions
This guide provides a comprehensive starting point for the investigation of this compound. The proposed synthesis is robust and utilizes readily available starting materials. The comparative framework and tiered experimental approach offer a clear path to elucidating the biological activity of this novel compound. The data generated from these studies will be crucial in determining its potential as a lead compound for drug discovery programs, particularly in the area of neuroscience. The unique properties of the cyclopropyl group may confer advantageous pharmacological or pharmacokinetic properties, making this an exciting molecule for further investigation.
References
- M. A. E. Sallam, et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Wikipedia. (n.d.). Isonipecotic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Frølund, B., Ebert, B., Kristiansen, U., Liljefors, T., & Krogsgaard-Larsen, P. (2002). GABA(A) receptor ligands and their therapeutic potentials. Current topics in medicinal chemistry, 2(8), 817–832. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, ensuring the protection of personnel and the environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on structurally similar compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The piperidine moiety, in particular, suggests that the compound should be handled with care due to the general toxicity and corrosivity associated with piperidine and its derivatives.[4][5][6][7]
Hazard Summary Table
| Hazard Class | Description | Rationale and Citations |
| Skin Corrosion/Irritation | May cause skin irritation. | Based on data for similar piperidine and carboxylic acid derivatives.[1][2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Common hazard for carboxylic acids and piperidine compounds.[1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust. | A frequent characteristic of powdered chemical reagents.[1][2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | A general precaution for non-ingestible chemical reagents.[4] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of PPE.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should also be worn.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use.[4][5]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn to protect against accidental contact.[4][5]
-
Respiratory Protection: For handling large quantities or in situations where dust generation is likely, a NIOSH-approved respirator is recommended.[8]
Part 2: Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[4][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation
Proper segregation is the foundation of safe and compliant chemical waste management.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for solid this compound waste.[10]
-
Avoid Co-mingling: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, strong acids, or strong bases.[4][11] While the compound itself is a carboxylic acid, mixing it with other reactive chemicals can lead to unforeseen hazardous reactions.
Step 2: Packaging and Labeling
Clear and accurate labeling prevents accidental misuse and ensures proper handling by waste management personnel.
-
Container Integrity: Use a dedicated, properly labeled, and tightly sealed waste container made of a material compatible with the chemical.[4][12] If the original container is used, ensure it is in good condition.
-
Labeling Requirements: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[4]
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and locked area for hazardous waste.[1][4] This area should be away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to mitigate spills.[13]
Step 4: Arranging for Disposal
Disposal must be coordinated through the appropriate channels to ensure regulatory compliance.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.[4][10]
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound. If a specific SDS is unavailable, provide the SDS for a closely related compound and clearly indicate that the waste is this compound.
Part 3: Emergency Procedures for Spills
Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.
Small Spill Cleanup Protocol
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ensure Ventilation: Work in a well-ventilated area. If the spill is significant, consider evacuating the immediate vicinity.
-
Absorb the Spill: For small spills, absorb the material with an inert absorbent material such as sand or diatomaceous earth.[4]
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[4][10]
-
Decontaminate the Area: Clean the spill surface with soap and water.[10]
-
Dispose of Cleanup Materials: All contaminated materials, including gloves and wipes, must be placed in a sealed bag and disposed of as hazardous waste.[10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. targetmol.com [targetmol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid
An Expert Guide to Personal Protective Equipment for Handling 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid
As a Senior Application Scientist, ensuring the safety of researchers handling novel chemical compounds is paramount. This guide provides a detailed operational plan for the safe handling of this compound (CAS 876866-50-1), a heterocyclic organic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be established by analyzing its structural components—a piperidine ring and a carboxylic acid moiety—and referencing data from closely related analogs.[1][2]
The primary hazards associated with this compound, based on analogs like Piperidine-4-carboxylic acid, are presumed to be skin irritation, serious eye irritation, and potential respiratory tract irritation, particularly from airborne dust.[3][4][5][6] Therefore, a multi-faceted approach centered on engineering controls and appropriate Personal Protective Equipment (PPE) is essential.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to place it within the established hierarchy of laboratory safety controls. PPE is the final line of defense, employed after other, more effective controls have been implemented.
-
Engineering Controls : This is the most critical step for handling this compound. All work, especially the handling of the solid powder, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of dust.[7][8]
-
Administrative Controls : Adhere to standard operating procedures (SOPs), ensure proper training for all personnel, and clearly label all containers. Never work alone and ensure eyewash stations and safety showers are immediately accessible.[9]
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical. The following sections detail the mandatory PPE.
Core PPE Requirements for Routine Handling
The following PPE is mandatory for all procedures involving this compound, including weighing, solution preparation, and transfers.
| Protection Type | Required Equipment | Rationale and Key Considerations |
| Eye & Face Protection | Safety Goggles | Provides a full seal around the eyes, offering superior protection from airborne powder and splashes compared to safety glasses.[10][11] Must comply with ANSI Z87.1 or equivalent standards. |
| Face Shield (Task-Dependent) | Recommended in addition to goggles when handling larger quantities (>10g) or during procedures with a higher risk of splashing, such as during rapid additions or quenching reactions. | |
| Hand Protection | Nitrile Gloves | Offers good resistance to a wide range of chemicals, including acids and organic substances.[11][12] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A standard, flame-resistant lab coat is required to protect against incidental contact and small splashes. Ensure it is fully buttoned.[11] |
| Respiratory Protection | Not typically required | When handling small quantities inside a certified chemical fume hood, respiratory protection is generally not necessary. The engineering control provides primary protection.[8] |
Step-by-Step Protocol: Weighing and Dispensing the Solid Compound
Handling the powdered form of this compound presents the highest risk of generating airborne dust. The following protocol is designed to mitigate this risk.
Workflow for Safe Weighing and Handling
Caption: A procedural workflow for safely weighing a powdered chemical compound.
-
Preparation : Before handling the chemical, ensure your fume hood has a current certification sticker. Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Execution : Place all necessary equipment, including the chemical container, a tared weigh boat or paper, and a spatula, inside the fume hood. Open the stock container slowly to avoid disturbing the powder. Use a clean spatula to carefully transfer the desired amount, keeping movements deliberate to minimize dust generation.
-
Immediate Containment : Once the desired amount is weighed, securely close the primary chemical container.
-
Cleanup : Carefully fold the weigh paper or cap the weigh boat. Use a damp paper towel to wipe the spatula and any surfaces inside the hood that may have been exposed to dust.
-
Disposal : Dispose of the contaminated paper towel and gloves in the designated solid chemical waste container. Wash your hands thoroughly with soap and water after exiting the lab.
Emergency Procedures and Disposal
Spill Management
-
Minor Spill (Solid) : If a small amount of powder spills inside the fume hood, gently cover it with a damp paper towel to avoid raising dust.[8] Carefully wipe it up and place the towel in a sealed bag for chemical waste disposal.
-
Major Spill : In the event of a large spill, evacuate the area and alert laboratory safety personnel immediately. Do not attempt to clean it up without appropriate respiratory protection and training.[9]
First Aid
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[6][13]
-
Eye Contact : Flush eyes immediately with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][6]
Waste Disposal All waste materials, including contaminated gloves, paper towels, and excess chemical, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this material down the drain or in regular trash.
References
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8902915, this compound.
- North Industrial Chemicals. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
- ChemTalk. Lab Safety Equipment & PPE.
- University of South Carolina. Personal Protective Equipment - Environmental Health & Safety Services.
- Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
Sources
- 1. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. leelinework.com [leelinework.com]
- 13. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
